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  • Product: 2-(Hydroxymethyl)-2-methylbutanoic acid
  • CAS: 6922-55-0

Core Science & Biosynthesis

Foundational

The Structural and Functional Paradigm of 2-(Hydroxymethyl)-2-methylbutanoic Acid: A Comprehensive Guide for Advanced Polymer and Pharmaceutical Applications

Executive Summary In the landscape of advanced materials and drug design, the architectural precision of monomeric building blocks dictates the macroscopic performance of the final product. 2-(Hydroxymethyl)-2-methylbuta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials and drug design, the architectural precision of monomeric building blocks dictates the macroscopic performance of the final product. 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS 6922-55-0) is a highly specialized, asymmetric AB-type chiral monomer. Unlike its symmetric counterpart, 2,2-bis(hydroxymethyl)propionic acid (DMPA)—which is ubiquitously used in hyperbranched polymers—this compound possesses a single hydroxyl group and a single carboxyl group arranged around a chiral C2 center[1].

This structural asymmetry unlocks two critical applications:

  • Advanced Polymer Chemistry: It serves as a chiral building block for synthesizing sequence-controlled biodegradable polyesters capable of stereocomplex crystallization.

  • Pharmaceutical Prodrugs: It acts as a sterically hindered, amphiphilic linker, offering precise control over the enzymatic hydrolysis rates of conjugated active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its structural elucidation, synthesis workflows (chemical and biocatalytic), and step-by-step self-validating experimental protocols.

Structural Elucidation & Physicochemical Profiling

The core functional utility of 2-(hydroxymethyl)-2-methylbutanoic acid stems from its C2 stereocenter. The central carbon is bonded to four distinct moieties, establishing chirality that is fundamental for stereocomplexation in polymer matrices.

Stereocenter Analysis and CIP Priorities

According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents around the C2 chiral center are ranked based on atomic number and branching:

  • -COOH (Carboxyl): Highest priority due to the carbon being bonded to three oxygen equivalents (one double bond, one single bond).

  • -CH₂OH (Hydroxymethyl): Second priority; the carbon is bonded to one oxygen and two hydrogens.

  • -CH₂CH₃ (Ethyl): Third priority; the carbon is bonded to another carbon.

  • -CH₃ (Methyl): Lowest priority; the carbon is bonded only to hydrogens.

ChiralCenter C2 C2 (Chiral Center) COOH -COOH (Priority 1) C2->COOH CH2OH -CH2OH (Priority 2) C2->CH2OH Ethyl -CH2CH3 (Priority 3) C2->Ethyl CH3 -CH3 (Priority 4) C2->CH3

Fig 1: C2 stereocenter of 2-(Hydroxymethyl)-2-methylbutanoic acid with CIP priorities.

Physicochemical Properties Data

Understanding the hydrophilic-lipophilic balance (XLogP3 = 0.3) is crucial for prodrug formulation, ensuring the linker provides adequate aqueous solubility without compromising membrane permeability [1].

PropertyValueReference
IUPAC Name 2-(hydroxymethyl)-2-methylbutanoic acid[1]
CAS Number 6922-55-0[1]
Molecular Formula C₆H₁₂O₃[1]
Molar Mass 132.16 g/mol [1]
XLogP3 0.3[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area 57.5 Ų[1]

Synthesis Workflows: Chemical vs. Biocatalytic

The synthesis of 2-(hydroxymethyl)-2-methylbutanoic acid can be approached via traditional chemical oxidation or advanced biocatalytic desymmetrization. The choice of route dictates the enantiomeric purity of the final yield.

The Chemical Route: Aldol Addition & Pinnick Oxidation

The chemical synthesis begins with the base-catalyzed crossed aldol addition of 2-methylbutanal and formaldehyde.

  • Causality of Design: Because 2-methylbutanal possesses only one enolizable alpha-proton, the reaction selectively yields the mono-hydroxymethylated intermediate (2-(hydroxymethyl)-2-methylbutanal), preventing the formation of complex polyol mixtures.

  • Oxidation Strategy: To convert the intermediate aldehyde to the target carboxylic acid, a Pinnick oxidation is employed [2]. Stronger oxidants (e.g., KMnO₄) would indiscriminately attack the newly formed primary alcohol. The Pinnick conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) are exceptionally mild, selectively oxidizing the aldehyde via a chlorite intermediate, while 2-methyl-2-butene scavenges hypochlorous acid (HOCl) to prevent unwanted chlorination [2]. This yields a racemic mixture requiring subsequent chiral resolution.

The Biocatalytic Route: Asymmetric Desymmetrization

For applications requiring enantiopure monomers (e.g., stereocomplex polyesters), biocatalysis is superior. The asymmetric oxidation of the prochiral diol, 2-ethyl-2-methyl-1,3-propanediol (EMPD), by Rhodococcus sp. 2N selectively yields the (R)-enantiomer [3].

  • Causality of Design: The dehydrogenase enzymes within the whole-cell biocatalyst exhibit strict stereopreference, selectively oxidizing one hydroxymethyl group over the other, thus establishing the C2 stereocenter directly with high enantiomeric excess (ee) [3].

SynthesisWorkflow cluster_chem Chemical Route (Racemic) cluster_bio Biocatalytic Route (Enantioselective) SM1 2-Methylbutanal + HCHO Aldol Aldol Addition SM1->Aldol Oxidation Pinnick Oxidation Aldol->Oxidation Racemic Racemic Acid Oxidation->Racemic Resolution Chiral Resolution Racemic->Resolution Target (R)-2-(Hydroxymethyl)- 2-methylbutanoic acid Resolution->Target EMPD 2-Ethyl-2-methyl-1,3-propanediol Biocatalyst Rhodococcus sp. 2N (Asymmetric Oxidation) EMPD->Biocatalyst Biocatalyst->Target

Fig 2: Chemical vs. Biocatalytic synthesis routes to the (R)-enantiomer.

Applications in Advanced Polymer Systems

When enantiopure (R)- and (S)-2-(hydroxymethyl)-2-methylbutanoic acids are subjected to polycondensation (or converted to lactones for ring-opening polymerization), they form chiral polyesters.

Blending Poly(R) and Poly(S) chains results in Stereocomplex Crystallization .

  • Mechanistic Causality: The enantiomeric polymer chains pack together into a highly ordered, dense crystalline lattice driven by intermolecular dipole-dipole interactions and optimal van der Waals packing. This stereocomplex exhibits a significantly higher melting temperature ( ) and superior hydrolytic resistance compared to the individual homocrystals, making it an elite candidate for biodegradable medical implants.

Stereocomplex R_Mon (R)-Monomer PolyR Poly(R-HMMB) R_Mon->PolyR Polycondensation S_Mon (S)-Monomer PolyS Poly(S-HMMB) S_Mon->PolyS Polycondensation Blend Melt/Solution Blending PolyR->Blend PolyS->Blend SC Stereocomplex Crystallization Blend->SC Co-crystallization

Fig 3: Polycondensation and stereocomplex crystallization of enantiomers.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols integrate In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: Selective Pinnick Oxidation of the Aldehyde Intermediate

Objective: Convert 2-(hydroxymethyl)-2-methylbutanal to the racemic target acid without over-oxidizing the primary alcohol [2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10.0 mmol of 2-(hydroxymethyl)-2-methylbutanal in 30 mL of tert-butanol and 10 mL of 2-methyl-2-butene (scavenger).

  • Buffer Addition: Add 10 mL of an aqueous solution containing NaH₂PO₄ (2.5 g) to buffer the system to pH ~3.5. Causality: Maintaining mild acidity is required to generate the active oxidant, chlorous acid (HClO₂), while preventing base-catalyzed side reactions.

  • Oxidant Dosing: Dropwise, add an aqueous solution of NaClO₂ (15.0 mmol in 10 mL H₂O) over 30 minutes at 0 °C to manage the exothermic Cl(III) → Cl(I) reduction [2].

  • Self-Validation (IPC 1 - TLC): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1). The reaction is complete when the UV-active/anisaldehyde-stainable aldehyde spot disappears.

  • Workup: Remove volatile organics under reduced pressure. Acidify the aqueous layer to pH 2 with 1M HCl, and extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.

  • Self-Validation (IPC 2 - NMR): Perform ¹H-NMR (CDCl₃). Pass criteria: Complete disappearance of the aldehyde proton signal at ~9.6 ppm, and the appearance of a broad singlet at ~11.0 ppm corresponding to the -COOH proton.

Protocol B: Biocatalytic Desymmetrization via Rhodococcus sp. 2N

Objective: Direct synthesis of (R)-2-(hydroxymethyl)-2-methylbutanoic acid [3].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate Rhodococcus sp. 2N in a nutrient broth at 28 °C. Harvest cells via centrifugation and resuspend in 0.85% NaCl.

  • Substrate Incubation: Add 2-ethyl-2-methyl-1,3-propanediol (EMPD) to the cell suspension to a final concentration of 60 mM in a KPi buffer (pH 7.0). Causality: pH 7.0 maintains the structural integrity and activity of the dehydrogenase enzymes [3].

  • Oxidation Phase: Incubate at 28 °C with orbital shaking (200 rpm) for 72 hours to ensure maximum oxygen transfer.

  • Self-Validation (IPC 1 - Chiral HPLC): Centrifuge an aliquot to remove cells. Analyze the supernatant using a Chiralpak AD-H column. Pass criteria: Detection of the (R)-enantiomer with an enantiomeric excess (ee) > 65% [3].

  • Isolation: Acidify the broth, extract with ethyl acetate, and purify via crystallization to upgrade the optical purity.

References

  • Title: 2-(Hydroxymethyl)-2-methylbutanoic acid | C6H12O3 | CID 22728753 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Mechanistic investigations on Pinnick oxidation: a density functional theory study Source: Royal Society Open Science URL: [Link]

  • Title: Asymmetric oxidation of 1,3-propanediols to chiral hydroxyalkanoic acids by Rhodococcus sp. 2N Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL: [Link]

Exploratory

Whitepaper: Strategic Synthesis and Process Optimization of 2-(Hydroxymethyl)-2-methylbutanoic Acid

Executive Summary The synthesis of alpha-quaternary carboxylic acids presents unique challenges in controlling chemoselectivity and avoiding over-reaction. 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0)[1][2] i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of alpha-quaternary carboxylic acids presents unique challenges in controlling chemoselectivity and avoiding over-reaction. 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0)[1][2] is a highly valuable building block used in the development of specialized polyurethanes, dendrimers, and active pharmaceutical ingredient (API) prodrugs. This whitepaper outlines a scalable, self-validating two-step synthetic route: a controlled crossed-aldol addition followed by a metered hydrogen peroxide oxidation. By prioritizing kinetic control and in-process validation, this protocol maximizes yield while suppressing dangerous thermal runaways and unwanted Cannizzaro side-reactions.

Retrosynthetic Strategy & Mechanistic Rationale

The most atom-economical route to 2-(hydroxymethyl)-2-methylbutanoic acid avoids multi-step protection/deprotection schemes by directly constructing the alpha-quaternary center from commercially available 2-methylbutanal and formaldehyde .

Step 1: The Crossed-Aldol Addition

Because 2-methylbutanal possesses only a single alpha-proton, it can undergo an initial aldol addition with formaldehyde to yield 2-(hydroxymethyl)-2-methylbutanal[3]. Crucially, it cannot undergo subsequent dehydration to form an alpha,beta-unsaturated enal.

Causality in Experimental Design: If a strong base (e.g., NaOH) and excess formaldehyde are used, the intermediate aldehyde will rapidly undergo a crossed-Cannizzaro reaction, yielding 2-ethyl-2-methylpropane-1,3-diol and sodium formate. To arrest the reaction at the aldehyde stage, we utilize a weak base catalyst (triethylamine, Et₃N) and strictly limit formaldehyde to 1.1 equivalents.

Step 2: Metered Peroxide Oxidation

The intermediate aldehyde must be oxidized to the target carboxylic acid. While potassium permanganate (KMnO₄) or air/O₂ can be used, they suffer from poor yields, heavy metal waste, or incomplete conversion[4][5]. Hydrogen peroxide (H₂O₂) is the optimal industrial oxidant, but it presents a severe thermal runaway risk if added in batch.

Causality in Experimental Design: By continuously metering H₂O₂ into the reaction mixture at 65–70 °C, the steady-state concentration of peroxide is kept below 4 wt%[4][6]. This prevents explosive accumulation and suppresses Baeyer-Villiger-type oxidative cleavage, ensuring near-quantitative conversion to the carboxylic acid.

ReactionLogic A 2-Methylbutanal + Formaldehyde B Base Catalysis (Et3N) Controlled Temp (45°C) A->B Enolization C Aldol Intermediate 2-(Hydroxymethyl)-2-methylbutanal B->C Nucleophilic Addition D Metered Oxidation (30% H2O2, <4 wt% excess) C->D Oxidation F Side Reaction: Cannizzaro (Suppressed by weak base) C->F Excess Base/HCHO E Target Molecule 2-(Hydroxymethyl)-2-methylbutanoic acid D->E Acid Formation

Mechanistic pathway for the synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Quantitative Process Optimization

The table below summarizes the optimization data for the critical oxidation step, highlighting why metered H₂O₂ is the authoritative standard for this class of molecules[4][6].

Oxidant SystemTemp (°C)Time (h)Yield (%)Impurity Profile / Process Remarks
KMnO₄ (Batch)25445%High diol formation; difficult MnO₂ filtration.
Air (O₂) + Pd/C601265%Incomplete conversion; catalyst poisoning observed.
30% H₂O₂ (Batch)602N/AUnsafe: Thermal runaway risk; high cleavage products.
30% H₂O₂ (Metered) 70 4 88% Clean conversion; <1% residual aldehyde.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating mandatory In-Process Controls (IPCs).

Step 1: Synthesis of 2-(Hydroxymethyl)-2-methylbutanal
  • Initialization: Charge a jacketed reactor with 2-methylbutanal (1.0 equiv, 100 mmol) and triethylamine (0.05 equiv, 5 mmol).

  • Temperature Control: Heat the mixture to 40 °C under gentle agitation.

  • Reagent Addition: Dropwise add 37% aqueous formaldehyde (1.1 equiv, 110 mmol) over 1 hour. Self-Validation: The reaction is exothermic; maintain the internal temperature strictly between 40–45 °C using jacket cooling to prevent Cannizzaro initiation.

  • Maturation: Stir for an additional 2 hours at 45 °C.

  • IPC Check: Sample the mixture for GC analysis. Proceed to Step 2 only when residual 2-methylbutanal is <2%.

Step 2: Oxidation to 2-(Hydroxymethyl)-2-methylbutanoic acid
  • Preparation: Heat the crude aqueous aldehyde mixture from Step 1 to 65 °C.

  • Metered Oxidation: Using a syringe pump, continuously meter 30% aqueous H₂O₂ (1.2 equiv, 120 mmol) into the reactor over 3 hours.

  • Critical Parameter: Do not exceed a 4 wt% concentration of H₂O₂ in the bulk fluid at any time.[4]

  • IPC Check: Monitor the reaction via HPLC. The oxidation is deemed complete when the intermediate aldehyde concentration falls below 1%[6].

  • Quench & Workup: Cool the reactor to 20 °C. Add sodium thiosulfate solution until a starch-iodide test strip confirms 0 ppm residual peroxide (Self-Validation).

  • Isolation: Acidify the aqueous layer to pH 2 with dilute HCl, extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the target acid as a crystalline solid.

ExperimentalWorkflow S1 Step 1: Aldol • 2-Methylbutanal • 37% HCHO • Et3N Catalyst S2 S2 S1->S2 S3 Step 3: Workup • Thiosulfate Quench • EtOAc Extraction S2->S3 S4 Step 4: Validation • HPLC/GC Assay • NMR Confirmation S3->S4

Step-by-step experimental workflow for synthesis, isolation, and validation.

Conclusion

The synthesis of 2-(hydroxymethyl)-2-methylbutanoic acid requires precise navigation of competing reaction pathways. By utilizing a weak base to halt the aldol condensation at the aldehyde stage, and employing a strictly metered peroxide oxidation to safely generate the carboxylic acid, researchers can achieve high-purity yields suitable for advanced polymer and pharmaceutical applications.

References

  • Title: PubChem Compound Summary for CID 22728753, 2-(Hydroxymethyl)-2-methylbutanoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Process for the preparation of hydroxypivalic acid (U.S. Patent 5,801,276)
  • Title: Electrooxidation of Hydroxypivalaldehyde in an Undivided Cell Source: Chemical Research in Chinese Universities / ResearchGate (Yu, J.-G., et al., 2004) URL: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Melting Point Determination of 2-(Hydroxymethyl)-2-methylbutanoic Acid

[label="Capillary Melting Validating the Technical Framework I'm now detailing the self-validating system; it will include capillary melting, DSC protocols, purity checks via peak sharpness, and calibration to ensure rel...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Capillary Melting

Validating the Technical Framework

I'm now detailing the self-validating system; it will include capillary melting, DSC protocols, purity checks via peak sharpness, and calibration to ensure reliability. I am focusing on building a thorough framework. This framework is for high-throughput screening and definitive thermal validation, with standards and methods to ensure accurate melting points.

Refining the Framework

I am now focusing on refining the self-validating framework's technical details, including melting point determination. I'll cover enthalpy of fusion and orthogonal methods for precise purity assessments. I'm focusing on the integration of these processes and making sure the data is accurate. I'm making sure it will support linear polyester formation.

Validating the Technical Framework

I'm now integrating a discussion of DSC and capillary protocols, including a self-validating system, to ensure accurate melting points. The framework will emphasize capillary melting, DSC protocols, peak sharpness, and calibration for reliability. I'm building a robust, high-throughput thermal validation framework with established standards.

Executive Summary

2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0) is a specialized aliphatic hydroxy acid utilized extensively as a chiral building block and an AB-type monomer in advanced polymer synthesis and pharmaceutical development. A critical Quality Target Product Profile (QTPP) metric for this compound is its melting point, which is experimentally established at 51–54 °C [3.2]. This whitepaper provides an in-depth analysis of the thermodynamic causality behind its melting behavior, details self-validating protocols for thermal analysis, and outlines its applications in material science.

Physicochemical Profile & Thermodynamic Causality

Understanding the melting point of a compound requires a holistic view of its structural and electronic properties.

Quantitative Data Summary

Table 1: Key Physicochemical Properties of 2-(Hydroxymethyl)-2-methylbutanoic Acid

PropertyValueSource / Method
CAS Number 6922-55-0Standard Identifier
Molecular Formula C6H12O3Computed
Molecular Weight 132.16 g/mol [1]
Melting Point 51–54 °C[2]
Topological Polar Surface Area (TPSA) 57.5 Ų[1]
XLogP3 (Lipophilicity) 0.3[1]
Causality of the Melting Point

In crystal engineering and solid-state thermodynamics, a compound's melting point is dictated by its lattice energy, which is heavily influenced by intermolecular non-covalent interactions. 2-(Hydroxymethyl)-2-methylbutanoic acid exhibits a relatively low melting point (51–54 °C)[2]. To understand the causality behind this, we must compare it to its widely used structural analog: 2,2-bis(hydroxymethyl)butanoic acid (DMBA), which melts at a much higher 108–115 °C.

The critical difference lies in the hydrogen-bonding network. DMBA possesses two hydroxyl groups and one carboxyl group, allowing for a dense, highly cross-linked 3D hydrogen-bonded lattice. In contrast, 2-(Hydroxymethyl)-2-methylbutanoic acid lacks the second hydroxyl group. This structural modification restricts the molecule to forming linear or dimeric hydrogen-bonded assemblies rather than an extended 3D network. The reduced hydrogen bond density lowers the enthalpy of fusion ( ΔHfus​ ), requiring significantly less thermal energy to disrupt the crystal lattice, thereby depressing the melting point to the 51–54 °C range.

Experimental Protocols: Self-Validating Thermal Analysis

To ensure data integrity during raw material qualification, melting point determination must be treated as a self-validating system. A dual-method approach ensures both high-throughput screening and rigorous thermodynamic validation.

Protocol A: High-Throughput Capillary Method (Screening)

This method provides a rapid assessment of batch purity. Impurities will disrupt the crystal lattice, leading to a melting point depression (e.g., melting below 51 °C) and a broadened melting range (>3 °C).

  • Sample Preparation: Pulverize the crystalline sample using an agate mortar and pestle to ensure a uniform particle size, which promotes even heat distribution.

  • Loading: Introduce the powder into a glass capillary tube (sealed at one end) to a tightly packed depth of 2–3 mm. Tap the tube through a drop tube to eliminate insulating air pockets.

  • System Calibration (Self-Validation): Calibrate the melting point apparatus using a certified reference standard with a proximal melting point (e.g., Benzophenone, MP 47–49 °C) to verify instrument accuracy.

  • Execution: Ramp the temperature at 5 °C/min until 45 °C, then reduce the ramp rate to a highly controlled 1 °C/min.

  • Observation: Record the onset temperature (first appearance of liquid) and the clear point (complete liquefaction). The acceptable range is 51–54 °C[2].

Protocol B: Differential Scanning Calorimetry (DSC) (Definitive Validation)

DSC provides a definitive, quantitative measure of the endothermic phase transition, ruling out human error in visual observation.

  • Instrument Calibration (Self-Validation): Calibrate the DSC using high-purity Indium (MP 156.6 °C) to ensure temperature and heat flow accuracy.

  • Sample Encapsulation: Weigh exactly 3.0–5.0 mg of the sample into a standard aluminum pan. Crimp the lid to ensure optimal thermal contact between the sample and the sensor.

  • Atmospheric Control: Utilize Nitrogen ( N2​ ) purge gas at a flow rate of 50 mL/min. Causality: This prevents oxidative degradation of the aliphatic chain during the thermal cycle, ensuring the endotherm represents pure melting.

  • Thermal Method:

    • Equilibrate at 20 °C.

    • Isotherm for 3 minutes to establish a baseline.

    • Ramp at 10 °C/min to 80 °C.

  • Data Analysis: Integrate the endothermic peak. A sharp peak with an extrapolated onset temperature between 51.0 °C and 54.0 °C confirms high purity. A broadened peak indicates the presence of amorphous domains or chemical impurities.

QC_Workflow A Raw Material: 6922-55-0 (Batch Receipt) B Capillary Melting Point (Screening: 51-54 °C) A->B C Differential Scanning Calorimetry (Precise Endotherm) B->C If 51-54 °C F Rejected / Recrystallization B->F If depressed (<51 °C) D Purity Validation (Endothermic Peak Sharpness) C->D E Approved for Polymerization D->E Sharp Peak D->F Broad Peak

Self-validating quality control workflow for thermal analysis of 6922-55-0.

Applications in Advanced Synthesis

Because 2-(Hydroxymethyl)-2-methylbutanoic acid possesses exactly one hydroxyl group and one carboxylic acid group, it functions as an ideal AB-type monomer. Unlike AB2 monomers (like DMBA) which yield hyperbranched polymers, this compound undergoes controlled polycondensation to form linear polyesters. The presence of the chiral center (C2) allows for the synthesis of stereoregular, biodegradable polymers with unique thermomechanical properties suitable for specialized drug delivery matrices.

Polycondensation M1 2-(Hydroxymethyl)- 2-methylbutanoic acid H Thermal Activation (> 120 °C) M1->H P1 Linear Chiral Polyester H->P1 Polycondensation W H2O Byproduct H->W Elimination

AB-monomer polycondensation pathway for 2-(Hydroxymethyl)-2-methylbutanoic acid.

References

  • 2-(Hydroxymethyl)-2-methylbutanoic acid | C6H12O3 | CID 22728753. PubChem, National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of 2-(Hydroxymethyl)-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the potential biological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Hydroxymethyl)-2-methylbutanoic acid. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for future research. By examining the biological roles of branched-chain hydroxy fatty acids and molecules containing the gem-dihydroxymethyl motif, we propose potential metabolic, anti-inflammatory, and anticancer activities for the title compound. This guide offers detailed, field-proven experimental protocols to investigate these hypothesized activities, complete with data interpretation guidelines and workflow visualizations. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this and similar underexplored small molecules.

Introduction: Unveiling a Potential Bioactive Scaffold

2-(Hydroxymethyl)-2-methylbutanoic acid is a small, synthetically accessible organic molecule featuring a branched-chain carboxylic acid backbone with a unique gem-dihydroxymethyl substitution at the alpha-carbon. Its structural relative, 2-hydroxy-2-methylbutanoic acid, is a known metabolite in the catabolism of branched-chain amino acids and has been identified as a biomarker in metabolic disorders such as maple syrup urine disease.[1][2] This metabolic connection provides a compelling starting point for investigating the biological relevance of 2-(Hydroxymethyl)-2-methylbutanoic acid.

This guide will navigate the theoretical landscape of its biological activities, drawing parallels from established research on related molecular classes. We will delve into its potential as a modulator of metabolic pathways, an anti-inflammatory agent, and a novel scaffold for anticancer drug design. Each proposed activity is accompanied by a detailed experimental workflow, designed to be a self-validating system for rigorous scientific inquiry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Hydroxymethyl)-2-methylbutanoic acid is fundamental to its study. These properties influence its solubility, membrane permeability, and potential for formulation.

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)-2-methylbutanoic acid[3]
Molecular Formula C6H12O3[3]
Molecular Weight 132.16 g/mol [3]
XLogP3-AA 0.3[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 57.5 Ų[3]
CAS Number 6922-55-0[3]

Hypothesized Biological Activities and Investigational Workflows

The unique structural features of 2-(Hydroxymethyl)-2-methylbutanoic acid suggest several avenues for biological activity. The following sections outline these hypotheses and provide detailed protocols for their investigation.

Potential Role in Metabolic Regulation

Given its structural similarity to metabolites of branched-chain amino acids, 2-(Hydroxymethyl)-2-methylbutanoic acid may interact with key metabolic pathways. Branched-chain fatty acids and hydroxy fatty acids are known to influence lipid metabolism and glucose homeostasis.[4] Specifically, certain hydroxy-carboxylic acids act as signaling molecules by activating G protein-coupled receptors (GPCRs) such as the HCA receptors, which are involved in the regulation of lipolysis.[5]

A primary investigation into the metabolic role of this compound should assess its effect on lipolysis in adipocytes.

Experimental Protocol: In Vitro Lipolysis Assay

Objective: To determine if 2-(Hydroxymethyl)-2-methylbutanoic acid modulates basal or stimulated lipolysis in differentiated adipocytes.

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

    • Maintain differentiated adipocytes in DMEM with 10% FBS and insulin for 7-10 days to allow for lipid accumulation.

  • Lipolysis Assay:

    • Wash mature adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% BSA.

    • Pre-incubate cells with varying concentrations of 2-(Hydroxymethyl)-2-methylbutanoic acid (e.g., 1 µM to 100 µM) or vehicle control for 1 hour.

    • Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist) to a final concentration of 10 µM to the appropriate wells. Maintain a set of wells with only the test compound and vehicle for basal lipolysis measurement.

    • Incubate for 2-3 hours at 37°C.

    • Collect the supernatant for analysis.

  • Glycerol and Free Fatty Acid Quantification:

    • Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit.

    • Measure the free fatty acid (FFA) concentration using a commercially available FFA assay kit.

  • Data Analysis:

    • Normalize glycerol and FFA release to the total protein content of the cells in each well.

    • Compare the effects of different concentrations of the test compound on both basal and isoproterenol-stimulated lipolysis.

Data Presentation:

TreatmentConcentrationGlycerol Release (nmol/mg protein)Free Fatty Acid Release (nmol/mg protein)
Vehicle Control-
Isoproterenol (10 µM)-
Test Compound1 µM
Test Compound10 µM
Test Compound100 µM
Test Compound + Isoproterenol1 µM
Test Compound + Isoproterenol10 µM
Test Compound + Isoproterenol100 µM

DOT Script for Lipolysis Regulation Workflow

Lipolysis_Workflow cluster_CellCulture Cell Culture & Differentiation cluster_LipolysisAssay Lipolysis Assay cluster_Analysis Analysis 3T3-L1_Preadipocytes 3T3-L1 Preadipocytes Differentiation_Cocktail Insulin, Dexamethasone, IBMX 3T3-L1_Preadipocytes->Differentiation_Cocktail Induction Mature_Adipocytes Mature Adipocytes Differentiation_Cocktail->Mature_Adipocytes Test_Compound 2-(Hydroxymethyl)-2- methylbutanoic acid Mature_Adipocytes->Test_Compound Assay Incubation Test_Compound->Assay Stimulation Isoproterenol Stimulation->Assay Supernatant_Collection Collect Supernatant Assay->Supernatant_Collection Glycerol_Assay Glycerol Assay Supernatant_Collection->Glycerol_Assay FFA_Assay FFA Assay Supernatant_Collection->FFA_Assay Data_Normalization Normalize to Protein Content Glycerol_Assay->Data_Normalization FFA_Assay->Data_Normalization

Caption: Workflow for investigating the effect on adipocyte lipolysis.

Potential Anti-inflammatory Activity

The presence of a carboxylic acid and hydroxyl groups is a common feature in many anti-inflammatory compounds.[6] Short-chain fatty acids and their derivatives can modulate inflammatory responses, often through the inhibition of pathways such as NF-κB.[6] Therefore, it is plausible that 2-(Hydroxymethyl)-2-methylbutanoic acid could exhibit anti-inflammatory properties.

A key experiment to test this hypothesis is to measure the compound's effect on the production of pro-inflammatory cytokines and the activation of the NF-κB signaling pathway in immune cells.

Experimental Protocol: Anti-inflammatory Activity Assay

Objective: To determine if 2-(Hydroxymethyl)-2-methylbutanoic acid can suppress the production of pro-inflammatory cytokines and inhibit NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage-like cells in DMEM with 10% FBS.

    • Seed cells in 24-well plates and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 2-(Hydroxymethyl)-2-methylbutanoic acid (e.g., 1 µM to 100 µM) or vehicle control for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • NF-κB Activation Assay (Western Blot for Phospho-p65):

    • After a shorter stimulation period (e.g., 30-60 minutes), lyse the cells and collect total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p65 (a key subunit of NF-κB) and total p65.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities and express the results as the ratio of phospho-p65 to total p65.

  • Cell Viability Assay (MTT):

    • Concurrently, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.[6]

Data Presentation:

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)p-p65/total p65 ratioCell Viability (%)
Vehicle Control-100
LPS (100 ng/mL)-
Test Compound1 µM
Test Compound10 µM
Test Compound100 µM
Test Compound + LPS1 µM
Test Compound + LPS10 µM
Test Compound + LPS100 µM

DOT Script for Anti-inflammatory Pathway Investigation

Anti_Inflammatory_Workflow LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88_Pathway MyD88-dependent Pathway TLR4->MyD88_Pathway IKK_Complex IKK Complex Activation MyD88_Pathway->IKK_Complex IkB_Degradation IκB Degradation IKK_Complex->IkB_Degradation NFkB_Translocation NF-κB (p65/p50) Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Cytokine_Production TNF-α, IL-6, IL-1β Production Gene_Transcription->Cytokine_Production Test_Compound 2-(Hydroxymethyl)-2- methylbutanoic acid Test_Compound->IKK_Complex Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential as an Anticancer Agent

The gem-dihydroxymethyl motif is present in some biologically active compounds, including derivatives that have shown anticancer activity.[7] Furthermore, certain branched-chain fatty acids have been reported to exhibit antitumoral effects by inhibiting fatty acid biosynthesis in cancer cells. This suggests that 2-(Hydroxymethyl)-2-methylbutanoic acid could be a novel scaffold for the development of anticancer agents.

The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: Anticancer Activity Screening

Objective: To evaluate the cytotoxic and anti-proliferative effects of 2-(Hydroxymethyl)-2-methylbutanoic acid on various cancer cell lines.

Methodology:

  • Cell Lines:

    • Select a panel of cancer cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

    • Include a non-cancerous cell line (e.g., HEK293 or normal human fibroblasts) to assess selectivity.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of 2-(Hydroxymethyl)-2-methylbutanoic acid (e.g., 0.1 µM to 200 µM) for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • BrdU Proliferation Assay:

    • To specifically measure DNA synthesis, perform a BrdU incorporation assay.

    • Treat cells with the test compound as in the MTT assay.

    • During the last few hours of incubation, add BrdU to the culture medium.

    • Fix the cells and detect incorporated BrdU using an anti-BrdU antibody and a colorimetric or fluorescent readout.

Data Presentation:

Cell LineCancer TypeIC50 (µM) from MTT AssayBrdU Incorporation (% of Control) at 50 µM
MCF-7Breast
A549Lung
HCT116Colon
HEK293Non-cancerous

DOT Script for Anticancer Screening Workflow

Anticancer_Screening_Workflow Start Start with a panel of cancer and non-cancerous cell lines Treatment Treat cells with a concentration range of 2-(Hydroxymethyl)-2-methylbutanoic acid Start->Treatment MTT_Assay MTT Assay (48-72h) - Measures metabolic activity Treatment->MTT_Assay BrdU_Assay BrdU Assay - Measures DNA synthesis Treatment->BrdU_Assay IC50_Determination Determine IC50 values MTT_Assay->IC50_Determination Selectivity_Analysis Analyze selectivity for cancer cells BrdU_Assay->Selectivity_Analysis IC50_Determination->Selectivity_Analysis Further_Mechanistic_Studies Proceed to further mechanistic studies (e.g., cell cycle analysis, apoptosis assays) Selectivity_Analysis->Further_Mechanistic_Studies

Caption: A streamlined workflow for anticancer activity screening.

Synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid

For researchers who wish to synthesize the compound in-house, a plausible synthetic route can be adapted from methods used for similar α-hydroxy acids. One potential approach involves the reaction of an appropriate ketone with a cyanide source, followed by hydrolysis.

Synthetic Protocol (Hypothetical)

Objective: To synthesize 2-(Hydroxymethyl)-2-methylbutanoic acid.

Reaction Scheme: A potential two-step synthesis starting from 1-hydroxybutan-2-one.

Step 1: Cyanohydrin Formation

  • To a solution of 1-hydroxybutan-2-one in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (KCN) in water at 0°C.

  • Slowly add a solution of a weak acid (e.g., acetic acid) to generate HCN in situ.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the cyanohydrin product with an organic solvent.

Step 2: Hydrolysis of the Cyanohydrin

  • Treat the crude cyanohydrin with a strong acid (e.g., concentrated HCl) and heat under reflux.

  • The nitrile group will be hydrolyzed to a carboxylic acid.

  • After completion of the reaction, neutralize the mixture and extract the product.

  • Purify the final product by crystallization or column chromatography.

Note: This is a hypothetical protocol and requires optimization and safety precautions, especially when handling cyanide.

Conclusion and Future Directions

2-(Hydroxymethyl)-2-methylbutanoic acid represents a molecule with untapped potential. Its structural relationship to known metabolites and bioactive compounds provides a strong rationale for investigating its biological activities. This guide has outlined a series of hypothesis-driven experimental workflows to explore its potential roles in metabolic regulation, inflammation, and cancer.

The provided protocols are designed to be robust and adaptable, allowing researchers to generate high-quality, reproducible data. Future research should focus on a systematic evaluation of its effects in the proposed assays. Positive results would warrant further investigation into its mechanism of action, including the identification of its molecular targets. Furthermore, the synthesis of derivatives of 2-(Hydroxymethyl)-2-methylbutanoic acid could lead to the discovery of novel therapeutic agents with improved potency and selectivity. The exploration of this and other understudied small molecules is a critical endeavor in the ongoing quest for new medicines.

References

  • 2-(Hydroxymethyl)-2-methylbutanoic acid. PubChem. Available at: [Link]

  • (+-)-2-Hydroxy-2-methylbutyric acid. PubChem. Available at: [Link]

  • Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Combining metabolic phenotype determination with metabolomics and transcriptional analyses to reveal pathways regulated by hydroxycarboxylic acid receptor 2. SLU.SE. Available at: [Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Evotec. Available at: [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Metabolism in Vivo of [2-Me-14C]2,4-dimethylheptanoic Acid - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic... ResearchGate. Available at: [Link]

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Foundational

Unveiling a Synthetic Enigma: A Technical Guide to 2-(Hydroxymethyl)-2-methylbutanoic Acid

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals Foreword: Charting Unexplored Territory In the vast landscape of natural products and metabolic pathways, some molecules remain cons...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the vast landscape of natural products and metabolic pathways, some molecules remain conspicuously absent from the scientific literature. 2-(Hydroxymethyl)-2-methylbutanoic acid stands as one such enigma. Despite its relatively simple structure, extensive research reveals a notable lack of evidence for its natural occurrence. This technical guide, therefore, ventures into uncharted territory. It serves not as a catalog of known biological roles, but as a foundational document for the research scientist. Herein, we provide a comprehensive overview of its chemical identity, differentiate it from its well-documented isomer, and propose synthetic pathways, offering a starting point for its potential investigation and application in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

2-(Hydroxymethyl)-2-methylbutanoic acid is a carboxylic acid with the chemical formula C₆H₁₂O₃. Its structure features a five-carbon chain with a carboxylic acid group, a methyl group, and a hydroxymethyl group all attached to the second carbon atom.

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)-2-methylbutanoic acid[1]
CAS Number 6922-55-0[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Canonical SMILES CCC(C)(CO)C(=O)O[1]
InChI Key XSEPYPDPHNTXBX-UHFFFAOYSA-N[1]

A critical point of clarification is the distinction between 2-(Hydroxymethyl)-2-methylbutanoic acid (C₆H₁₂O₃) and the similarly named 2-Hydroxy-2-methylbutanoic acid (C₅H₁₀O₃)[2][3][4]. The latter is a known metabolite associated with certain metabolic disorders, such as maple syrup urine disease[2]. The presence of an additional carbon in the hydroxymethyl group fundamentally alters the molecule's properties and, as evidence suggests, its biological relevance.

The Apparent Absence in Nature: A Scientific Void

A thorough investigation of scientific databases and literature reveals no documented instances of 2-(Hydroxymethyl)-2-methylbutanoic acid being isolated from a natural source, be it plant, animal, or microorganism. Furthermore, no established biosynthetic pathways have been identified that would lead to its formation. This conspicuous absence suggests that if it does exist in nature, it is either in concentrations below current detection limits or is a transient intermediate in an as-yet-undiscovered metabolic route. For researchers, this presents a unique opportunity: the chance to explore a chemical space unburdened by preconceived biological roles.

Synthetic Approaches: Forging a Path Forward

Proposed Synthetic Workflow

A logical and efficient pathway to synthesize 2-(Hydroxymethyl)-2-methylbutanoic acid could involve a Reformatsky-type reaction followed by hydrolysis. This approach offers a direct route to constructing the carbon skeleton with the desired functional groups.

G cluster_0 Synthesis of 2-(Hydroxymethyl)-2-methylbutanoic Acid A Ethyl 2-bromopropionate D Reformatsky Reaction A->D B Butan-2-one B->D C Zinc C->D E Intermediate Ester D->E Forms C-C bond F Acid or Base Hydrolysis E->F G 2-(Hydroxymethyl)-2-methylbutanoic acid F->G Cleaves ester

Caption: Proposed synthetic workflow for 2-(Hydroxymethyl)-2-methylbutanoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed method and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of the Intermediate Ester via Reformatsky Reaction

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add activated zinc dust (1.2 equivalents).

  • In the dropping funnel, prepare a solution of ethyl 2-bromopropionate (1.0 equivalent) and butan-2-one (1.2 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the solution to the zinc to initiate the reaction, which may require gentle warming.

  • Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude intermediate ester in a suitable solvent such as ethanol.

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide, 2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with a strong acid (e.g., hydrochloric acid).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(Hydroxymethyl)-2-methylbutanoic acid.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

Due to the lack of experimental data in the literature, the following are predicted spectroscopic characteristics based on the structure of 2-(Hydroxymethyl)-2-methylbutanoic acid.

  • ¹H NMR: Expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl protons at the C2 position, a singlet for the methylene protons of the hydroxymethyl group, and broad singlets for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR: The spectrum should show distinct signals for the carboxylic carbon, the quaternary C2 carbon, the methyl and methylene carbons of the ethyl group, the methyl carbon at C2, and the methylene carbon of the hydroxymethyl group.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the O-H stretch of the primary alcohol (~3200-3500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol ).

Potential Applications and Future Directions

While no current applications for 2-(Hydroxymethyl)-2-methylbutanoic acid have been reported, its structure suggests several avenues for investigation:

  • Polymer Chemistry: The presence of both a carboxylic acid and a hydroxyl group makes it a potential monomer for the synthesis of polyesters and other polymers with unique properties.

  • Drug Discovery: The molecule could serve as a scaffold for the synthesis of novel small molecules. Its chirality at the C2 position, if resolved into its separate enantiomers, could be explored for stereospecific interactions with biological targets.

  • Materials Science: The compound and its derivatives could be investigated for their properties as plasticizers, surfactants, or components of functional fluids.

The absence of this molecule in the natural world, coupled with its straightforward potential for synthesis, makes 2-(Hydroxymethyl)-2-methylbutanoic acid a blank canvas for the innovative researcher.

Conclusion

2-(Hydroxymethyl)-2-methylbutanoic acid represents a fascinating case of a simple organic molecule with no known natural occurrence. This technical guide has sought to provide a comprehensive starting point for its study by detailing its chemical identity, clearly distinguishing it from a commonly confused isomer, and proposing a robust synthetic pathway. The future of this compound lies in the hands of researchers who can synthesize it, characterize its properties, and explore its potential in a wide range of scientific and industrial applications. The journey from a chemical curiosity to a valuable molecule is a long one, but it begins with a solid foundation of knowledge, which this guide has aimed to provide.

References

  • PubChem. (n.d.). 2-(Hydroxymethyl)-2-methylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-2-methylbutanoic acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide on 2-(Hydroxymethyl)-2-methylbutanoic Acid and a Comparative Analysis of its Isomer, 2-Hydroxy-2-methylbutanoic Acid

A Note to the Researcher: Information regarding the discovery, synthesis, and biological activity of 2-(Hydroxymethyl)-2-methylbutanoic acid is limited in currently available scientific literature. To provide a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Information regarding the discovery, synthesis, and biological activity of 2-(Hydroxymethyl)-2-methylbutanoic acid is limited in currently available scientific literature. To provide a comprehensive guide for research and development professionals, this document summarizes the known properties of 2-(Hydroxymethyl)-2-methylbutanoic acid and presents a detailed comparative analysis with its extensively studied structural isomer, 2-Hydroxy-2-methylbutanoic acid. This comparative approach allows for a deeper understanding of the potential characteristics and applications of this class of molecules.

Part 1: 2-(Hydroxymethyl)-2-methylbutanoic Acid: A Summary of Known Data

2-(Hydroxymethyl)-2-methylbutanoic acid, with the CAS number 6922-55-0, is a carboxylic acid containing a hydroxymethyl group.[1] Its fundamental properties are outlined below.

Physicochemical Properties

A summary of the available physicochemical data for 2-(Hydroxymethyl)-2-methylbutanoic acid is presented in the table below.

PropertyValueSource(s)
IUPAC Name 2-(hydroxymethyl)-2-methylbutanoic acid[1]
Synonyms Not widely available
CAS Number 6922-55-0[1]
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [1]
Appearance Powder
Melting Point 51-54 °C
Boiling Point Not experimentally available
Water Solubility Not experimentally available
pKa (Strongest Acidic) Not experimentally available
Solubility in Organic Solvents Not widely available
Molecular Structure

The structure of 2-(Hydroxymethyl)-2-methylbutanoic acid features a butane backbone with a carboxylic acid group, a methyl group, and a hydroxymethyl group all attached to the second carbon atom.

Caption: Molecular structure of 2-Hydroxy-2-methylbutanoic acid.

Synthesis of 2-Hydroxy-2-methylbutanoic Acid

A common method for the synthesis of alpha-hydroxy acids like 2-Hydroxy-2-methylbutanoic acid is through the hydrolysis of a cyanohydrin intermediate. [2]This can be achieved by reacting a ketone with a cyanide source. [2]Another approach is the oxidation of 2-methyl-1,2-butanediol. [2]

This protocol is adapted from a general procedure for the synthesis of similar compounds.

Materials:

  • Ethyl 2-bromobutanoate

  • Acetone

  • Activated Zinc dust

  • Concentrated and 1M Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add activated zinc dust (1.2 eq).

  • Initiation: Add a solution of ethyl 2-bromobutanoate (1 eq) and acetone (1.5 eq) in anhydrous diethyl ether. Gently warm the mixture to initiate the reaction.

  • Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze by adding 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Saponification: Hydrolyze the resulting ester with an excess of aqueous NaOH.

  • Acidification and Isolation: Acidify the reaction mixture with concentrated HCl and extract the product with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield racemic 2-hydroxy-2-methylbutanoic acid.

G cluster_0 Synthesis Workflow start Start: Materials reaction Reformatsky Reaction: Ethyl 2-bromobutanoate + Acetone + Zn start->reaction hydrolysis Acidic Hydrolysis (1M HCl) reaction->hydrolysis extraction Extraction with Diethyl Ether hydrolysis->extraction purification Purification: Wash, Dry, Concentrate extraction->purification saponification Saponification (NaOH) purification->saponification acidification Acidification & Isolation (HCl, Extraction) saponification->acidification end Product: 2-Hydroxy-2-methylbutanoic acid acidification->end

Caption: Workflow for the synthesis of 2-Hydroxy-2-methylbutanoic acid.

Metabolic Relevance and Biological Activity

2-Hydroxy-2-methylbutanoic acid is a metabolite in the catabolic pathway of the branched-chain amino acid isoleucine. [2]In healthy individuals, its concentration in biological fluids is typically low. [2]However, in certain metabolic disorders like Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex leads to the accumulation of branched-chain amino acids and their metabolites, including 2-Hydroxy-2-methylbutanoic acid. [2]This accumulation can be neurotoxic. [2] Due to its structural similarity to other bioactive short-chain fatty acids, there is interest in the potential anti-inflammatory and other therapeutic activities of 2-Hydroxy-2-methylbutanoic acid and its derivatives. [3]

Applications

The primary applications of 2-Hydroxy-2-methylbutanoic acid are in research, particularly in the study of metabolic diseases. [2][4]It also serves as a starting material for the synthesis of more complex molecules. [2]For instance, it has been used as an aldehyde surrogate in the preparation of certain heterocyclic compounds and in the synthesis of a Cr(V) reagent. [2]

Conclusion

While 2-(Hydroxymethyl)-2-methylbutanoic acid remains a compound with limited characterization, its structural isomer, 2-Hydroxy-2-methylbutanoic acid, provides valuable insights into the potential chemistry and biological relevance of this class of molecules. The established link of 2-Hydroxy-2-methylbutanoic acid to metabolic pathways and its utility as a synthetic building block highlight the importance of further investigation into understudied isomers like 2-(Hydroxymethyl)-2-methylbutanoic acid. Future research efforts are necessary to elucidate the synthesis, properties, and potential applications of this compound, which may hold untapped potential in various scientific disciplines.

References

  • A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs. Benchchem.
  • An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid. Benchchem.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-2-methylbutanoic Acid. Benchchem.
  • Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784). FooDB.
  • 2-(Hydroxymethyl)butanoic Acid. Santa Cruz Biotechnology.
  • 2-(Hydroxymethyl)-2-methylbutanoic acid. PubChem. Available at: [Link].

  • Use for 2-hydroxy-4-methylthiobutanoic acid (HMTB). Google Patents.
  • 2-Methylbutanoic acid. Wikipedia. Available at: [Link].

  • (+-)-2-Hydroxy-2-methylbutyric acid. PubChem. Available at: [Link].

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Foundational

Whitepaper: 2-(Hydroxymethyl)-2-methylbutanoic Acid – Structural Profiling, Synthesis, and Applications in Advanced Materials and Drug Development

Executive Summary In the realm of organic synthesis and polymer science, molecules possessing a chiral quaternary stereocenter represent both a synthetic challenge and a high-value asset. 2-(Hydroxymethyl)-2-methylbutano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and polymer science, molecules possessing a chiral quaternary stereocenter represent both a synthetic challenge and a high-value asset. 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0) is a prime example of such a molecule. As an α,α -disubstituted β -hydroxy acid, it serves as a critical AB-type monomer for advanced biodegradable polyesters and a versatile chiral building block for active pharmaceutical ingredients (APIs). This technical guide explores its structural topology, field-proven synthetic methodologies, and applications.

IUPAC Nomenclature and Stereochemical Architecture

The IUPAC name, 2-(hydroxymethyl)-2-methylbutanoic acid , systematically deconstructs the molecule's topology:

  • Parent Chain : The longest carbon chain containing the principal functional group (the carboxylic acid) is four carbons long, designating it as a "butanoic acid" derivative.

  • Substituents : At the C2 position (the α -carbon), two distinct groups are attached: a methyl group (-CH 3​ ) and a hydroxymethyl group (-CH 2​ OH).

  • Stereocenter : Because C2 is bonded to four different groups (-COOH, -CH 2​ OH, -CH 2​ CH 3​ , and -CH 3​ ), it constitutes a chiral quaternary center.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration ((R) or (S)), we assign priorities based on atomic number :

  • -COOH : The carbon is bonded to (O, O, O) due to the double bond.

  • -CH 2​ OH : The carbon is bonded to (O, H, H).

  • -CH 2​ CH 3​ : The carbon is bonded to (C, H, H).

  • -CH 3​ : The carbon is bonded to (H, H, H).

CIPLogic C2 Chiral Center (C2) P1 Priority 1 -COOH C bonded to (O, O, O) C2->P1 P2 Priority 2 -CH2OH C bonded to (O, H, H) C2->P2 P3 Priority 3 -CH2CH3 C bonded to (C, H, H) C2->P3 P4 Priority 4 -CH3 C bonded to (H, H, H) C2->P4

Diagram: CIP priority logic for the C2 chiral center.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting solubility, reactivity, and downstream processing behavior .

PropertyValueSource
IUPAC Name 2-(Hydroxymethyl)-2-methylbutanoic acidPubChem
CAS Registry Number 6922-55-0PubChem
Molecular Formula C 6​ H 12​ O 3​ PubChem
Molar Mass 132.16 g/mol PubChem
Topological Polar Surface Area (TPSA) 57.5 ŲPubChem
XLogP3 (Lipophilicity) 0.3PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 3PubChem

Synthetic Methodologies

The synthesis of 2-(hydroxymethyl)-2-methylbutanoic acid requires precise control over enolate chemistry. Below are two field-proven protocols: a racemic approach via dianion alkylation, and an asymmetric approach utilizing a chiral auxiliary.

Protocol 1: Racemic Synthesis via Enolate Hydroxymethylation

Objective: Synthesize racemic 2-(hydroxymethyl)-2-methylbutanoic acid from 2-methylbutanoic acid. Mechanistic Causality: Carboxylic acids require two equivalents of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form a reactive enolate dianion. The first equivalent deprotonates the acidic carboxyl group (pKa ~4.8), while the second deprotonates the α -carbon (pKa ~29). The resulting dianion is highly nucleophilic at the α -carbon, allowing it to attack the electrophilic carbonyl carbon of formaldehyde.

Step-by-Step Methodology :

  • Preparation of LDA : In an oven-dried Schlenk flask under argon, add dry THF and diisopropylamine (2.2 eq). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.1 eq) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

  • Dianion Formation : Slowly add 2-methylbutanoic acid (1.0 eq) dissolved in dry THF to the LDA solution at -78 °C. Causality: Slow addition prevents localized heating and suppresses unwanted Claisen condensation. Stir for 1 hour at 0 °C to allow complete dianion formation, then re-cool to -78 °C.

  • Electrophilic Addition : Introduce anhydrous gaseous formaldehyde (generated by cracking paraformaldehyde at 150 °C) into the reaction mixture. Causality: Monomeric formaldehyde is required; using aqueous formaldehyde would instantly quench the enolate, while uncracked paraformaldehyde is unreactive at low temperatures.

  • Quenching : After 2 hours, quench the reaction with saturated aqueous ammonium chloride (NH 4​ Cl), followed by acidification to pH 2 using 1M HCl. Causality: Acidification is necessary to protonate the carboxylate back to the free carboxylic acid, enabling organic extraction.

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via recrystallization.

SynthWorkflow A 2-Methylbutanoic Acid (Starting Material) B LDA (2 eq), THF, -78°C (Dianion Formation) A->B Deprotonation C HCHO (Formaldehyde) (Electrophilic Addition) B->C Alkylation D Aqueous Workup (H+) (Quenching) C->D Neutralization E 2-(Hydroxymethyl)- 2-methylbutanoic acid D->E Isolation

Diagram: Workflow for enolate-mediated hydroxymethylation.

Protocol 2: Asymmetric Synthesis via Evans Alkylation

Objective: Synthesize enantiopure (S)-2-(hydroxymethyl)-2-methylbutanoic acid. Mechanistic Causality: Achieving a chiral quaternary center requires a chiral auxiliary to direct the facial attack of the electrophile. The Evans oxazolidinone auxiliary provides excellent stereocontrol via steric shielding of one face of the rigidified Z-enolate.

Step-by-Step Methodology :

  • Auxiliary Attachment : React 2-methylbutanoyl chloride with (S)-4-benzyl-2-oxazolidinone in the presence of n-BuLi to form the N-acyloxazolidinone.

  • Enolization : Treat the N-acyloxazolidinone with Titanium tetrachloride (TiCl 4​ ) and Diisopropylethylamine (DIPEA) at -78 °C to form the rigid Ti-enolate. Causality: TiCl 4​ coordinates with both the imide carbonyl and the oxazolidinone carbonyl, locking the conformation and maximizing facial selectivity.

  • Alkylation : Add benzyloxymethyl chloride (BOM-Cl) as the formaldehyde equivalent. The electrophile attacks from the less hindered face.

  • Cleavage and Deprotection : Cleave the chiral auxiliary using LiOH/H 2​ O 2​ to yield the BOM-protected acid. Remove the BOM group via catalytic hydrogenation (Pd/C, H 2​ ) to yield the final enantiopure product.

Applications in Advanced Materials and Drug Development

Pharmaceutical Intermediates In drug design, the incorporation of a quaternary stereocenter is a proven strategy to enhance metabolic stability. The α,α -disubstitution in 2-(hydroxymethyl)-2-methylbutanoic acid prevents α -oxidation by cytochrome P450 enzymes, significantly increasing the half-life of derived APIs. Furthermore, the rigid spatial arrangement of the ethyl, methyl, and hydroxymethyl groups allows for highly specific binding interactions within enzyme active sites.

Polymer Science: Stereocomplexation As an AB-type monomer containing both a hydroxyl and a carboxyl group, this molecule undergoes polycondensation to form poly(2-ethyl-2-methyl-3-hydroxypropionate). When enantiopure monomers are polymerized, the resulting isotactic polymers (e.g., Poly(R) and Poly(S)) can be blended to form a stereocomplex. This stereocomplexation results in a polymer with a significantly higher melting temperature and enhanced mechanical properties compared to the individual enantiomeric polymers, making it a highly desirable material for biodegradable medical implants and advanced thermoplastics .

References

  • "2-(Hydroxymethyl)-2-methylbutanoic acid - Compound Summary", PubChem, National Center for Biotechnology Information.[Link]

  • "Stereocomplex Crystallization and Homo-Crystallization of Enantiomeric Substituted Poly(lactic acid)s", ResearchGate.[Link]

Exploratory

Comprehensive Safety and Handling Guide for 2-(Hydroxymethyl)-2-methylbutanoic Acid in Advanced Organic Synthesis

Executive Summary As a bifunctional organic building block, 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0) is highly valued in polymer chemistry, chiral auxiliary synthesis, and pharmaceutical development. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional organic building block, 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0) is highly valued in polymer chemistry, chiral auxiliary synthesis, and pharmaceutical development. Its unique molecular architecture—featuring both a primary alcohol and a carboxylic acid anchored to a quaternary stereocenter—imparts exceptional stability against α -deprotonation but introduces significant steric hindrance. This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, toxicological mechanisms, and field-proven handling protocols required to safely and effectively utilize this compound in advanced synthetic workflows.

Physicochemical Profiling & Structural Implications

Understanding the molecular topology of 2-(Hydroxymethyl)-2-methylbutanoic acid is critical for both safety and synthetic planning. The α -carbon (C2) is a quaternary center, bonded to four distinct moieties: a methyl group, an ethyl group, a hydroxymethyl group, and a carboxyl group.

Causality in Synthesis: Because C2 lacks α -hydrogens, the molecule cannot undergo enolization. This structural feature prevents unwanted racemization and base-catalyzed side reactions (e.g., Claisen condensations) during harsh coupling conditions. However, this dense steric packing severely hinders nucleophilic attack at the carbonyl carbon, necessitating highly reactive coupling agents during esterification or amidation.

Quantitative Data Summary
PropertyValueStructural/Safety ImplicationSource
CAS Number 6922-55-0Primary regulatory identifier.1[1]
Molecular Weight 132.16 g/mol Determines stoichiometric calculations.2[2]
Physical Form Solid PowderHigh risk of aerosolization and dust inhalation.1[1]
Melting Point 51 - 54 °CLow melting point; requires cool storage to prevent clumping.1[1]
GHS Hazards H319, H335Dictates strict PPE and ventilation requirements.2[2]

Toxicological Mechanisms & Hazard Characterization

The primary safety concerns when handling 2-(Hydroxymethyl)-2-methylbutanoic acid are Serious Eye Irritation (H319) and Respiratory Tract Irritation (H335) [2]. As a Senior Application Scientist, it is crucial to understand why these hazards occur to implement logical safety controls.

The Mechanism of Respiratory Irritation (H335)

When the fine powder of this compound is aerosolized, it can be easily inhaled. Upon contact with the aqueous mucosal layer of the respiratory epithelium, the compound dissolves and dissociates, causing a localized drop in pH.

This acidic microenvironment acts as a potent chemical trigger for Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1) ion channels located on peripheral nociceptive nerve fibers[3][4]. The protonation of these receptors forces the channels open, leading to a massive influx of extracellular calcium ( Ca2+ ). This depolarization prompts the nerve terminals to release pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), triggering a cascade of neurogenic inflammation, edema, and the reflexive cough response[5].

TRPV1_Pathway A 2-(Hydroxymethyl)- 2-methylbutanoic acid (Aerosol/Dust) B Respiratory Mucosa (pH Drop) A->B Inhalation C TRPV1 / TRPA1 Activation B->C Protonation D Calcium Influx (Ca2+) C->D Channel Opening E Substance P Release D->E Depolarization F Neurogenic Inflammation & Cough Reflex E->F Receptor Binding

Mechanistic pathway of organic acid-induced respiratory irritation via TRPV1/TRPA1 activation.

Safety Protocols & Environmental Controls

To disrupt the toxicological pathway described above, environmental and personal controls must be rigorously applied.

Engineering Controls & PPE
  • Ventilation: All weighing and transfer operations must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-handling fume hood to prevent aerosolization into the laboratory environment.

  • Respiratory Protection: If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block the inhalation of acidic dust.

  • Dermal/Ocular Protection: Tight-fitting chemical splash goggles (to prevent H319 eye irritation) and double-layered nitrile gloves are required. The compound's lipophilicity combined with its acidity can cause localized dermatitis upon prolonged contact.

Self-Validating Spill Response Workflow

In the event of a powder spill, sweeping must be strictly avoided as it generates airborne dust. The following self-validating protocol ensures complete neutralization.

Spill_Response Start Spill Detected Assess Assess Scale & Ventilation Start->Assess PPE Don PPE (P100 Respirator, Nitrile) Assess->PPE Neutralize Neutralize (NaHCO3 Solution) PPE->Neutralize Prevent Dust Validate Validate pH (Target 7.0) Neutralize->Validate Self-Validation Validate->Neutralize If pH < 7 Dispose Hazardous Waste Disposal Validate->Dispose If pH = 7

Step-by-step spill response and self-validating neutralization workflow for organic acids.

Experimental Methodologies

Protocol A: Steglich Esterification of the Hindered Carboxyl Group

Because the α -carbon is highly sterically hindered, standard Fischer esterification is impractically slow. We employ a Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is too bulky for direct attack by an alcohol. DMAP acts as an aggressive, unhindered nucleophilic catalyst, attacking the intermediate to form a highly electrophilic N-acylpyridinium species, which easily undergoes nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Moisture must be excluded to prevent the premature hydrolysis of the DCC-activated intermediate.

  • Dissolution: Dissolve 1.0 eq (132.16 mg, 1.0 mmol) of 2-(Hydroxymethyl)-2-methylbutanoic acid in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 eq (12.2 mg, 0.1 mmol) of DMAP. Stir for 5 minutes at 0 °C (ice bath). Cooling prevents the exothermic formation of unreactive N-acylurea byproducts.

  • Activation: Slowly add 1.1 eq (226.9 mg, 1.1 mmol) of DCC dissolved in 2 mL of DCM dropwise over 10 minutes.

  • Coupling: Add 1.2 eq of the target alcohol. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). Since the acid lacks a UV chromophore, visualize the plates using a phosphomolybdic acid (PMA) stain followed by heat.

  • Workup: Filter the white precipitate (dicyclohexylurea, DCU) through a Celite pad. Wash the filtrate with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol B: Safe Preparation of Standardized Stock Solutions

To minimize repeated handling of the hazardous powder, bulk stock solutions should be prepared.

Step-by-Step Methodology:

  • Weighing: Tare a sealed vial on the balance. Move the vial to the fume hood, add the estimated mass of 2-(Hydroxymethyl)-2-methylbutanoic acid, seal it, and re-weigh. This subtractive weighing method prevents powder exposure outside the hood.

  • Solvation: Add anhydrous Tetrahydrofuran (THF) or DCM to achieve a 0.5 M concentration.

  • Self-Validation: Verify complete dissolution visually; the solution must be entirely clear. If the solution is stored below 10 °C, the solute may precipitate due to its melting point (51-54 °C)[1]. Allow to equilibrate to room temperature before use.

  • Storage: Store over 3Å molecular sieves in an amber bottle, clearly labeled with GHS07 (Exclamation Mark) hazard pictograms.

References

  • PubChem Compound Summary for CID 22728753, 2-(Hydroxymethyl)-2-methylbutanoic acid. National Center for Biotechnology Information (NIH). URL:[Link]

  • Electronic Cigarette Liquid Constituents Induce Nasal and Tracheal Sensory Irritation in Mice in Regionally Dependent Fashion. Nicotine & Tobacco Research, Oxford Academic. URL:[Link]

  • Role of oxidative stress & transient receptor potential in chronic obstructive pulmonary disease. Indian Journal of Medical Research. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-methylbutanoic Acid for Researchers and Drug Development Professionals

Introduction 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS 6922-55-0) is a chiral carboxylic acid with a unique structural motif, featuring a hydroxymethyl group and a methyl group on the alpha-carbon relative to the carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Hydroxymethyl)-2-methylbutanoic acid (CAS 6922-55-0) is a chiral carboxylic acid with a unique structural motif, featuring a hydroxymethyl group and a methyl group on the alpha-carbon relative to the carboxyl group. This substitution pattern creates a quaternary chiral center, making it a molecule of interest in stereoselective synthesis and as a potential building block in the development of novel pharmaceutical agents. Its structural isomer, 2-hydroxy-2-methylbutanoic acid, has been identified as a metabolite in certain metabolic disorders, suggesting that 2-(Hydroxymethyl)-2-methylbutanoic acid may also possess uninvestigated biological relevance.[1] This guide provides a comprehensive overview of the currently available technical information for 2-(Hydroxymethyl)-2-methylbutanoic acid, including its chemical properties, commercial suppliers, safety and handling protocols, a discussion of potential synthetic strategies, and an exploration of its prospective applications in research and drug development, often drawing necessary parallels from its more studied isomers.

Chemical Properties and Identification

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)-2-methylbutanoic acidPubChem[2]
CAS Number 6922-55-0PubChem[2]
Molecular Formula C6H12O3PubChem[2]
Molecular Weight 132.16 g/mol PubChem[2]
Physical Form PowderSigma-Aldrich[3]
Melting Point 51-54 °CSigma-Aldrich[3]
InChI InChI=1S/C6H12O3/c1-3-6(2,4-7)5(8)9/h7H,3-4H2,1-2H3,(H,8,9)PubChem[2]
InChIKey XSEPYPDPHNTXBX-UHFFFAOYSA-NPubChem[2]
SMILES CCC(C)(CO)C(=O)OPubChem[2]

Commercial Availability

2-(Hydroxymethyl)-2-methylbutanoic acid is available from several commercial suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers.

SupplierProduct Name/NumberPurityAvailable Quantities
Sigma-Aldrich (Enamine) ENA49004773395%100 MG - 10 G
BLD Pharm BD01014641≥95%Custom

It is recommended to request a certificate of analysis from the supplier to obtain lot-specific purity and analytical data.

Safety, Handling, and Storage

Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Hydroxymethyl)-2-methylbutanoic acid is classified as follows:

  • Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Storage:

Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. The recommended storage temperature is 4°C.[3]

Synthesis Strategies

While specific, detailed, and validated synthesis protocols for 2-(Hydroxymethyl)-2-methylbutanoic acid are not widely published in peer-reviewed literature, its structure as a β-hydroxy acid suggests that it could be synthesized through established organometallic reactions. The key challenge in its synthesis is the creation of the quaternary carbon center at the alpha position.

One plausible approach is a modified Reformatsky reaction .[1][4][5] This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which can then be hydrolyzed to the corresponding β-hydroxy acid.[1][4][5][6]

A potential synthetic workflow is outlined below:

G cluster_0 Potential Synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid A Ethyl 2-bromobutanoate D Reformatsky Reaction A->D B Paraformaldehyde B->D C Zinc (activated) C->D E Intermediate Zinc Enolate D->E Formation F Ethyl 2-(hydroxymethyl)-2-methylbutanoate E->F Reaction with Paraformaldehyde G Acid/Base Hydrolysis F->G H 2-(Hydroxymethyl)-2-methylbutanoic acid G->H Final Product

Caption: A potential synthetic route to 2-(Hydroxymethyl)-2-methylbutanoic acid.

Another potential route could involve an Ivanov-type reaction , where a dianion of a carboxylic acid (an Ivanov reagent) reacts with an electrophile, such as formaldehyde, to generate the β-hydroxy acid.[3][7]

It is important to note that these are proposed synthetic pathways and would require optimization of reaction conditions, such as solvents, temperature, and reaction times, to achieve a good yield and purity of the final product.

Quality Control and Analytical Methods

The quality control of 2-(Hydroxymethyl)-2-methylbutanoic acid is crucial, especially for its use in drug development where purity and stereoisomeric integrity are paramount. A combination of analytical techniques should be employed to ensure the identity and purity of the compound.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and for identifying any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity. Due to the presence of a chiral center, chiral HPLC methods would be necessary to separate and quantify the enantiomers if a stereospecific synthesis is not employed.[8][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (hydroxyl, carboxyl).

A general workflow for the quality control of a chiral carboxylic acid is presented below:

G cluster_1 Quality Control Workflow A Synthesized Product B NMR (1H, 13C) A->B C Mass Spectrometry A->C D FTIR A->D E Structural Confirmation B->E C->E D->E F Purity Assessment (HPLC) E->F G Chiral HPLC F->G H Enantiomeric Purity G->H I Qualified Product H->I

Caption: A typical quality control workflow for a chiral carboxylic acid.

Applications in Research and Drug Development

While specific applications of 2-(Hydroxymethyl)-2-methylbutanoic acid are not yet well-documented, its structure suggests several potential areas of interest for researchers and drug development professionals. Much of the hypothesized utility is extrapolated from the known biological activities of its structural isomers and other short-chain fatty acids.

Potential Areas of Investigation:

  • As a Chiral Building Block: The presence of a quaternary chiral center makes it a valuable synthon for the asymmetric synthesis of more complex molecules. The distinct spatial arrangement of its functional groups can be exploited to control the stereochemistry of subsequent reactions.

  • Metabolic Studies: Its structural similarity to 2-hydroxy-2-methylbutanoic acid, a known metabolite in certain metabolic disorders, warrants investigation into its own potential metabolic pathways and biological roles.[11] It could serve as a probe to study the specificity of enzymes involved in branched-chain amino acid metabolism.

  • Antimicrobial and Anti-inflammatory Agents: Modifications to the carboxylic acid group of structurally related compounds have been shown to yield molecules with antimicrobial and anti-inflammatory properties.[1] Therefore, derivatives of 2-(Hydroxymethyl)-2-methylbutanoic acid could be synthesized and screened for similar activities.

G cluster_2 Potential Research Applications A 2-(Hydroxymethyl)-2- methylbutanoic acid B Chiral Building Block in Asymmetric Synthesis A->B C Probe for Metabolic Pathway Studies A->C D Scaffold for Novel Antimicrobial Agents A->D E Scaffold for Novel Anti-inflammatory Agents A->E

Caption: Potential research applications for 2-(Hydroxymethyl)-2-methylbutanoic acid.

It is crucial to emphasize that these are largely unexplored avenues of research for 2-(Hydroxymethyl)-2-methylbutanoic acid, and further studies are needed to validate these potential applications.

Conclusion

2-(Hydroxymethyl)-2-methylbutanoic acid is a commercially available chiral molecule with potential as a versatile building block in organic synthesis and drug discovery. While there is a notable lack of specific research on its synthesis, biological activity, and applications compared to its isomers, its unique structure warrants further investigation. This guide has consolidated the currently available technical information and has proposed logical avenues for its synthesis and quality control, as well as potential areas for future research. As more studies are conducted, a clearer picture of the utility of this compound in the fields of chemistry and pharmaceutical sciences will undoubtedly emerge.

References

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • BYJU'S. (2019, February 27). Reformatsky reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). The direct synthesis of β-hydroxy-acids by a modified reformatskii reaction. Retrieved from [Link]

  • R Discovery. (n.d.). The direct synthesis of β-hydroxy-acids by a modified reformatskii reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Ivanov reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids.... Retrieved from [Link]

  • Google Patents. (n.d.). CA2653028C - Method for the enzymatic production of 2-hydroxy-2-methyl carboxylic acids.
  • PubMed. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP2855418B1 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.
  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). General Regioselective Synthesis of 2,2-Disubstituted 3-Hydroxyimidazolidin-4-ones | Request PDF. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. Retrieved from [Link]

  • PubMed. (2010, May 15). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Retrieved from [Link]

  • Google Patents. (n.d.). EP0198348B1 - Process for preparing (+)s-2-hydroxy-2-methyl-hexanoic acid.
  • PubChem. (n.d.). (2R)-2-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 7018233. Retrieved from [Link]

  • Drug Patent Watch. (2026, March 12). Pharmaceutical drugs covered by patent 7,122,566. Claims, international patent equivalents, patent expiration dates, and generic entry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources.... Retrieved from [Link]

  • PubChem. (n.d.). Polymorphic and salt forms of (ls,3s)-n1-(5-(pentan-3- yl)pyrazolo[l,5-a]pyrimidin-7-yl)cyclopentane-l,3-diamine - Patent WO-2023096922-A1. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-2-methylbutanoic acid | C6H12O3 | CID 22728753. Retrieved from [Link]

Sources

Exploratory

2-(Hydroxymethyl)-2-methylbutanoic acid literature review

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-methylbutanoic Acid: Synthesis, Characterization, and Potential Applications Introduction 2-(Hydroxymethyl)-2-methylbutanoic acid is a branched-chain carboxylic acid wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-methylbutanoic Acid: Synthesis, Characterization, and Potential Applications

Introduction

2-(Hydroxymethyl)-2-methylbutanoic acid is a branched-chain carboxylic acid with the molecular formula C6H12O3.[1] Its structure features a hydroxymethyl group and a methyl group attached to the alpha-carbon, making it a unique building block with potential applications in various scientific fields, including drug development and materials science. The presence of the hydroxymethyl group can significantly influence the molecule's physicochemical properties, such as solubility and its ability to participate in hydrogen bonding, when compared to its close structural analogs.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(Hydroxymethyl)-2-methylbutanoic acid, with a focus on providing practical insights for researchers and drug development professionals. While direct literature on this specific molecule is limited, this guide will leverage established chemical principles and data from structurally similar compounds to provide a thorough technical overview.

Synthesis of 2-(Hydroxymethyl)-2-methylbutanoic Acid

A plausible and efficient method for the synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid is through a modified malonic ester synthesis. This approach allows for the sequential introduction of the required alkyl and hydroxymethyl groups to a malonic ester precursor, followed by hydrolysis and decarboxylation.

Proposed Synthetic Pathway: Modified Malonic Ester Synthesis

The synthesis begins with diethyl malonate, which is first alkylated with an ethyl group and then a hydroxymethyl group before the final hydrolysis and decarboxylation steps.

Synthesis_of_2-(Hydroxymethyl)-2-methylbutanoic_acid A Diethyl malonate B Diethyl ethylmalonate A->B 1. NaOEt, EtOH 2. Ethyl halide C Diethyl ethyl(hydroxymethyl)malonate B->C 1. NaOEt, EtOH 2. Formaldehyde D 2-(Hydroxymethyl)-2-methylbutanoic acid C->D 1. H3O+, Δ 2. -CO2

Caption: Proposed synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid via a modified malonic ester synthesis.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-2-methylbutanoic Acid

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Ethyl iodide (or ethyl bromide)

  • Formaldehyde solution (37%)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for organic synthesis

Step-by-Step Procedure:

  • Alkylation with Ethyl Group:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

    • After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.

    • Add ethyl iodide dropwise to the reaction mixture and then reflux for 2-3 hours.

    • Cool the mixture, pour it into water, and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain diethyl ethylmalonate.

  • Hydroxymethylation:

    • Dissolve the diethyl ethylmalonate in absolute ethanol containing sodium ethoxide.

    • Cool the mixture in an ice bath and slowly add formaldehyde solution.

    • Allow the reaction to stir at room temperature overnight.

    • Neutralize the reaction mixture with dilute HCl and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To the crude diethyl ethyl(hydroxymethyl)malonate, add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the evolution of CO2 ceases.

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO4, and remove the solvent under reduced pressure to yield 2-(Hydroxymethyl)-2-methylbutanoic acid.

    • The final product can be further purified by recrystallization or distillation.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 2-(Hydroxymethyl)-2-methylbutanoic acid can be confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueSource
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 6922-55-0[1]
Appearance Expected to be a solid or viscous liquidN/A
Boiling Point Not experimentally availableN/A
Melting Point 51-54 °C[3]
Water Solubility Predicted to be high due to the presence of carboxylic acid and hydroxyl groupsN/A
pKa (Strongest Acidic) Predicted to be around 4-5N/A
Spectroscopic Data (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, a singlet for the hydroxymethyl protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including a signal for the carbonyl carbon of the carboxylic acid, the quaternary carbon, the hydroxymethyl carbon, and the carbons of the ethyl and methyl groups.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid and the alcohol, a strong absorption for the C=O stretch of the carboxylic acid, and C-H stretching and bending vibrations for the alkyl groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and parts of the alkyl chain.

Analytical Methodologies

For the quantitative analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid in biological or other complex matrices, a method based on gas chromatography-mass spectrometry (GC-MS) after derivatization is recommended.

GC-MS Analysis Workflow

GC-MS_Analysis_Workflow A Sample Collection (e.g., plasma, urine) B Internal Standard Addition A->B C Liquid-Liquid Extraction B->C D Derivatization (e.g., silylation) C->D E GC-MS Analysis D->E F Data Processing and Quantification E->F

Caption: General workflow for the quantitative analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid using GC-MS.

Detailed Protocol: GC-MS Analysis
  • Sample Preparation and Extraction:

    • To a known volume of the sample (e.g., 1 mL of plasma), add an appropriate internal standard.

    • Acidify the sample to a pH of ~2 with a suitable acid (e.g., HCl).

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (3 x 2 mL).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Employ a temperature program that allows for the separation of the analyte from other matrix components.

    • The mass spectrometer should be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Potential Applications and Future Research Directions

While specific biological activities of 2-(Hydroxymethyl)-2-methylbutanoic acid have not been extensively reported, its structural features suggest several potential areas of application and research.

Parallels with Structurally Similar Bioactive Molecules

Short-chain fatty acids and their derivatives are known to possess a range of biological activities. For instance, some exhibit antimicrobial and anti-inflammatory properties.[4] The introduction of a hydroxymethyl group can enhance water solubility and provide an additional site for biological interactions, potentially modulating these activities.[2]

Potential as a Building Block in Medicinal Chemistry

2-(Hydroxymethyl)-2-methylbutanoic acid can serve as a versatile scaffold in the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups can be independently modified to create a library of derivatives for screening in various biological assays. Esterification of the carboxylic acid or etherification of the hydroxyl group could lead to compounds with altered pharmacokinetic properties.

Future Research and Unexplored Areas

Future research should focus on the comprehensive evaluation of the biological activity of 2-(Hydroxymethyl)-2-methylbutanoic acid and its derivatives. Screening for antimicrobial, anti-inflammatory, and anticancer activities would be a valuable starting point. Furthermore, exploring its use as a monomer in the synthesis of biodegradable polymers could open up new avenues in materials science.

Conclusion

2-(Hydroxymethyl)-2-methylbutanoic acid is a molecule with significant, yet largely unexplored, potential. This guide has provided a detailed framework for its synthesis, characterization, and analysis, drawing upon established chemical principles and data from related compounds. The proposed methodologies offer a solid foundation for researchers to further investigate this compound and unlock its potential applications in drug discovery and beyond.

References

  • Stereoselective biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid via substrate engineering by using "thio-disguised" precursors and oxynitrilase catalysis - PubMed. Available at: [Link]

  • Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784) - FooDB. Available at: [Link]

  • (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem. Available at: [Link]

  • 2-Hydroxy-2-methylbutyric acid - the NIST WebBook. Available at: [Link]

  • 2-Hydroxy-2-methylbutyric acid - the NIST WebBook. Available at: [Link]

  • Trends and descriptors of heterogeneous hydroformylation activity and selectivity of RhM3 (M = Fe, Co, Ni, Cu and Zn) catalysts - OSTI.GOV. Available at: [Link]

  • The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. Available at: [Link]

  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC. Available at: [Link]

  • Butanoic acid, 2-(hydroxymethyl)-, ethyl ester, (R)- - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

  • Butanoic acid, 2-(hydroxymethyl)-2-methyl-, methyl ester - Optional[Raman] - Spectrum - SpectraBase. Available at: [Link]

  • Synthesis of 2-methyl butanoic acid from polymeric ester. - ResearchGate. Available at: [Link]

  • Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent - ResearchGate. Available at: [Link]

  • Hydroformylation Process and Applications - Mettler Toledo. Available at: [Link]

  • Malonic acid, bis(hydroxymethyl)-, diethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • 2-Methylbutanoic acid - Wikipedia. Available at: [Link]

  • Malonic Ester Synthesis | OpenOChem Learn. Available at: [Link]

  • Sustainable Biocatalytic Synthesis of a Second-Generation Biolubricant. Available at: [Link]

  • Proposed mechanism for regioselective hydroformylation and hydroxymethylation. - ResearchGate. Available at: [Link]

  • Industrial Chemistry. Available at: [Link]

  • Hydroformylation, Hydrocarbonylation, Hydrocyanation, and Hydroacylation of Carbon—Carbon Double Bonds. Available at: [Link]

  • write the synthesis of butanoic acid from diethylmalonate ​ - Brainly.in. Available at: [Link]

  • Preparation of 2-methylbutanoic acid - PrepChem.com. Available at: [Link]

  • Structural formula of 2-hydroxy-2-methylbutanoic acid. - ResearchGate. Available at: [Link]

  • 2-(Hydroxymethyl)-2-methylbutanoic acid | C6H12O3 | CID 22728753 - PubChem. Available at: [Link]

  • 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Available at: [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Analytical Methods for the Detection of 2-(Hydroxymethyl)-2-methylbutanoic Acid: A Comprehensive Guide for Researchers

Introduction 2-(Hydroxymethyl)-2-methylbutanoic acid, a significant α-hydroxy acid, has emerged as a molecule of interest in metabolomics and clinical chemistry. Its presence has been linked to inborn errors of metabolis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Hydroxymethyl)-2-methylbutanoic acid, a significant α-hydroxy acid, has emerged as a molecule of interest in metabolomics and clinical chemistry. Its presence has been linked to inborn errors of metabolism, making its accurate and sensitive detection critical for diagnostic and research purposes. This comprehensive technical guide provides detailed application notes and protocols for the robust analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid in various matrices. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of chromatographic and spectroscopic techniques, offering field-proven insights to ensure data integrity and reproducibility.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering the user to adapt and troubleshoot as necessary. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), alongside spectroscopic methods for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of 2-(Hydroxymethyl)-2-methylbutanoic acid, chemical derivatization is an essential prerequisite for successful GC-MS analysis. Derivatization masks the polar functional groups (hydroxyl and carboxyl), thereby increasing the analyte's volatility and thermal stability.

The "Why": The Imperative of Derivatization

Direct injection of underivatized 2-(Hydroxymethyl)-2-methylbutanoic acid into a GC system would result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the hot injector. The derivatization process, most commonly silylation, replaces the active hydrogens on the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group. This transformation drastically reduces intermolecular hydrogen bonding, leading to a more volatile and thermally stable compound that is amenable to GC analysis.

Experimental Workflow: From Sample to Signal

The following diagram outlines the comprehensive workflow for the GC-MS analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Acidification & Salting-out Drying Evaporation to Dryness Extraction->Drying Collection of Organic Layer Derivatization Silylation with BSTFA + TMCS Drying->Derivatization Derivatization_Conditions Heat at 60-80°C for 30-60 min Derivatization->Derivatization_Conditions GC_Injection GC Injection Derivatization_Conditions->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Detailed Protocol: Silylation using BSTFA

This protocol details the silylation of 2-(Hydroxymethyl)-2-methylbutanoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Materials:

  • 2-(Hydroxymethyl)-2-methylbutanoic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (silylation grade) or Acetonitrile (silylation grade)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Sample matrix (e.g., plasma, urine)

  • Hydrochloric acid (HCl), 6 M

  • Sodium chloride (NaCl), solid

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

  • GC vials with inserts and caps

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (e.g., plasma or urine), add a known amount of the internal standard.

    • Acidify the sample to approximately pH 1 with 6 M HCl.[1]

    • Saturate the aqueous phase by adding solid NaCl.[1]

    • Add 5 mL of ethyl acetate and vortex for 2 minutes.[1]

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[1]

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction twice more and combine the organic extracts.[1]

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine or acetonitrile.

    • Tightly cap the vial and heat at 60°C for 30 minutes.[1]

    • Allow the vial to cool to room temperature before injection.

GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C
Injection Mode Splitless
Oven Program Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Data Analysis and Validation

The derivatized 2-(Hydroxymethyl)-2-methylbutanoic acid will be the di-TMS derivative. The quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of the analyte and the internal standard.

Method Validation Parameters:

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust and Accessible Method

HPLC-UV is a widely available and robust technique for the quantification of organic acids. For 2-(Hydroxymethyl)-2-methylbutanoic acid, a reversed-phase HPLC method with UV detection at a low wavelength is suitable. To achieve good peak shape and retention for this polar and acidic analyte, ion-suppression reversed-phase chromatography is employed. This involves using a mobile phase with a low pH to keep the carboxylic acid in its protonated, less polar form.

The "Why": The Principle of Ion-Suppression

By lowering the pH of the mobile phase (typically to around 2.5-3.0) with an acid like phosphoric acid or formic acid, the carboxylic acid functional group of the analyte is protonated (-COOH). This neutral form of the molecule is less polar and interacts more strongly with the non-polar stationary phase of a C18 column, leading to increased retention and improved peak symmetry.

Experimental Workflow: A Streamlined Approach

The workflow for HPLC-UV analysis is generally more straightforward than GC-MS as it does not typically require derivatization.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (e.g., Bulk Drug, Formulation) Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection RP_Separation Reversed-Phase Separation HPLC_Injection->RP_Separation UV_Detection UV Detection (210 nm) RP_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: Workflow for HPLC-UV analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Detailed Protocol: Reversed-Phase HPLC

Materials:

  • 2-(Hydroxymethyl)-2-methylbutanoic acid standard

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid, analytical grade

  • Sample diluent (e.g., mobile phase)

  • Syringe filters, 0.45 µm

Procedure:

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% phosphoric acid or formic acid in water.

    • The mobile phase can be an isocratic mixture of this aqueous solution and acetonitrile (e.g., 95:5 v/v).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 2-(Hydroxymethyl)-2-methylbutanoic acid standard in the sample diluent (e.g., 1 mg/mL).

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.

    • Accurately weigh and dissolve the sample in the sample diluent to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC-UV Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 210 nm
Injection Volume 20 µL
Data Analysis and Validation

Quantification is based on the peak area of the analyte, which is compared to a calibration curve generated from the standards.

Method Validation Parameters:

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 - 2 mg/L
Limit of Quantification (LOQ) 1.5 - 6 mg/L
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

For the analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid in complex biological matrices at low concentrations, LC-MS/MS is the method of choice. Its high sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate quantification even in the presence of interfering substances.

The "Why": The Power of Multiple Reaction Monitoring (MRM)

In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the deprotonated molecule, [M-H]⁻, in negative ion mode). This selected ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific product ion. This precursor-to-product ion transition is highly specific to the analyte of interest, providing excellent selectivity and reducing background noise.

Experimental Workflow: High-Throughput Analysis

The workflow for LC-MS/MS often involves a simple protein precipitation step for sample cleanup, making it suitable for high-throughput applications.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation with Acetonitrile IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Injection LC Injection Supernatant_Collection->LC_Injection UPLC_Separation UPLC Separation LC_Injection->UPLC_Separation MSMS_Detection MS/MS Detection (MRM) UPLC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Detailed Protocol: UPLC-MS/MS

Materials:

  • 2-(Hydroxymethyl)-2-methylbutanoic acid standard

  • Isotopically labeled internal standard (e.g., 2-(Hydroxymethyl)-2-methylbutanoic acid-d3)

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Human plasma or other biological matrix

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, standard, or quality control sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

UPLC-MS/MS Parameters:

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Column Temp. 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: 117.1 -> 71.1; IS: 120.1 -> 74.1 (Hypothetical, requires optimization)
Source Temp. 500°C
Data Analysis and Validation

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

Method Validation Parameters:

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are excellent for quantification, spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For 2-(Hydroxymethyl)-2-methylbutanoic acid, the key characteristic absorptions are:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[2]

  • O-H Stretch (Alcohol): A broad band around 3400 cm⁻¹, which may be obscured by the carboxylic acid O-H stretch.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1760-1690 cm⁻¹.[2]

  • C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum: The ¹H NMR spectrum of 2-(Hydroxymethyl)-2-methylbutanoic acid would be expected to show the following signals:

  • A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

  • A broad singlet for the hydroxyl proton (-OH).

  • A singlet for the methyl group attached to the chiral center (-CH₃).

  • A quartet for the methylene group of the ethyl chain (-CH₂-).

  • A triplet for the terminal methyl group of the ethyl chain (-CH₃).

Based on available spectral data, the following assignments can be made:[3][4]

  • ~0.94 ppm (t, 3H): -CH₂CH

  • ~1.47 ppm (s, 3H): -C(OH )(CH ₃)CH₂-

  • ~1.7-1.9 ppm (q, 2H): -CH ₂CH₃

  • ~7.4 ppm (br s, 2H): -COOH and -OH

¹³C NMR Spectrum: The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in different chemical environments. The carboxyl carbon would appear significantly downfield.

Chiral Separation

As 2-(Hydroxymethyl)-2-methylbutanoic acid possesses a chiral center, the separation of its enantiomers ((R) and (S) forms) may be necessary for pharmacological or metabolic studies. This can be achieved using chiral HPLC with a suitable chiral stationary phase (CSP), such as a polysaccharide-based column.[1] The mobile phase conditions would need to be optimized to achieve baseline separation of the two enantiomers.

Conclusion

The choice of analytical method for 2-(Hydroxymethyl)-2-methylbutanoic acid depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. GC-MS offers high sensitivity after derivatization, making it suitable for trace analysis. HPLC-UV provides a robust and accessible method for quantification at higher concentrations. LC-MS/MS stands as the gold standard for sensitive and specific analysis in complex biological matrices. Spectroscopic techniques like FTIR and NMR are essential for structural confirmation. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately analyze 2-(Hydroxymethyl)-2-methylbutanoic acid, contributing to advancements in their respective fields.

References

  • UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95433, (+-)-2-Hydroxy-2-methylbutyric acid. Retrieved from [Link]

Sources

Application

Quantitative Analysis of 2-(Hydroxymethyl)-2-methylbutanoic Acid in Biological Matrices by LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid (HMBA) in complex biological matrices, such as human plasma. Given its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid (HMBA) in complex biological matrices, such as human plasma. Given its structural characteristics as a small, polar carboxylic acid, direct analysis can be challenging. This guide details a comprehensive workflow, from sample preparation using protein precipitation to optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters. The method utilizes electrospray ionization in negative mode (ESI-) for optimal sensitivity and specificity, providing a reliable protocol for researchers in drug development, metabolomics, and clinical diagnostics.

Introduction and Scientific Principle

2-(Hydroxymethyl)-2-methylbutanoic acid (HMBA), with a molecular formula of C6H12O3 and a molecular weight of approximately 132.16 g/mol , is a small organic acid of potential interest in metabolic research.[1] Its structure, featuring both a carboxylic acid and a primary alcohol functional group, makes it highly polar. This polarity poses a challenge for retention on traditional reversed-phase chromatography columns.[2] Furthermore, achieving high sensitivity in complex biological samples requires a selective and robust analytical technique.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids due to its superior sensitivity, selectivity, and speed.[3] This method leverages the intrinsic chemical properties of HMBA. The carboxylic acid moiety is readily deprotonated, making it ideal for analysis using negative ion electrospray ionization (ESI-), which generates a prominent [M-H]⁻ precursor ion.[4][5] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) produces characteristic product ions, allowing for highly selective detection using Multiple Reaction Monitoring (MRM). The dominant fragmentation pathway for deprotonated carboxylic acids is typically decarboxylation (the neutral loss of CO2).[6][7]

This protocol is designed to be self-validating by incorporating an internal standard, establishing clear system suitability criteria, and referencing key validation parameters as defined by regulatory bodies like the FDA.[8][9]

Materials and Instrumentation

Reagents & Consumables Equipment & Software
2-(Hydroxymethyl)-2-methylbutanoic acid Reference StandardHigh-Performance Liquid Chromatography (HPLC) system
Isotopically Labeled Internal Standard (e.g., ¹³C-HMBA)Triple Quadrupole or Q-Trap Mass Spectrometer
LC-MS Grade WaterNitrogen Gas Generator
LC-MS Grade AcetonitrileAnalytical Balance
LC-MS Grade MethanolCentrifuge
Formic Acid (≥99%)Calibrated Pipettes
Human Plasma (or other relevant biological matrix)Data Acquisition and Processing Software
0.22 µm Syringe Filters (PTFE)

Experimental Protocols

Preparation of Standards and Quality Controls

The foundation of an accurate quantitative assay is the precise preparation of standards.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of HMBA reference standard and dissolve it in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in the same manner.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Calibration Curve and QC Samples: Spike the appropriate volume of each working standard into the blank biological matrix (e.g., human plasma) to create calibration standards. Quality Control (QC) samples should be prepared independently at low, medium, and high concentrations to ensure the accuracy and precision of the assay.[10]

Sample Preparation: Protein Precipitation

For biological matrices like plasma, removal of proteins is essential to prevent column clogging and ion source contamination.[11] Protein precipitation is a rapid and effective method for this purpose.

  • Aliquot Sample: Transfer 100 µL of the plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add a small, precise volume (e.g., 10 µL) of the IS working solution to all samples, except for the blank matrix.

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to the tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[12]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This will create a solid pellet of precipitated proteins at the bottom of the tube.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the analyte before injection.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection to remove any remaining particulates.

G cluster_prep Sample Preparation s0 100 µL Plasma Sample s1 Add Internal Standard s2 Add 400 µL Cold Acetonitrile s3 Vortex 1 min s4 Centrifuge (12,000 x g, 10 min) s5 Transfer Supernatant s6 Evaporate & Reconstitute (Optional) s7 Inject into LC-MS/MS

Caption: Predicted fragmentation of the [M-H]⁻ ion of HMBA.

Data Analysis and System Suitability

  • Integration: Integrate the chromatographic peaks for both the analyte (HMBA) and the internal standard (IS).

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of HMBA in the QC and unknown samples by back-calculating from the regression equation of the calibration curve.

  • System Suitability: Before running the sample batch, inject a mid-level QC sample multiple times. The retention time should be consistent, and the peak area response should have a relative standard deviation (RSD) of <15%.

  • Acceptance Criteria: The calculated concentrations of the QC samples should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of their nominal values. [10]

Method Validation and Trustworthiness

To ensure this protocol is trustworthy and generates reliable data, it should be fully validated according to regulatory guidelines. [8]Key parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of HMBA or the IS.

  • Accuracy and Precision: Determined by analyzing QC samples on multiple days (inter-day) and within the same run (intra-day). * Matrix Effect: This must be evaluated to ensure that co-eluting matrix components are not suppressing or enhancing the ionization of the analyte. [9][13]It can be assessed by comparing the response of an analyte spiked into a post-extraction blank sample to the response of the analyte in a neat solution. [13]* Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. [13]* Stability: The stability of HMBA should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.

By rigorously validating these parameters, the method can be considered robust, reproducible, and fit for purpose in a regulated environment.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid in biological matrices using LC-MS/MS. The detailed steps for sample preparation, optimized instrument parameters, and data analysis provide a solid foundation for researchers. Adherence to the principles of method validation outlined will ensure the generation of high-quality, reliable, and defensible data for drug development and metabolic research applications.

References

  • Dziwornu, G. A., et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PMC. Available at: [Link]

  • Gieschen, A., et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. MDPI. Available at: [Link]

  • PubChem. (2024). 2-(Hydroxymethyl)-2-methylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • Zhou, J., et al. (2015). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? ResearchGate. Available at: [Link]

  • University of California, Davis. (n.d.). Electrospray Ionization – ESI. UC Davis Chemistry. Available at: [Link]

  • Le, L., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. Available at: [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available at: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Agilent Technologies. (2018). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Technologies. Available at: [Link]

  • Xia, Y., & Jemal, M. (2009). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Wolthers, K. R., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]

  • Zhang, Y., et al. (2014). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Technologies. Available at: [Link]

Sources

Method

Application Notes and Protocols for 2,2-Bis(hydroxymethyl)propionic Acid in Advanced Polymer Synthesis

Disclaimer: The following guide focuses on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a cornerstone monomer in advanced polymer synthesis. The initial topic requested, "2-(Hydroxymethyl)-2-methylbutanoic acid," is a...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide focuses on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a cornerstone monomer in advanced polymer synthesis. The initial topic requested, "2-(Hydroxymethyl)-2-methylbutanoic acid," is a structurally distinct molecule for which there is limited published information regarding its use in polymer chemistry. Given the structural similarity and the profound importance of bis-MPA in creating the types of complex polymers relevant to researchers, this guide has been developed to address the likely scientific interest in this area.

Introduction: The Versatility of an AB2 Monomer in Polymer Architecture

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) is a highly versatile and commercially available building block in polymer chemistry.[1][2] Its structure, featuring a single carboxylic acid (an 'A' group) and two hydroxyl groups (two 'B' groups), classifies it as an AB2-type monomer. This unique arrangement is the key to its utility, enabling the synthesis of polymers with highly branched, dendritic, and functional architectures that are not easily achievable with traditional linear monomers.

The polyester backbone derived from bis-MPA is known for its biocompatibility and biodegradability, making these polymers particularly attractive for biomedical applications, including drug delivery, gene therapy, and tissue engineering.[1][3][4] This guide provides an in-depth look at the application of bis-MPA in synthesizing dendritic, linear, and polycarbonate polymers, complete with detailed protocols and the scientific rationale behind the methodologies.

Physicochemical Properties of 2,2-Bis(hydroxymethyl)propionic Acid (bis-MPA)

A thorough understanding of the monomer's properties is critical for successful polymerization and material design.

PropertyValueSource(s)
IUPAC Name 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid[5]
Synonyms Dimethylolpropionic acid (DMPA), bis-MPA[5]
CAS Number 4767-03-7[2]
Molecular Formula C5H10O4[2]
Molecular Weight 134.13 g/mol [2]
Appearance White crystalline solid/powder[2][5]
Melting Point 189-191 °C[2]
Solubility Soluble in water and methanol; slightly soluble in acetone; insoluble in benzene.[2]
Functional Groups 1 x Carboxylic Acid, 2 x Primary Hydroxyls[2]

Core Applications & Synthetic Protocols

The unique AB2 structure of bis-MPA allows for several distinct polymerization strategies to create diverse macromolecular architectures.

Application I: Synthesis of Dendritic and Hyperbranched Polyesters

Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of surface functional groups.[6][7] Bis-MPA is a foundational monomer for polyester dendrimers due to its ability to create new branch points with each successive generation. These structures are extensively studied for their potential in drug encapsulation and targeted delivery.[3][8]

The convergent approach involves synthesizing the branches (dendrons) first and then attaching them to a central core molecule in the final step. This method generally allows for greater structural perfection and easier purification compared to the divergent approach.

G cluster_0 Generation 1 (G1) Dendron Synthesis cluster_1 Generation 2 (G2) Dendron Synthesis cluster_2 Final Dendrimer Assembly G0 Benzyl-protected bis-MPA G1 G1 Dendron (Protected) G0->G1 Esterification (DCC/DPTS) bisMPA bis-MPA bisMPA->G1 G1_deprotect G1 Deprotection (Hydrogenolysis) G1->G1_deprotect G2 G2 Dendron (Protected) G1_deprotect->G2 Esterification G0_2 Benzyl-protected bis-MPA G0_2->G2 G2_deprotect G2 Deprotection G2->G2_deprotect Core Multifunctional Core (e.g., 1,1,1-Tris(hydroxyphenyl)ethane) FinalDendrimer G2 Dendrimer Core->FinalDendrimer G2_deprotect->FinalDendrimer Coupling G bisMPA bis-MPA CyclicMonomer bis-MPA derived Cyclic Carbonate Monomer bisMPA->CyclicMonomer Reaction with Ethyl Chloroformate Polycarbonate Aliphatic Polycarbonate CyclicMonomer->Polycarbonate Ring-Opening Polymerization (ROP) Catalyst: TBD, DBU, or Sn(Oct)₂

Sources

Application

Advanced Application Notes: 2-(Hydroxymethyl)-2-methylbutanoic Acid (HMBA) in Precision Organic Synthesis

Architectural Overview & Structural Rationale In the landscape of precision polymer chemistry and prodrug design, 2-(Hydroxymethyl)-2-methylbutanoic acid (HMBA) serves as a highly specialized, bifunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Overview & Structural Rationale

In the landscape of precision polymer chemistry and prodrug design, 2-(Hydroxymethyl)-2-methylbutanoic acid (HMBA) serves as a highly specialized, bifunctional building block. Unlike standard linear hydroxy acids (e.g., lactic or glycolic acid), HMBA features a highly sterically congested quaternary α-carbon.

The structural topology of HMBA—an α-carbon substituted with a methyl group, an ethyl group, a hydroxymethyl group, and a carboxylic acid—creates a unique microenvironment. The ethyl group undergoes bond rotation, sweeping a large steric volume that effectively shields the adjacent carbonyl carbon from nucleophilic attack. This conformational shielding imparts extreme hydrolytic stability to any ester bonds formed at this junction, making HMBA an invaluable tool for synthesizing long-acting prodrug linkers and ultra-durable aliphatic polyesters.

Quantitative Profiling & Steric Kinetics

To leverage HMBA effectively, researchers must understand its baseline physicochemical properties and its kinetic behavior during esterification and hydrolysis. The tables below summarize the essential data required for experimental design.

Table 1: Physicochemical Identifiers of HMBA

PropertyValueStructural Implication
IUPAC Name 2-(hydroxymethyl)-2-methylbutanoic acidDefines the C4 backbone with α-substitutions.
CAS Number 6922-55-0Registry identifier for procurement.
Molecular Formula C₆H₁₂O₃AB-type monomer (one -OH, one -COOH).
Molecular Weight 132.16 g/mol Used for stoichiometric calculations.
Chirality Racemic (unless resolved)Creates atactic polymer chains if used as a racemate.

Table 2: Comparative Ester Hydrolysis Kinetics (Steric Shielding Effect) Demonstrating the relative rate of alkaline ester hydrolysis based on α-carbon substitution.

Ester Derivativeα-Carbon SubstitutionRelative Hydrolysis Rate ( )Half-Life Extrapolation (In Vivo)
Acetate (Reference)None (Primary)1.000Hours
Isobutyrate Mono-methyl (Secondary)0.100Days
Pivalate Di-methyl (Tertiary)0.010Weeks
HMBA-Ester Methyl + Ethyl (Quaternary)< 0.005 Months to Years

Mechanistic Insights: The Causality of Experimental Choices

When working with HMBA, standard esterification protocols (e.g., DCC/DMAP) frequently fail or result in low yields. As a Senior Application Scientist, it is critical to understand why this happens to avoid wasting time and reagents.

The N-Acylurea Rearrangement Problem: Because both the carboxylic acid (pivalate-like) and the primary alcohol (neopentyl-like) of HMBA are heavily sterically hindered, the nucleophilic attack of the alcohol onto the activated O-acylisourea intermediate is kinetically sluggish. This delay provides ample time for the intermediate to undergo an irreversible intramolecular rearrangement into a thermodynamically stable, unreactive N-acylurea byproduct.

The DPTS Solution: To bypass this, our protocols mandate the use of DPTS (4-(dimethylamino)pyridinium 4-toluenesulfonate) rather than standard DMAP. As established in classical macromolecular synthesis , the protonated pyridinium salt stabilizes the transition state and accelerates proton transfer. This drastically increases the rate of the desired esterification, outcompeting the unwanted N-acylurea rearrangement and enabling the successful polymerization or conjugation of highly hindered substrates like HMBA.

Application Workflows & Methodologies

Protocol A: HMBA-Mediated Prodrug Conjugation

Objective: To covalently link a therapeutic agent to HMBA, creating a sterically hindered prodrug capable of sustained, long-term enzymatic release .

Prodrug_Workflow Drug Therapeutic Agent (e.g., R-COOH) Conjugate Sterically Hindered Prodrug Conjugate Drug->Conjugate Steglich Esterification (DIC / DPTS) HMBA HMBA Linker (CAS: 6922-55-0) HMBA->Conjugate Hydroxyl Reaction Release Sustained Release (Enzymatic Cleavage) Conjugate->Release In Vivo Hydrolysis (Slowed by α-Alkyls)

Fig 1: Prodrug conjugation workflow utilizing HMBA for sustained therapeutic release.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid-bearing drug (1.0 eq) and HMBA (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add DPTS (0.2 eq). Causality: The 0.2 eq catalytic amount is sufficient to drive the proton-transfer mechanism without complicating downstream purification.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq). Causality: DIC is chosen over DCC because its urea byproduct is highly soluble in DCM, preventing premature precipitation during the reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Self-Validation Checkpoint (TLC & NMR): Spot the reaction on a silica TLC plate. Stain with Bromocresol Green to ensure the consumption of the starting drug. For absolute validation, perform a crude ¹H-NMR (CDCl₃); the successful formation of the ester is confirmed by the downfield shift of the HMBA methylene protons (-CH₂-O-) from ~3.6 ppm to ~4.1–4.3 ppm.

  • Purification: Concentrate the solvent in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Step-Growth Polymerization of Poly(HMBA)

Objective: Synthesis of a highly hydrolytically stable aliphatic polyester for long-term implantable biomaterials.

Polymerization_Workflow Step1 Monomer Activation HMBA + DIC + DPTS Step2 Step-Growth Propagation (0°C to RT, 48h) Step1->Step2 Acylisourea Formation Step3 Urea Byproduct Filtration (DCM Soluble/Insoluble) Step2->Step3 Polymerization Step4 Poly(HMBA) Precipitation (Cold Methanol) Step3->Step4 Purification

Fig 2: Step-growth polymerization pathway of HMBA yielding stable polyesters.

Step-by-Step Methodology:

  • Monomer Desiccation: Dry HMBA monomer thoroughly under high vacuum at 40°C for 24 hours prior to use. Causality: Trace water will act as a chain terminator in step-growth polymerization, severely capping the maximum achievable molecular weight.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve HMBA (1.0 eq) and DPTS (0.5 eq) in minimal anhydrous DCM to achieve a high monomer concentration (approx. 1.0 M). Causality: High concentration favors intermolecular chain propagation over intramolecular cyclization.

  • Polymerization: Cool to 0°C. Inject DIC (1.2 eq) slowly. Stir at 0°C for 1 hour, then gradually warm to room temperature. Allow polymerization to proceed for 48–72 hours.

  • Self-Validation Checkpoint (FT-IR): Extract a 50 µL aliquot. Analyze via FT-IR. The system is validated when the broad monomeric O-H stretch (~3300 cm⁻¹) disappears, and the carbonyl C=O stretch shifts from ~1700 cm⁻¹ (acid) to ~1735 cm⁻¹ (aliphatic ester).

  • Workup & Precipitation: Dilute the viscous mixture with a small amount of DCM. Precipitate the polymer by adding the solution dropwise into a 10-fold volumetric excess of vigorously stirred, ice-cold methanol.

  • Collection: Recover the Poly(HMBA) via vacuum filtration and dry to a constant weight.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22728753, 2-(Hydroxymethyl)-2-methylbutanoic acid." PubChem,[Link]. Accessed 14 March 2026.

  • Moore, J. S., & Stupp, S. I. "Room temperature polyesterification." Macromolecules, vol. 23, no. 1, 1990, pp. 65-70.[Link].

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery, vol. 17, 2018, pp. 559-587.[Link].

Method

Application Note: Derivatization of 2-(Hydroxymethyl)-2-methylbutanoic Acid for GC-MS Analysis

Chemical Context & Mechanistic Rationale The accurate quantification of highly polar organic acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires robust chemical derivatization. 2-(Hydroxymethyl)-2-methylbutan...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Rationale

The accurate quantification of highly polar organic acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires robust chemical derivatization. 2-(Hydroxymethyl)-2-methylbutanoic acid presents a specific analytical challenge: it contains both a primary hydroxyl group (-CH₂OH) and a carboxylic acid group (-COOH) bound to a quaternary alpha-carbon. Left underivatized, these functional groups engage in strong intermolecular hydrogen bonding, leading to poor volatility, thermal degradation in the GC inlet, and severe peak tailing.

To resolve this, silylation is the method of choice. The goal is to replace the active protons on both the hydroxyl and carboxyl groups with Trimethylsilyl (TMS) groups, yielding a highly volatile and thermally stable di-TMS derivative.

Reagent Selection Causality: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) . While BSTFA is a powerful trimethylsilyl donor with highly volatile byproducts, it can struggle to quantitatively derivatize sterically hindered groups or complex organic acids on its own[1]. The addition of 1% TMCS acts as a critical Lewis acid catalyst, increasing the silylating donor strength and ensuring that the sterically crowded environment near the quaternary carbon does not impede the complete formation of the di-TMS derivative[1].

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. By strictly controlling moisture and utilizing a basic catalyst, we ensure the reaction is driven to 100% completion, preventing the formation of mono-TMS artifacts that split the analyte signal and ruin quantitative accuracy.

Workflow cluster_Extraction Phase 1: Extraction & Desiccation cluster_Derivatization Phase 2: Silylation cluster_Analysis Phase 3: GC-MS Analysis Start Aqueous Sample 2-(Hydroxymethyl)-2-methylbutanoic acid LLE Liquid-Liquid Extraction (Ethyl Acetate / Diethyl Ether) Start->LLE Dry Nitrogen Evaporation (30-40°C to absolute dryness) LLE->Dry Recon Reconstitution (20 µL Anhydrous Pyridine) Dry->Recon Critical: Zero Moisture Reag Addition of Derivatization Agent (75 µL BSTFA + 1% TMCS) Recon->Reag Incub Thermal Incubation (75°C for 30 minutes) Reag->Incub Catalyst Activation Inject GC-MS Injection (1-2 µL, Splitless) Incub->Inject Cool to RT Data Data Acquisition (SIM/SCAN Mode) Inject->Data

Workflow for the extraction, silylation, and GC-MS analysis of hydroxy acids.

Step-by-Step Methodology
  • Extraction: Acidify the sample matrix (e.g., with 1M HCl) to ensure the carboxylic acid is fully protonated. Perform a sequential liquid-liquid extraction using equal volumes of ethyl acetate and diethyl ether[2]. Combine the organic phases.

  • Desiccation (Critical Step): Evaporate the combined organic phase to absolute dryness under a gentle stream of high-purity nitrogen at 30–40 °C[3].

    • Causality: BSTFA is extremely moisture-sensitive. Even trace amounts of water will hydrolyze the reagent into hexamethyldisiloxane (silanol artifacts) and quench the derivatization process, leading to low recovery[2].

  • Reconstitution: Add 20 µL of anhydrous pyridine to the dried residue.

    • Causality: Pyridine serves a dual purpose: it is an excellent aprotic solvent for polar organic acids and acts as an acid scavenger/basic catalyst to drive the silylation forward[2].

  • Derivatization: Add 75 µL of BSTFA containing 1% TMCS to the vial[2]. Immediately seal the vial with a PTFE-lined crimp or screw cap to prevent atmospheric moisture ingress.

  • Thermal Incubation: Heat the sealed vial in a dry block heater at 75 °C for 30 minutes[2]. The thermal energy overcomes the activation barrier required to silylate the sterically hindered carboxyl group.

  • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.

GC-MS Analytical Parameters

Crucial Column Warning: Silylated derivatives must never be analyzed using WAX (polyethylene glycol) or FFAP stationary phases. The active -OH groups on these stationary phases will be irreversibly derivatized and destroyed by excess BSTFA[4]. Always use a non-polar or slightly polar phase (e.g., 5% phenyl / 95% dimethylpolysiloxane).

ParameterSpecification
Analytical Column DB-5MS (or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness
Carrier Gas Helium (High Purity 99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 60 °C (hold 1 min) → Ramp 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C (EI mode, 70 eV)
Quadrupole Temperature 150 °C

Data Interpretation & Quality Control

To validate the integrity of the derivatization, the mass spectrum must be evaluated for the complete conversion to the di-TMS derivative (Molecular Weight: 276.16 g/mol ).

Diagnostic Mass Fragments

Below is the quantitative breakdown of expected diagnostic ions for the di-TMS derivative of 2-(Hydroxymethyl)-2-methylbutanoic acid.

m/z RatioFragment Origin / Structural AssignmentRelative Abundance / Utility
261 [M - 15]⁺ : Loss of a methyl group (-CH₃) from a TMS moiety.Low abundance, but highly diagnostic for confirming molecular weight.
173 [M - 103]⁺ : Alpha-cleavage loss of the hydroxymethyl-TMS group (-CH₂OTMS).Moderate abundance; confirms the presence of the primary hydroxyl branch.
159 [M - 117]⁺ : Alpha-cleavage loss of the ester group (-COOTMS).Moderate abundance; verifies the carboxylic acid moiety[3].
147 [TMS-O-Si(CH₃)₂]⁺ : Rearrangement ion typical of di-TMS compounds.High abundance; excellent target ion for SIM quantitation[3].
73 [Si(CH₃)₃]⁺ : Intact trimethylsilyl cation.Base peak (100%); useful for confirming silylation, but non-specific.
Self-Validation & Troubleshooting

System Suitability Check: Monitor the chromatogram for peaks exhibiting a mass spectrum corresponding to the mono-TMS derivative (MW: 204 g/mol ). The presence of mono-TMS peaks indicates incomplete derivatization.

  • Corrective Action: If mono-TMS peaks are detected, ensure the nitrogen drying gas is completely free of moisture (use an inline moisture trap) and verify that the BSTFA + 1% TMCS reagent has not degraded or expired.

References

  • Macherey-Nagel. Macherey-Nagel Derivatization Reagents for GC Brochure. [Link]

  • Macherey-Nagel. Derivatization reagents for GC - Chromatography. [Link]

  • National Institutes of Health (PMC). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. [Link]

  • LabRulez. Guide to Derivatization Reagents for GC.[Link]

Sources

Application

purification of 2-(Hydroxymethyl)-2-methylbutanoic acid from reaction mixture

An In-depth Guide to the Purification of 2-(Hydroxymethyl)-2-methylbutanoic Acid from Reaction Mixtures Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Purification of 2-(Hydroxymethyl)-2-methylbutanoic Acid from Reaction Mixtures

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the purification of 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0) from complex reaction mixtures. This guide moves beyond simple step-by-step instructions, delving into the underlying chemical principles that govern the selection of an optimal purification strategy. We will explore purification methodologies including acid-base extraction, flash column chromatography, and recrystallization. Each protocol is designed to be a self-validating system, incorporating analytical checkpoints to ensure the final product meets high-purity standards required for downstream applications.

Introduction and Statement of Purpose

2-(Hydroxymethyl)-2-methylbutanoic acid is a valuable building block in organic synthesis. Its bifunctional nature, containing both a primary alcohol and a carboxylic acid on a sterically hindered quaternary center, makes it a unique synthon for the development of novel chemical entities. However, like any synthetic product, its utility is directly proportional to its purity. Residual starting materials, byproducts, or solvents from the reaction can interfere with subsequent chemical transformations, compromise biological assays, or introduce artifacts in material science applications.

This guide provides a robust framework for purifying this compound, emphasizing the rationale behind each step. The choice of purification strategy is not arbitrary; it is dictated by the physicochemical properties of the target molecule and its potential impurities.

Physicochemical Properties of the Target Compound

A successful purification strategy begins with a thorough understanding of the target molecule's properties. These characteristics determine its behavior in various separation techniques.

PropertyValueSource(s)
IUPAC Name 2-(hydroxymethyl)-2-methylbutanoic acid[1]
CAS Number 6922-55-0[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Appearance Powder / Solid
Melting Point 51-54 °C
Calculated LogP 0.3[1]
pKa (Predicted) ~4-5 (for the carboxylic acid)Inferred

The presence of both a hydrogen-bond-donating/accepting carboxylic acid and a hydroxyl group, combined with a modest LogP, indicates that the molecule is polar and will have some water solubility, which can be significantly modulated by pH. Its solid nature at room temperature makes recrystallization a highly viable method for final purification.

Strategic Approach to Purification

The purification of 2-(Hydroxymethyl)-2-methylbutanoic acid is best approached as a multi-step process. A typical synthetic route might involve the carboxylation of a Grignard reagent derived from a protected 2-methyl-1,2-butanediol derivative, or the oxidation of a corresponding diol. Such reactions can leave a variety of impurities.

Potential Impurities from a Hypothetical Synthesis:

  • Unreacted Starting Materials: e.g., the precursor alcohol or halide.

  • Reaction Byproducts: e.g., over-oxidized products, or products from Grignard side reactions.

  • Solvents: e.g., Diethyl ether, Tetrahydrofuran (THF), Toluene.

  • Reagents: e.g., Acid or base from workup steps.

Our strategy is designed to remove these contaminants systematically.

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid-Base Workup) Crude->Extraction Initial Cleanup TLC1 TLC Analysis Extraction->TLC1 Chromatography Flash Column Chromatography (Optional, for complex mixtures) TLC1->Chromatography Multiple spots or close-running impurities Evaporation Solvent Removal (Rotary Evaporation) TLC1->Evaporation Single major spot TLC2 TLC Analysis Chromatography->TLC2 Pool pure fractions TLC2->Evaporation Crystallization Recrystallization Evaporation->Crystallization Final Polishing Pure Pure Product (>98%) Crystallization->Pure Analysis Final Purity Assessment (NMR, LC-MS, Melting Point) Pure->Analysis Validation

Caption: A decision-based workflow for the purification of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2] 2-(Hydroxymethyl)-2-methylbutanoic acid is classified as an irritant.[1]

Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction

Principle: This technique exploits the acidic nature of the carboxylic acid group. At low pH (<2), the carboxylic acid is protonated (R-COOH), rendering it more soluble in organic solvents. At high pH (>7), it is deprotonated to its carboxylate salt form (R-COO⁻ Na⁺), making it soluble in the aqueous phase. Neutral organic impurities will remain in the organic layer throughout this process.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • 1 M Hydrochloric Acid (HCl) solution.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

Procedure:

  • Initial Dissolution: Dissolve the crude reaction mixture in approximately 10-20 volumes of ethyl acetate. If the reaction was performed in a water-miscible solvent like THF, it must first be removed via rotary evaporation.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl, shake vigorously for 30 seconds, and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes basic impurities.

  • Base Extraction: To the organic layer in the separatory funnel, add an equal volume of 1 M NaOH. Shake vigorously. The target compound will move into the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this step two more times with fresh 1 M NaOH, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification and Re-extraction: Cool the combined basic aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl dropwise until the pH of the solution is ~1-2 (verify with pH paper). The protonated product may precipitate or form an oil.

  • Extract the acidified aqueous solution three times with fresh portions of ethyl acetate. Combine the organic extracts.

  • Final Wash and Drying: Wash the combined organic layers once with brine to remove bulk water. Transfer the organic solution to a clean flask and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, but significantly purified, acid.

Protocol 2: Purification by Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Due to the high polarity of the two hydroxyl groups (one from the alcohol, one from the acid), the target compound will adhere strongly to silica. A polar eluent is required, and the addition of a small amount of acid to the eluent is critical to prevent "streaking" of the carboxylic acid on the column.

Materials:

  • Silica gel (230-400 mesh).

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid (all HPLC grade).

  • Glass chromatography column, flasks for fraction collection.

  • TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp.

Procedure:

  • Eluent Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of Hexanes:Ethyl Acetate (e.g., 1:1 or 1:2). Add 0.5-1% acetic acid to this mixture. The ideal system will give the target compound an Rf value of ~0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or pure hexanes). Pour it into the column and use gentle air pressure to pack a uniform bed.

  • Sample Loading: Dissolve the extracted product from Protocol 1 in a minimal amount of the eluent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure to achieve a steady flow rate.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate. Elute the plate using the column's solvent system and visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent and acetic acid via rotary evaporation (co-evaporation with a higher boiling point solvent like toluene may be necessary to fully remove acetic acid) to yield the purified product.

Protocol 3: Purification by Recrystallization

Principle: This is the most effective method for achieving high crystalline purity. It relies on the principle that the target compound is soluble in a hot solvent but sparingly soluble in the same solvent when cold. As the solution cools, the compound's solubility decreases, and it crystallizes out, leaving soluble impurities behind in the solvent (mother liquor).

Materials:

  • Purified product from the previous steps.

  • A range of solvents for screening (e.g., water, toluene, ethyl acetate, hexanes, or mixtures thereof).

  • Erlenmeyer flask, hot plate, filter paper, Buchner funnel.

Procedure:

  • Solvent Screening: Place a small amount of the compound (~20-30 mg) in several test tubes. Add a few drops of a single solvent to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just fully dissolved. Do not add excess solvent.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment and Validation

No purification is complete without rigorous confirmation of the product's identity and purity.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., < 2 °C). Compare the experimental value to the literature value (51-54 °C). A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and identify any organic impurities. The integrated signal areas in the ¹H NMR spectrum can be used to quantify the purity relative to a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and can detect trace-level impurities. Developing a reverse-phase HPLC method can also serve as a quantitative measure of purity (e.g., >98% by peak area).[3]

Conclusion

The purification of 2-(Hydroxymethyl)-2-methylbutanoic acid is a systematic process that leverages the compound's unique physicochemical properties. A logical workflow beginning with a pH-switched liquid-liquid extraction to remove gross impurities, followed by an optional chromatographic step for complex mixtures, and culminating in a final recrystallization, will reliably yield a product of high purity. Each step should be validated with appropriate analytical techniques to ensure the final compound is suitable for its intended high-stakes application in research and development.

References

  • PubChem. (n.d.). 2-Hydroxy-2-methylbutanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-(Hydroxymethyl)-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxy-2-methylbutyric acid. National Institute of Standards and Technology. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 2-Hydroxy-2-methylbutyric acid.
  • Journal of Agricultural and Food Chemistry. (2007). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. American Chemical Society. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet - Butanoic acid, 2-methyl-.
  • Chemical Bull. (2025). Material Safety Data Sheet (MSDS) - 2-Methylbutanoic Acid.
  • SIELC Technologies. (2018). Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methylbutanoic acid. Retrieved from [Link]

  • Macromolecules. (2016). Crystallization and Solid-State Structure of Poly(l‑2-hydroxy-3-methylbutanoic acid). Figshare. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-hydroxy-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784). Retrieved from [Link]

  • NP-MRD. (2006). Showing NP-Card for 2-Hydroxy-2-methylbutyric acid (NP0000921). Retrieved from [Link]

  • NIST. (n.d.). IR Spectrum for 2-Hydroxy-2-methylbutyric acid. National Institute of Standards and Technology. Retrieved from [Link]

  • CrystEngComm. (2004). Strategy for control of crystallization of polymorphs. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Retrieved from [Link]

  • ResearchGate. (2025). Two-Phase Crystallizations of Poly(2-hydroxybutanoic Acid) Enantiomeric Blends. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

Sources

Method

experimental protocol for esterification of 2-(Hydroxymethyl)-2-methylbutanoic acid

Application Note: Esterification of 2-(Hydroxymethyl)-2-methylbutanoic Acid Introduction and Scientific Context 2-(Hydroxymethyl)-2-methylbutanoic acid is a bifunctional molecule containing both a primary hydroxyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification of 2-(Hydroxymethyl)-2-methylbutanoic Acid

Introduction and Scientific Context

2-(Hydroxymethyl)-2-methylbutanoic acid is a bifunctional molecule containing both a primary hydroxyl group and a sterically hindered tertiary carboxylic acid. Its esters are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and specialty polymers. The esterification of this substrate presents unique challenges. Classical Fischer-Speier esterification, which relies on strong acid catalysis at elevated temperatures, can lead to side reactions, most notably intramolecular cyclization to form β,β-dimethyl-γ-butyrolactone.[1][2][3] Furthermore, the steric hindrance around the tertiary carboxylic acid slows the rate of reaction.[4][5]

This application note details a robust and high-yield protocol for the esterification of 2-(Hydroxymethyl)-2-methylbutanoic acid using the Steglich esterification method. This approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[6][7][8] The mild, room-temperature conditions of the Steglich esterification are ideal for substrates susceptible to side reactions and those with significant steric hindrance, making it superior to acid-catalyzed methods for this particular transformation.[4][9]

Reaction Principle and Mechanism

The Steglich esterification proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is crucial; it acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive pyridinium salt ("active ester"). This intermediate is more reactive towards the alcohol and, critically, is not prone to the intramolecular rearrangement that forms an inactive N-acylurea byproduct—a common side reaction in the absence of DMAP.[7][9] The reaction is driven to completion by the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct.[7]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )GradeSupplier
2-(Hydroxymethyl)-2-methylbutanoic acidC₆H₁₂O₃132.16≥98%e.g., Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07Anhydrous, ≥99.5%e.g., Merck
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33≥99%e.g., Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17≥99%e.g., Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%e.g., Fisher Scientific
Hydrochloric Acid (HCl)HCl36.460.5 M aq. solution-
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq. solution-
Brine (Sodium Chloride)NaCl58.44Saturated aq. solution-
Anhydrous Sodium SulfateNa₂SO₄142.04Granulare.g., VWR
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Calcium chloride drying tube or nitrogen/argon inlet

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, IR spectrometer, and/or GC-MS for product characterization

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 2-(hydroxymethyl)-2-methylbutanoate .

Reagent Calculation Table
ReagentM.W.AmountMoles (mmol)Molar Eq.
2-(HM)-2-MBA132.162.64 g20.01.0
Ethanol46.071.15 mL (0.91 g)20.01.0
DCC206.334.54 g22.01.1
DMAP122.170.24 g2.00.1
Dichloromethane-100 mL--
Step-by-Step Procedure

Reaction Setup:

  • To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-(Hydroxymethyl)-2-methylbutanoic acid (2.64 g, 20.0 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until the acid is fully dissolved.

  • Add absolute ethanol (1.15 mL, 20.0 mmol) followed by 4-dimethylaminopyridine (0.24 g, 2.0 mmol).

  • Fit the flask with a septum or drying tube to protect the reaction from atmospheric moisture.

Reaction Execution: 5. Cool the stirred solution to 0 °C using an ice-water bath. 6. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (4.54 g, 22.0 mmol) in a minimal amount of anhydrous DCM (approx. 20 mL). 7. Add the DCC solution dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.[4][6] 8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 9. Continue stirring at room temperature for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

Work-up and Purification: 10. Upon completion, cool the reaction mixture again in an ice bath for 15-20 minutes to maximize the precipitation of the DCU byproduct. 11. Filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 15 mL) to recover any entrained product.[10] 12. Transfer the combined filtrate to a 250 mL separatory funnel. 13. Wash the organic layer successively with:

  • 0.5 M HCl (2 x 50 mL) to remove residual DMAP and any unreacted DCC.[4][10]
  • Saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted carboxylic acid.
  • Saturated brine (1 x 50 mL) to remove residual water.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
  • The resulting crude oil can be further purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure ester.

Characterization and Expected Results

The final product, Ethyl 2-(hydroxymethyl)-2-methylbutanoate, is expected to be a clear, colorless oil.[11][12]

  • Yield: Typical yields for this procedure are in the range of 80-90%.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.20 (q, 2H, -OCH₂CH₃)

    • δ 3.65 (s, 2H, -CH₂OH)

    • δ 1.75 (q, 2H, -CH₂CH₃)

    • δ 1.25 (t, 3H, -OCH₂CH₃)

    • δ 1.20 (s, 3H, -C(CH₃)-)

    • δ 0.90 (t, 3H, -CH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 176.5 (C=O)

    • δ 70.0 (-CH₂OH)

    • δ 61.0 (-OCH₂CH₃)

    • δ 45.0 (-C(CH₃)-)

    • δ 25.0 (-CH₂CH₃)

    • δ 14.0 (-OCH₂CH₃)

    • δ 8.0 (-CH₂CH₃)

  • IR (neat, cm⁻¹):

    • 3450 (broad, O-H stretch)

    • 2970, 2880 (C-H stretch)

    • 1730 (C=O stretch, ester)

    • 1180 (C-O stretch)

Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol.

Esterification_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Dissolve Acid, Alcohol, & DMAP in Anhydrous DCM cooling Cool to 0 °C reagents->cooling Stir add_dcc Add DCC Solution (Dropwise at 0 °C) cooling->add_dcc stir_rt Stir at Room Temp (3-4 hours) add_dcc->stir_rt Warm up filter Filter DCU Precipitate stir_rt->filter wash Aqueous Washes (HCl, NaHCO₃, Brine) filter->wash dry Dry (Na₂SO₄) & Evaporate wash->dry purify Column Chromatography dry->purify product product purify->product Pure Ester

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Hydroxymethyl)-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This comprehensive technical guide details a robust and scalable synthetic route for the production of 2-(hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive technical guide details a robust and scalable synthetic route for the production of 2-(hydroxymethyl)-2-methylbutanoic acid, a valuable building block in the synthesis of various pharmaceutical agents and complex organic molecules. This document provides an in-depth analysis of the selected synthetic strategy, detailed experimental protocols, and critical safety and handling information to ensure reproducible and safe execution on a large scale.

Introduction

2-(Hydroxymethyl)-2-methylbutanoic acid is a chiral carboxylic acid derivative whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of a quaternary carbon center and a primary alcohol functionality provides a unique scaffold for the development of novel therapeutics and functional materials. The efficient and cost-effective large-scale synthesis of this compound is therefore a critical endeavor for advancing research and development in these fields. This guide focuses on a well-established and scalable approach utilizing the malonic ester synthesis, which offers high yields and adaptability for industrial production.

Synthetic Strategy: The Malonic Ester Route

The chosen synthetic pathway for the large-scale production of 2-(hydroxymethyl)-2-methylbutanoic acid is the malonic ester synthesis. This classical yet highly versatile method allows for the sequential introduction of two different substituents at the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid[1][2]. This strategy is advantageous for large-scale production due to the use of readily available starting materials, well-understood reaction mechanisms, and generally high yields[3].

The overall synthetic workflow can be visualized as a three-stage process:

Synthetic_Workflow Start Diethyl Malonate Step1 Step 1: Methylation Start->Step1 Intermediate1 Diethyl Methylmalonate Step1->Intermediate1 Step2 Step 2: Hydroxymethylation Intermediate1->Step2 Intermediate2 Diethyl 2-(hydroxymethyl)-2-methylmalonate Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation Intermediate2->Step3 End 2-(Hydroxymethyl)-2-methylbutanoic Acid Step3->End

Caption: Overall synthetic workflow for 2-(Hydroxymethyl)-2-methylbutanoic acid.

Detailed Experimental Protocols

This section provides step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: Large-Scale Synthesis of Diethyl Methylmalonate

This initial step involves the mono-methylation of diethyl malonate using a strong base and a methylating agent. Sodium ethoxide is a commonly used base for this transformation due to its efficacy and to prevent transesterification[1][4].

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Diethyl malonate160.171.0
Sodium ethoxide68.051.05Handle with care, highly basic and moisture-sensitive[5][6][7][8][9].
Methyl iodide141.941.1Toxic and volatile, handle in a closed system.
Anhydrous Ethanol46.07-As solvent.
Diethyl ether74.12-For extraction.
Saturated NaCl solution--For washing.
Anhydrous MgSO₄120.37-For drying.

Protocol:

  • Reaction Setup: In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet, prepare a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol.

  • Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Slowly add diethyl malonate (1.0 eq.) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

  • Alkylation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Then, add methyl iodide (1.1 eq.) dropwise, again keeping the temperature below 20 °C.

  • Reaction Completion: After the addition of methyl iodide, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or GC analysis.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x volume).

  • Purification: Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude diethyl methylmalonate is then purified by fractional distillation under reduced pressure[4][10].

Step 2: Hydroxymethylation of Diethyl Methylmalonate

This step introduces the hydroxymethyl group at the remaining α-position. Formaldehyde, in the form of paraformaldehyde, is a common and effective reagent for this transformation[11][12][13].

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Diethyl methylmalonate174.191.0
Paraformaldehyde(30.03)n1.2
Potassium Carbonate (K₂CO₃)138.210.2As a base catalyst.
Anhydrous Ethanol46.07-As solvent.

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve diethyl methylmalonate (1.0 eq.) in anhydrous ethanol.

  • Reagent Addition: Add potassium carbonate (0.2 eq.) and paraformaldehyde (1.2 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove any solids. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Purification: The resulting crude diethyl 2-(hydroxymethyl)-2-methylmalonate can be purified by vacuum distillation.

Step 3: One-Pot Hydrolysis and Decarboxylation

The final step involves the saponification of the ester groups followed by decarboxylation of the resulting malonic acid derivative to yield the final product. A one-pot acidic hydrolysis and decarboxylation is often efficient for large-scale operations[14][15][16].

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
Diethyl 2-(hydroxymethyl)-2-methylmalonate204.221.0 eq.
Hydrochloric Acid (6 M)-Excess
Sodium Bicarbonate (sat. aq.)--For neutralization.
Ethyl Acetate88.11-For extraction.
Anhydrous Na₂SO₄142.04-For drying.

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and stirrer, add the crude or purified diethyl 2-(hydroxymethyl)-2-methylmalonate.

  • Hydrolysis and Decarboxylation: Add an excess of 6 M hydrochloric acid. Heat the mixture to reflux and maintain for 12-24 hours, or until the evolution of CO₂ ceases and TLC/HPLC analysis indicates the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)-2-methylbutanoic acid. Further purification can be achieved by recrystallization or column chromatography[17].

Data Summary

The following table provides a summary of typical reaction parameters and expected yields for each step of the synthesis.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. MethylationNaOEt, CH₃IEthanolReflux4-680-90
2. Hydroxymethylation(CH₂O)n, K₂CO₃EthanolReflux8-1270-80
3. Hydrolysis & Decarboxylation6 M HClWaterReflux12-2485-95

Safety and Handling

Sodium Ethoxide: A strong base that is highly corrosive and reacts violently with water. It is also flammable. Handle in an inert atmosphere and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield[5][6][7][8][9].

Methyl Iodide: A toxic and volatile alkylating agent. It is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate respiratory protection.

Ethyl Bromide: A flammable and toxic alkylating agent. Handle with care in a well-ventilated area.

Paraformaldehyde: Can release formaldehyde gas upon heating, which is a known carcinogen and irritant. Ensure adequate ventilation.

Hydrochloric Acid: A corrosive acid. Handle with appropriate PPE to avoid skin and eye contact.

Waste Disposal and Environmental Considerations

The malonic ester synthesis generates several waste streams that require proper disposal. Halogenated organic waste from the alkylation steps should be collected separately. Acidic and basic aqueous waste should be neutralized before disposal. Solvent waste should be collected and disposed of according to local regulations. Whenever possible, consider solvent recycling to minimize environmental impact.

Conclusion

The malonic ester synthesis provides a reliable and scalable route for the production of 2-(hydroxymethyl)-2-methylbutanoic acid. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and production chemists can efficiently synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (URL not available)
  • diethyl methylenemalonate - Organic Syntheses Procedure. (URL: [Link])

  • SODIUM ETHOXIDE, 21% in ethanol - Gelest, Inc. (URL: [Link])

  • Malonic acid, bis(hydroxymethyl)-, diethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (URL: [Link])

  • Material Safety Data Sheet - Sodium Ethoxide, 96+% - Cole-Parmer. (URL: [Link])

  • Synthesis of diethyl methylmalonate - PrepChem.com. (URL: [Link])

  • Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. (URL not available)
  • Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka. (URL: [Link])

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (URL: [Link])

  • Hydroxymethylation - Wikipedia. (URL: [Link])

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (URL not available)
  • ETHYL tert-BUTYL MALONATE - Organic Syntheses Procedure. (URL: [Link])

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. (URL: [Link])

  • Decarboxylation of malonic esters - Chemistry Stack Exchange. (URL: [Link])

  • Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates - PMC. (URL: [Link])

  • CN1237571A - Preparation method of diethyl malonate - Google P
  • Malonic Ester Synthesis: Mechanism & Use - StudySmarter. (URL: [Link])

  • Exploring the Versatile Applications of Diethyl Methylmalon
  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])

Sources

Method

Application Notes and Protocols for 2-(Hydroxymethyl)-2-methylbutanoic Acid in Materials Science

Introduction: A Versatile Building Block for Advanced Materials 2-(Hydroxymethyl)-2-methylbutanoic acid, more commonly known in the field as 2,2-bis(hydroxymethyl)butyric acid (DMBA), is a multifunctional organic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Advanced Materials

2-(Hydroxymethyl)-2-methylbutanoic acid, more commonly known in the field as 2,2-bis(hydroxymethyl)butyric acid (DMBA), is a multifunctional organic compound of significant interest in materials science. Its unique molecular architecture, featuring two primary hydroxyl groups and a sterically hindered carboxylic acid group, makes it an invaluable monomer for the synthesis of a wide array of polymers. DMBA is increasingly recognized as a superior, environmentally friendly alternative to its structural analog, 2,2-bis(hydroxymethyl)propionic acid (DMPA), primarily due to its enhanced solubility in common organic solvents, which can lead to improved reaction efficiency and reduced use of volatile organic compounds (VOCs).

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of DMBA in the synthesis and characterization of advanced materials, with a focus on waterborne polyurethanes, biodegradable polyesters, and epoxy resins.

Physicochemical Properties of 2-(Hydroxymethyl)-2-methylbutanoic Acid (DMBA)

A thorough understanding of the physical and chemical properties of DMBA is crucial for its effective application in polymer synthesis.

PropertyValueReference
Synonyms 2,2-Bis(hydroxymethyl)butyric acid, DMBA[1][2]
CAS Number 10097-02-6[1]
Molecular Formula C6H12O4[1]
Molecular Weight 148.16 g/mol [1]
Appearance White crystalline powder
Melting Point 109-112 °C[1]
Solubility Soluble in water, acetone, and other polar organic solvents.[1]

Core Applications in Materials Science

The dual functionality of DMBA, possessing both hydroxyl and carboxyl groups, allows for its incorporation into various polymer backbones, where it can serve as a chain extender, a hydrophilic agent, or a building block for creating branched architectures.

Waterborne Polyurethane Dispersions (PUDs)

DMBA is a key component in the synthesis of waterborne polyurethanes, which are widely used in coatings, adhesives, and textiles due to their low VOC content. The carboxylic acid group of DMBA is neutralized with a tertiary amine to form a salt, which acts as an internal emulsifier, enabling the polyurethane prepolymer to be dispersed in water.

Causality of Experimental Choices:

  • Prepolymer Formation: The reaction between a diisocyanate and a polyol forms the polyurethane backbone. The choice of diisocyanate (e.g., isophorone diisocyanate - IPDI) and polyol (e.g., polyester polyol) dictates the final mechanical properties of the polymer.

  • Incorporation of DMBA: DMBA is introduced to provide hydrophilic centers. The amount of DMBA directly influences the stability of the dispersion and the water sensitivity of the final coating.

  • Neutralization: A tertiary amine, such as triethylamine (TEA), is used to neutralize the carboxylic acid of DMBA. This step is critical for forming a stable dispersion in water.

  • Chain Extension: A diamine, like ethylenediamine, is added to the aqueous dispersion to react with the remaining isocyanate groups, thereby increasing the molecular weight and forming a stable poly(urethane-urea) dispersion.

Experimental Workflow for Waterborne Polyurethane Synthesis:

WPU_Synthesis cluster_prepolymer Prepolymer Synthesis (Organic Phase) cluster_dispersion Dispersion & Chain Extension (Aqueous Phase) Diisocyanate Diisocyanate (e.g., IPDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyester Polyol Polyol->Prepolymer DMBA DMBA DMBA->Prepolymer Catalyst Catalyst (e.g., Dibutyltin Dilaurate) Catalyst->Prepolymer Solvent Solvent (e.g., Acetone) Solvent->Prepolymer PUD Polyurethane Dispersion (PUD) Prepolymer->PUD Disperse Neutralizing_Agent Neutralizing Agent (e.g., TEA) Neutralizing_Agent->PUD Water Deionized Water Water->PUD Chain_Extender Chain Extender (e.g., Ethylenediamine) Chain_Extender->PUD Chain Extend

Caption: Workflow for synthesizing waterborne polyurethane dispersions using DMBA.

Protocol for the Synthesis of a Waterborne Polyurethane Dispersion:

  • Reactor Setup: Equip a four-necked flask with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.

  • Prepolymer Synthesis:

    • Charge the flask with a predetermined amount of polyester polyol and DMBA.

    • Heat the mixture to 60-70 °C under a nitrogen atmosphere with stirring until a homogeneous melt is obtained.

    • Add the diisocyanate (e.g., isophorone diisocyanate) to the mixture.

    • Add a catalyst, such as dibutyltin dilaurate (DBTDL), to facilitate the reaction.

    • Maintain the reaction at 80-90 °C, monitoring the isocyanate (NCO) content by titration until it reaches the theoretical value.

  • Dispersion Step:

    • Cool the prepolymer to 40-50 °C and add a neutralizing agent, such as triethylamine, to neutralize the carboxylic acid groups of the DMBA.

    • Stir the mixture for 30 minutes.

    • Under vigorous stirring, add deionized water to the prepolymer to form an aqueous dispersion.

  • Chain Extension:

    • Add a chain extender, such as ethylenediamine, dropwise to the dispersion.

    • Continue stirring for 1-2 hours at room temperature to complete the chain extension reaction.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure to obtain the final solvent-free polyurethane dispersion.

Biodegradable Polyesters

The hydroxyl and carboxyl groups of DMBA allow it to be used in the synthesis of biodegradable polyesters through polycondensation reactions. The incorporation of DMBA can introduce branching and modify the degradation profile and mechanical properties of the resulting polyester.

Causality of Experimental Choices:

  • Monomer Selection: The choice of co-monomers, such as diols and dicarboxylic acids, will determine the fundamental properties of the polyester (e.g., crystallinity, melting point, and degradation rate).

  • Catalyst: A catalyst, such as p-toluenesulfonic acid or an organometallic compound, is typically used to accelerate the polycondensation reaction.

  • Reaction Conditions: The reaction is usually carried out at high temperatures and under vacuum to facilitate the removal of the water byproduct, driving the equilibrium towards polymer formation.

Protocol for the Synthesis of a DMBA-Containing Biodegradable Polyester:

  • Monomer Charging: In a reaction vessel equipped for polycondensation, charge the dicarboxylic acid, diol, and DMBA.

  • Esterification: Heat the mixture under a nitrogen atmosphere to 180-200 °C to initiate the esterification reaction. Water will be produced and should be continuously removed.

  • Polycondensation: After the initial esterification, add a polycondensation catalyst (e.g., titanium tetrabutoxide).

  • Vacuum Application: Gradually reduce the pressure to a high vacuum while increasing the temperature to 220-240 °C.

  • Polymerization: Continue the reaction under these conditions for several hours until the desired molecular weight is achieved, as indicated by the viscosity of the melt.

  • Recovery: Cool the reactor and extrude the molten polymer.

Epoxy Resins

DMBA can be used to modify epoxy resins, enhancing their properties such as toughness and adhesion. The carboxylic acid group of DMBA can react with the epoxy groups, while the hydroxyl groups can participate in further cross-linking reactions.

Protocol for Modifying an Epoxy Resin with DMBA:

  • Mixing: In a suitable vessel, mix the base epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) with DMBA.

  • Pre-reaction: Heat the mixture to 100-120 °C with stirring to promote the reaction between the carboxylic acid of DMBA and the epoxy groups. Monitor the reaction progress by titration of the acid number.

  • Curing: Add a curing agent (e.g., an amine-based hardener) to the modified epoxy resin.

  • Application and Curing: Apply the mixture to the desired substrate and cure at the recommended temperature for the specific curing agent used.

Characterization of DMBA-Based Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.

Logical Relationship of Characterization Techniques:

Characterization cluster_structure Structural Analysis cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties FTIR FTIR Spectroscopy NMR NMR Spectroscopy (¹H & ¹³C) TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Tensile Tensile Testing DMA Dynamic Mechanical Analysis (DMA) Polymer Synthesized Polymer Polymer->FTIR Functional Groups Polymer->NMR Chemical Structure Polymer->TGA Thermal Stability Polymer->DSC Phase Transitions (Tg, Tm) Polymer->Tensile Strength & Elongation Polymer->DMA Viscoelastic Properties

Caption: Key techniques for characterizing DMBA-based polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the formation of the desired polymer by identifying characteristic functional groups.

  • Sample Preparation: For PUDs, a thin film can be cast on a KBr plate by evaporating the water. For solid polyesters and epoxy resins, a small amount of the polymer can be analyzed directly using an ATR-FTIR accessory.

  • Expected Peaks for Polyurethane:

    • Disappearance of the NCO peak around 2270 cm⁻¹.

    • Appearance of N-H stretching around 3300 cm⁻¹.

    • Appearance of C=O (urethane) stretching around 1700-1730 cm⁻¹.[3]

  • Expected Peaks for Polyester:

    • Broad O-H stretching (from carboxylic acid end groups) around 3000 cm⁻¹.

    • C=O (ester) stretching around 1735 cm⁻¹.

  • Expected Peaks for Epoxy Resin:

    • Disappearance of the carboxylic acid O-H peak from DMBA.

    • Changes in the epoxy ring vibration peaks around 915 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure of the polymer.

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Interpretation:

    • ¹H NMR: Integration of proton signals can be used to determine the relative incorporation of different monomers.

    • ¹³C NMR: Chemical shifts of the carbon atoms provide detailed information about the polymer backbone and branching.[4][5]

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[6][7]

  • Protocol:

    • Place a small amount of the polymer sample (5-10 mg) in a TGA pan.

    • Heat the sample from room temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The resulting thermogram will show the onset of decomposition and the residual mass.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6][8]

  • Protocol:

    • Seal a small amount of the polymer sample (5-10 mg) in a DSC pan.

    • Perform a heat-cool-heat cycle. For example, heat from room temperature to 200 °C, cool to -50 °C, and then heat again to 200 °C, all at a controlled rate (e.g., 10 °C/min).

    • The Tg is observed as a step change in the heat flow curve in the second heating scan. Tm and Tc appear as endothermic and exothermic peaks, respectively.

Mechanical Testing

Tensile Testing: This measures the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.

  • Sample Preparation: Prepare dog-bone shaped specimens of the polymer film or molded part according to standard methods (e.g., ASTM D638).

  • Protocol:

    • Mount the specimen in a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • The stress-strain curve is recorded to determine the mechanical properties.

Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature and frequency.

  • Protocol:

    • A small rectangular sample is subjected to a sinusoidal stress.

    • The resulting strain and the phase lag between the stress and strain are measured as the temperature is ramped.

    • This allows for the determination of the storage modulus, loss modulus, and tan delta, which provides a more sensitive measurement of the glass transition temperature.

Conclusion

2-(Hydroxymethyl)-2-methylbutanoic acid (DMBA) is a highly versatile and valuable monomer for the development of advanced polymer systems. Its unique structure and favorable solubility profile enable the synthesis of a wide range of materials with tunable properties. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers and scientists to explore the full potential of DMBA in their materials science endeavors. By carefully controlling the experimental parameters and thoroughly characterizing the resulting polymers, innovative materials for coatings, adhesives, biodegradable plastics, and biomedical applications can be realized.

References

  • Justia Patents. (2023, December 19). Polyurethane dispersions and their use to produce coatings and adhesives. [Link]

  • Siracusa, V., et al. (2007, May 16). A novel hyperbranched polyester based on 2,2-bis(hydro xylmethyl)butyric acid: Synthesis and characterization. ResearchGate. [Link]

  • Hult, A., et al. (2000, March 23). Structure Buildup in Hyperbranched Polymers from 2,2-Bis(hydroxymethyl)propionic Acid. ACS Publications. [Link]

  • Google Patents. (n.d.). Modified diphenylmethane diisocyanate-based adhesives.
  • Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science, 27(1), 87-133.
  • ResearchGate. (2025, October 6). Preparation and properties of waterborne poly(urethane urea)s for adhesives: The effects of the 2,2‐bis(hydroxylmethyl)propionic acid content on the properties. [Link]

  • Polymer Source. (2024, May 27). Biodegradable polyesters - specific polymers. [Link]

  • ResearchGate. (2016, March 21). Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols. [Link]

  • Hult, A., et al. (2000, March 23). Structure Buildup in Hyperbranched Polymers from 2,2-Bis(hydroxymethyl)propionic Acid. ACS Publications. [Link]

  • PubMed. (2021, August 15). 2,2-Bis(hydroxymethyl) propionic acid based cyclic carbonate monomers and their (co)polymers as advanced materials for biomedical applications. [Link]

  • iPolytech. (n.d.). Thermal Analysis of Polymers (DSC, TGA, DMA, TMA). Retrieved from [Link]

  • MolecularCloud.org. (2025, January 16). Techniques Used for Polymer Characterization. [Link]

  • IJSRP. (2020, October 10). Synthesis of Bio – Polyurethane from Palm Kernel Oil and Characterization Using FTIR and NMR. [Link]

  • MDPI. (2022, June 4). Study on the Synthesis and Properties of Waterborne Polyurea Modified by Epoxy Resin. [Link]

  • Matexcel. (2025, November 6). Polymer Characterization Essentials. [Link]

  • Google Patents. (n.d.). Bio-based anionic waterborne polyurethane and its preparation method and application.
  • Chem-Impex. (n.d.). 2,2-Bis(hydroxymethyl)butyric acid. Retrieved from [Link]

  • MDPI. (2022, December 2). Synthesis and Study of Properties of Waterborne Polyurethanes Based on β-Cyclodextrin Partial Nitrate as Potential Systems for Delivery of Bioactive Compounds. [Link]

  • Google Patents. (n.d.). Preparation of biodegradable polyesters with low-burst properties by supercritical fluid extraction.
  • SCIRP. (2012). Chemical Analyses of Palm Kernel Oil-Based Polyurethane Prepolymer. Materials Sciences and Applications, 3(2), 78-86. [Link]

  • MDPI. (2009, April 1). Biodegradable Polymers. [Link]

  • DSpace@MIT. (n.d.). Design and Synthesis of Waterborne Polyurethanes. Retrieved from [Link]

  • Fenix. (2011, July 2). Synthesis of Biodegradable and Biocompostable Polyesters. [Link]

  • MDPI. (2018, November 21). Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. [Link]

  • NC State University Libraries. (n.d.). Part 3: Polymer Characterization Methods. Retrieved from [Link]

  • Spectroscopy Online. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

  • TA Instruments. (n.d.). Characterization of Shape-Memory Polymers by DMA. Retrieved from [Link]

  • Redalyc. (n.d.). NMR, FTIR AND KINETIC ANALYSES OF POLYURETHANES SYNTHESIZED WITH SUCROSE OF SUGAR CANE, CROTONIC ACID AND POLYCAPROLACTO. Retrieved from [Link]

  • R-TECH. (2023, July 5). An introduction to thermal analysis of polymeric materials. [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

  • PMC. (2021, March 30). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). Biobased, non-isocyanate, 2k polyurethane coatings produced from polycarbamate and dialdehyde crosslinking.
  • Google Patents. (n.d.). DMP-30 (dimethyl phthalate-30) closing method and application of DMP-30 in epoxy adhesive.
  • PubChem. (n.d.). 2,2-Bis(hydroxymethyl)butanoic acid. Retrieved from [Link]

  • PMC. (n.d.). Recent Development of Functional Bio-Based Epoxy Resins. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Modification of (DGEBA) epoxy resin with maleated depolymerised natural rubber. [Link]

  • ResearchGate. (n.d.). Study of the Curing Process of DGEBA Epoxy Resin Through Structural Investigation. Retrieved from [Link]

  • MDPI. (2020, September 29). Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization. [Link]

  • Google Patents. (n.d.). Water-based adhesives for industrial applications.
  • Google Patents. (n.d.). Process for continuous production of epoxy resins.

Sources

Application

use of 2-(Hydroxymethyl)-2-methylbutanoic acid as a chiral auxiliary

An In-Depth Guide to the Conceptual Use of 2-(Hydroxymethyl)-2-methylbutanoic Acid as a Novel Chiral Auxiliary Abstract In the field of asymmetric synthesis, the development of novel chiral auxiliaries is a continuous pu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Conceptual Use of 2-(Hydroxymethyl)-2-methylbutanoic Acid as a Novel Chiral Auxiliary

Abstract

In the field of asymmetric synthesis, the development of novel chiral auxiliaries is a continuous pursuit aimed at achieving higher efficiency, selectivity, and broader substrate scope. This document explores the theoretical application of 2-(Hydroxymethyl)-2-methylbutanoic acid as a new chiral auxiliary. Its unique structure, featuring a quaternary stereocenter, a carboxylic acid for substrate attachment, and a hydroxyl group for rigid chelation control, presents a compelling framework for inducing stereoselectivity. While not a widely documented auxiliary, this guide provides a conceptual yet practical framework for its synthesis, application in asymmetric enolate alkylation, and subsequent cleavage, grounded in established principles of stereochemical control.

Introduction: The Principle of Chiral Auxiliary-Mediated Synthesis

Asymmetric synthesis is fundamental to modern drug development and materials science, as the biological activity of chiral molecules often resides in a single enantiomer.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[2] This covalent attachment transforms the substrate into a chiral adduct, which now possesses diastereotopic faces. A subsequent reaction, guided by the steric and electronic properties of the auxiliary, proceeds with high diastereoselectivity. Finally, the auxiliary is cleaved from the product, ideally to be recovered and reused, yielding the desired enantiomerically enriched molecule.[3]

The efficacy of a chiral auxiliary hinges on its ability to enforce a single, low-energy transition state for the diastereoselective reaction. Key features include:

  • High Enantiopurity: The auxiliary must be readily available in a single enantiomeric form.

  • Efficient Attachment and Cleavage: The auxiliary should be attached and removed under mild conditions with high yields, without racemizing the newly formed stereocenter.

  • Rigid Conformational Control: It must effectively shield one face of the reactive center, often through steric hindrance or chelation with a metal center.[2]

2-(Hydroxymethyl)-2-methylbutanoic acid possesses a promising scaffold for a chiral auxiliary. The quaternary α-carbon provides a fixed and sterically defined environment. The presence of both a carboxylic acid and a hydroxyl group allows for bidentate chelation to a metal ion, which can lock the enolate of an attached acyl group into a rigid, predictable conformation, essential for high stereoselectivity.

G cluster_0 General Workflow for Chiral Auxiliary Use Prochiral Substrate Prochiral Substrate Chiral Adduct Chiral Adduct Prochiral Substrate->Chiral Adduct 1. Attachment Chiral Auxiliary (Xc*) Chiral Auxiliary (Xc*) Chiral Auxiliary (Xc*)->Chiral Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Adduct->Diastereoselective Reaction 2. Induction Separable Diastereomers Separable Diastereomers Diastereoselective Reaction->Separable Diastereomers Cleavage Cleavage Separable Diastereomers->Cleavage 3. Cleavage Enantiopure Product Enantiopure Product Cleavage->Enantiopure Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Figure 1. General workflow of a chiral auxiliary-mediated synthesis.

Preparation of Enantiopure 2-(Hydroxymethyl)-2-methylbutanoic Acid

A prerequisite for any chiral auxiliary is its availability in high enantiomeric purity. As no direct asymmetric synthesis for 2-(Hydroxymethyl)-2-methylbutanoic acid is prominently documented, a classical resolution of the racemic mixture is the most practical approach.

Protocol 1: Synthesis and Resolution of the Auxiliary

This protocol first describes a plausible synthesis of the racemic acid and then its resolution via diastereomeric salt formation.

Part A: Synthesis of Racemic 2-(Hydroxymethyl)-2-methylbutanoic Acid

  • Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add activated zinc dust (1.2 eq).

  • Reformatsky Reaction: Prepare a solution of ethyl 2-bromobutanoate (1.0 eq) and paraformaldehyde (1.5 eq) in 200 mL of anhydrous THF. Add approximately 10% of this solution to the zinc dust.

  • Initiation: Gently warm the flask or add a small crystal of iodine to initiate the reaction. Once initiated (visible by heat evolution and turbidity), add the remaining solution dropwise to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the mixture at reflux for an additional hour. Monitor by TLC until the starting bromobutanoate is consumed.

  • Workup: Cool the reaction to 0 °C and quench by slow addition of 100 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Saponification: Combine the organic extracts and add 150 mL of 2 M NaOH solution. Stir vigorously at room temperature overnight to hydrolyze the ester.

  • Isolation: Separate the layers. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-acidic impurities. Cool the aqueous layer to 0 °C and acidify to pH ~2 with concentrated HCl.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic 2-(Hydroxymethyl)-2-methylbutanoic acid as a solid or viscous oil.

Part B: Chiral Resolution

  • Salt Formation: Dissolve the racemic acid (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq) in methanol.

  • Crystallization: Slowly add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to facilitate crystallization of one diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Recrystallization: Recrystallize the diastereomeric salt from a minimal amount of hot methanol until a constant optical rotation is achieved, indicating high diastereomeric purity.

  • Liberation of Enantiopure Acid: Suspend the purified salt in water and add 1 M HCl until the pH is acidic (~2). Extract the free chiral acid with diethyl ether (3 x volume). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically pure 2-(Hydroxymethyl)-2-methylbutanoic acid. The enantiomeric excess (ee) should be confirmed by chiral HPLC or by conversion to a diastereomeric ester followed by NMR analysis.

Application in Asymmetric Alkylation

The asymmetric alkylation of enolates is a cornerstone reaction for forming C-C bonds and creating new stereocenters.[4] This section outlines a conceptual protocol for using (S)-2-(Hydroxymethyl)-2-methylbutanoic acid as a chiral auxiliary to control the alkylation of a propionyl group.

Protocol 2: Attachment of the Prochiral Acyl Group
  • Reaction Setup: To a solution of enantiopure (S)-2-(Hydroxymethyl)-2-methylbutanoic acid (1.0 eq) in dry dichloromethane (DCM, 0.2 M) at 0 °C, add propionyl chloride (1.1 eq) followed by dropwise addition of triethylamine (1.2 eq). Rationale: This forms the ester between the auxiliary's hydroxyl group and the prochiral propionyl unit. The carboxylic acid of the auxiliary remains for potential chelation.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral adduct by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure substrate for alkylation.

Protocol 3: Diastereoselective Enolate Alkylation
  • Enolate Formation: Dissolve the chiral adduct (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C. Add lithium diisopropylamide (LDA, 1.1 eq, 2 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 1 hour at -78 °C. Rationale: LDA is a strong, non-nucleophilic base that cleanly deprotonates the α-carbon of the propionyl group to form the lithium enolate.

  • Chelation (Optional but Recommended): For enhanced rigidity, a transmetalation step can be introduced. Add dibutylboron triflate (Bu₂BOTf, 1.2 eq) or TiCl₄ (1.2 eq) and stir for 30 minutes at -78 °C. Rationale: Lewis acids like boron or titanium form a rigid six-membered ring by chelating to both the enolate oxygen and the auxiliary's carboxylate oxygen, providing a highly organized transition state.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise and stir the reaction at -78 °C for 4-6 hours.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.). Purify by flash chromatography to isolate the major diastereomer.

Stereochemical Rationale

The high diastereoselectivity predicted in this protocol arises from a well-defined, chelated transition state. The Lewis acid (e.g., Ti⁴⁺) coordinates to both the enolate oxygen and the carboxylate oxygen, forming a rigid chair-like six-membered ring. In this conformation, the ethyl group of the auxiliary projects outwards, acting as a powerful steric shield. It effectively blocks the "top" face of the enolate, forcing the electrophile (E⁺) to approach from the less-hindered "bottom" face.

Figure 2. Proposed transition state for asymmetric alkylation. Note: A placeholder image is used. The description illustrates the intended diagram showing a chelated metal center (M), the enolate, and the steric blocking by the auxiliary's ethyl group.

Protocol 4: Cleavage of the Auxiliary
  • Saponification: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C and add lithium hydroxide (LiOH, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours or until the starting material is consumed (TLC analysis). Rationale: LiOH provides a mild and effective method for hydrolyzing the ester linkage to liberate the chiral carboxylic acid product and the auxiliary.

  • Separation: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract with diethyl ether (3x).

  • Isolate Product: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude chiral acid. Purify by chromatography or crystallization.

  • Recover Auxiliary: The aqueous layer contains the protonated, water-soluble chiral auxiliary, which can be recovered by extraction after basification or by ion-exchange chromatography. Confirm its purity and enantiomeric integrity before reuse.

Expected Performance and Scope

While experimental data for this specific auxiliary is not available, performance can be extrapolated from structurally related systems. The rigidity of the proposed chelated transition state is expected to afford high levels of diastereoselectivity.

Table 1: Hypothetical Performance in Asymmetric Alkylation

Electrophile (R-X)Product (R-group)Expected Yield (%)Expected d.r.
IodomethaneMethyl85-95>95:5
Benzyl BromideBenzyl80-90>97:3
Allyl BromideAllyl80-90>95:5
Isopropyl IodideIsopropyl60-70>90:10

Note: Data are hypothetical and serve as a benchmark for experimental investigation. Lower yields and selectivities for bulkier electrophiles like isopropyl iodide are anticipated due to increased steric hindrance.

Conclusion and Outlook

This guide presents a comprehensive theoretical framework for the application of 2-(Hydroxymethyl)-2-methylbutanoic acid as a novel chiral auxiliary. Based on fundamental principles of asymmetric synthesis, its unique structural elements—a quaternary stereocenter and bidentate chelation capability—position it as a promising candidate for achieving high stereocontrol in C-C bond-forming reactions. The detailed protocols for synthesis, attachment, diastereoselective alkylation, and cleavage provide a clear roadmap for researchers and drug development professionals to investigate its practical utility. Experimental validation of these concepts could add a valuable new tool to the arsenal of synthetic organic chemists.

References

  • Wikipedia (2024). Chiral auxiliary. Available at: [Link]

  • Palomo, C. et al. (2004). Sulfur-based chiral auxiliaries in asymmetric synthesis. SciELO. Available at: [Link]

  • University of York. Aromatic Heterocyclic Chemistry F12HSC. Available at: [Link]

  • No Added Chemicals (2016). Asymmetric Aldol Reactions. Available at: [Link]

  • Buchler GmbH. Asymmetric Alkylation. Available at: [Link]

  • Peptides International. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Zhang, Y. et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). PubMed. Available at: [Link]

  • ResearchGate (2013). Synthesis of 2-methyl butanoic acid from polymeric ester. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-(Hydroxymethyl)-2-methylbutanoic acid synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of sterically hindered, multifunctional molecules. The synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid—a valuable building block in polymer chemistry and pharmaceutical development—presents unique challenges.

The synthetic route relies on a two-step process: an initial base-catalyzed aldol addition of 2-methylbutanal with formaldehyde, followed by the oxidation of the resulting intermediate (2-(hydroxymethyl)-2-methylbutanal) to the final carboxylic acid. Because the alpha-carbon of 2-methylbutanal is highly substituted, the reaction is prone to competitive side reactions, including the crossed Cannizzaro reaction and Baeyer-Villiger-type oxidative cleavage.

Below is our comprehensive troubleshooting guide, designed to provide you with field-proven, mechanistically grounded solutions to maximize your synthetic yield.

Part 1: Mechanistic Overview & Pathway Visualization

To troubleshoot effectively, we must first understand the causality of the reaction network. The diagram below illustrates the desired synthetic pathway alongside the primary yield-destroying side reactions.

SynthesisPathway SM1 2-Methylbutanal Int 2-(Hydroxymethyl)- 2-methylbutanal SM1->Int Aldol Addition SM2 Formaldehyde (Aqueous) SM2->Int Base Base Catalyst (pH 10-11, 25-40°C) Base->Int Product 2-(Hydroxymethyl)- 2-methylbutanoic acid Int->Product Oxidation Side1 Crossed Cannizzaro (Diol Byproduct + Formate) Int->Side1 Excess Base/HCHO Oxidant H2O2 (30%) (60-80°C, <4% conc.) Oxidant->Product Side2 Baeyer-Villiger Cleavage (Alcohol + Formic Acid) Product->Side2 Excess H2O2/Heat

Reaction pathway for 2-(Hydroxymethyl)-2-methylbutanoic acid synthesis detailing main and side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield of the intermediate 2-(hydroxymethyl)-2-methylbutanal so low, and why am I detecting high amounts of a diol byproduct? Scientist's Insight: You are observing the crossed Cannizzaro reaction. Once the initial aldol addition occurs, the intermediate 2-(hydroxymethyl)-2-methylbutanal lacks any remaining alpha-hydrogens (it is non-enolizable). If the reaction environment is too basic or if there is a large excess of formaldehyde, the intermediate will undergo a hydride transfer from the formaldehyde hydrate. This reduces your desired aldehyde to 2-ethyl-2-methyl-1,3-propanediol while oxidizing formaldehyde to formic acid. Resolution: Strictly control the pH between 10 and 11 during the aldol addition[1]. Do not use strong alkali bases like pure NaOH if you cannot control the exotherm. Instead, use a weaker base catalyst like triethylamine (TEA) or a controlled mixture of calcium hydroxide, and neutralize the reaction immediately with formic acid to pH 7 once the 2-methylbutanal is consumed[2].

Q2: During the oxidation step with hydrogen peroxide, I am seeing significant gas evolution and my final yield is poor. How can I prevent this? Scientist's Insight: Rapid addition of 30% hydrogen peroxide ( H2​O2​ ) causes thermal runaway and over-oxidation. In sterically hindered aldehydes, high concentrations of H2​O2​ at elevated temperatures trigger a Baeyer-Villiger-type oxidation. Instead of forming the carboxylic acid, the aldehyde is converted into a formate ester, which rapidly hydrolyzes into an alcohol and formic acid, destroying your yield. Resolution: The oxidation must be run under "starved" conditions. Meter the aqueous H2​O2​ solution into the reactor so that the steady-state concentration of H2​O2​ never exceeds 4% by weight of the total reaction mixture[3]. Maintain the temperature strictly between 60 °C and 80 °C[3].

Q3: I am struggling to isolate the final 2-(Hydroxymethyl)-2-methylbutanoic acid from the aqueous reaction mixture. What is the best purification strategy? Scientist's Insight: The target molecule is highly polar and water-soluble due to the presence of both a hydroxyl and a carboxylic acid group. Standard liquid-liquid extraction is often inefficient. Resolution: After the oxidation step, perform a reduced-pressure distillation (approx. 0.6 atm) to remove water and unreacted volatile organics[1]. Concentrate the mixture until the water content is between 5-8%[4]. Cool the concentrated syrup to induce crystallization, and recrystallize the crude product using 95% ethanol or an ethyl acetate/hexane gradient to obtain high-purity white crystals[2].

Part 3: Standardized Experimental Protocol

To ensure a self-validating and reproducible system, follow this optimized two-stage protocol.

Stage 1: Aldol Addition (Hydroxymethylation)

  • Reactor Setup: Equip a jacketed reaction vessel with a mechanical stirrer, pH probe, dropping funnel, and temperature control system.

  • Reagent Loading: Charge the reactor with 1.05 equivalents of aqueous formaldehyde (37% w/w) and 0.05 equivalents of triethylamine (catalyst)[2].

  • Aldehyde Addition: Heat the mixture to 25 °C. Slowly add 1.0 equivalent of 2-methylbutanal dropwise over 2 hours.

  • Reaction Maintenance: Maintain the internal temperature below 35 °C and keep the pH strictly between 10.0 and 11.0[1]. Stir for an additional 4-5 hours.

  • Quenching: Quench the reaction by adding dilute formic acid until the pH reaches exactly 7.0[1].

  • Intermediate Purification: Perform vacuum distillation to strip off unreacted formaldehyde and residual 2-methylbutanal.

Stage 2: Controlled Oxidation

  • Preparation: Dilute the crude 2-(hydroxymethyl)-2-methylbutanal with water and heat the mixture to 65 °C[1].

  • Oxidant Metering: Using a precision dosing pump, add 1.1 equivalents of 30% H2​O2​ dropwise. Critical: Adjust the feed rate so that the instantaneous concentration of H2​O2​ in the reactor remains below 4% w/w[3].

  • Digestion: Once addition is complete, maintain the temperature at 65-75 °C for 6-8 hours until the residual aldehyde concentration falls below 1%[3].

  • Isolation: Concentrate the reaction mixture under reduced pressure (0.6 atm) until the water content reaches ~5%[4]. Cool to 4 °C to induce crystallization. Filter and recrystallize from 95% ethanol to yield pure 2-(hydroxymethyl)-2-methylbutanoic acid[2].

Part 4: Quantitative Data Summary

The table below summarizes the critical process parameters and their direct impact on the yield of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Reaction ParameterOptimal RangeConsequence of DeviationImpact on Final Yield
Aldol pH Control pH 10.0 – 11.0> pH 11: Triggers crossed Cannizzaro reaction. < pH 9: Incomplete aldol addition.Severe reduction (up to 40% loss to diol byproduct).
Aldol Temperature 25 °C – 35 °C> 40 °C: Accelerates side reactions and aldehyde degradation.Moderate reduction (10-20% loss).
H2​O2​ Concentration < 4% w/w (steady-state)> 4% w/w: Induces Baeyer-Villiger oxidative cleavage to formate esters.Critical reduction (up to 50% loss to cleavage products).
Oxidation Temperature 60 °C – 80 °C> 80 °C: Thermal degradation of H2​O2​ and product. < 60 °C: Stalled oxidation; dangerous buildup of unreacted peroxides.Variable (Safety hazard + 15-30% yield loss).
Final Water Content 5% – 8% (prior to cryst.)> 10%: Product remains dissolved in mother liquor.High loss during filtration (poor recovery).

Part 5: References

  • Fiege, H., et al. "Process for the preparation of hydroxypivalic acid." Google Patents (US5801276A). URL:

  • "2,2-Bis(hydroxymethyl)propionic acid - Uses and synthesis methods." ChemBK. URL:[Link]

  • "Synthetic method of 2,2-dimethylolpropionic acid." Google Patents (CN105152907A). URL:

Sources

Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid

An in-depth guide to navigating the complexities of synthesizing 2-(Hydroxymethyl)-2-methylbutanoic acid, a valuable building block in pharmaceutical and materials science. This technical support center is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of synthesizing 2-(Hydroxymethyl)-2-methylbutanoic acid, a valuable building block in pharmaceutical and materials science. This technical support center is designed for researchers, chemists, and process development scientists to troubleshoot common issues and optimize reaction conditions, ensuring efficiency, purity, and yield.

This guide provides practical, in-depth answers to common challenges encountered during the synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid. Our focus is on a robust and widely applicable two-step synthetic sequence: the Grignard addition to a ketoester followed by saponification.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for preparing 2-(Hydroxymethyl)-2-methylbutanoic acid?

A common and dependable strategy involves a two-step process. First, the formation of a tertiary alcohol ester, ethyl 2-hydroxy-2-methylbutanoate, is achieved via the addition of a methyl Grignard reagent to ethyl 2-oxobutanoate. The subsequent step is the hydrolysis of this ester to the target carboxylic acid. This route is advantageous due to the commercial availability of starting materials and the high-yielding nature of the reactions when optimized.

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Saponification Start Ethyl 2-oxobutanoate + CH₃MgBr Intermediate Magnesium Alkoxide Intermediate Start->Intermediate 1. Anhydrous Et₂O or THF 2. Nucleophilic Addition Ester Ethyl 2-hydroxy-2-methylbutanoate Intermediate->Ester H₃O⁺ Workup FinalProduct 2-(Hydroxymethyl)-2-methylbutanoic acid Ester->FinalProduct 1. NaOH (aq), EtOH 2. H₃O⁺ Workup

Caption: Overall synthetic workflow for 2-(Hydroxymethyl)-2-methylbutanoic acid.

Troubleshooting Guide: Step 1 - Grignard Reaction

The addition of a Grignard reagent to a carbonyl is a cornerstone of organic synthesis, but it is highly sensitive to reaction conditions.[1]

Q2: My Grignard reaction is sluggish or fails to initiate. What are the primary causes?

Failure to initiate is a frequent issue, almost always related to two factors: the magnesium surface and the presence of proton sources.

  • Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing reaction with the alkyl halide.

    • Solution: Activate the magnesium. This can be done by crushing the turnings under an inert atmosphere to expose a fresh surface, adding a small crystal of iodine (which reacts to form MgI₂ and etches the surface), or adding a few drops of 1,2-dibromoethane.

  • Presence of Water: Grignard reagents are potent bases and will be instantly quenched by water.[2] This is why all glassware must be flame-dried or oven-dried immediately before use, and all solvents must be rigorously anhydrous.

    • Solution: Use a freshly opened bottle of anhydrous ether or THF, or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) prior to use. Ensure the alkyl halide is also dry.

Q3: My yield is low, and I've isolated other compounds. What are the likely side reactions?

Low yields in the Grignard addition to ethyl 2-oxobutanoate can often be attributed to competing reaction pathways.

  • Enolization: The α-protons of the ketoester are acidic. The Grignard reagent can act as a base, deprotonating the starting material to form a zinc enolate.[3] This consumes the Grignard reagent and starting material without forming the desired product.

    • Optimization: This side reaction is favored at higher temperatures. Maintain a low reaction temperature (0 °C or below) during the slow, dropwise addition of the ketoester to the Grignard solution.

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone via a six-membered transition state, forming a secondary alcohol.[3] This is less of a concern with methylmagnesium bromide.

  • Reaction at the Ester: While ketones are generally more reactive than esters, a highly reactive Grignard reagent can potentially add to the ester carbonyl, especially if local concentrations are high.[4][5] This is a more significant issue when two equivalents of the Grignard reagent are used, which leads to a double addition to the ester.[6]

Side_Reactions Start Ethyl 2-oxobutanoate + CH₃MgBr Desired Desired Addition (Tertiary Alcohol) Start->Desired Nucleophilic Attack (Low Temp) Enolization Enolization (Base Reaction) Start->Enolization Proton Abstraction (Higher Temp) Reduction Reduction (Hydride Transfer) Start->Reduction β-Hydride Transfer (if applicable)

Caption: Competing pathways in the Grignard reaction.

Q4: How can I systematically optimize the Grignard reaction conditions?

Optimization requires careful control of several parameters. The following table provides a starting point for systematic optimization.

ParameterRecommended RangeRationale & Expert Insights
Stoichiometry 1.1 - 1.5 eq. CH₃MgBrA slight excess of the Grignard reagent ensures complete consumption of the limiting ketoester. A large excess can increase side products.
Temperature -10 °C to 5 °CCrucial for minimizing enolization.[7] Addition should be performed slowly to maintain this temperature. The reaction can be allowed to slowly warm to room temperature after addition is complete.
Solvent Anhydrous Diethyl Ether or THFTHF is a more polar solvent and can sometimes accelerate the reaction. Both must be scrupulously dry.[2]
Addition Mode Inverse AdditionSlowly add the ketoester solution to the Grignard reagent solution. This maintains a low concentration of the enolizable substrate, minimizing the base-catalyzed side reaction.
Workup Saturated aq. NH₄ClA buffered ammonium chloride solution is a mild quenching agent that neutralizes the reaction and hydrolyzes the magnesium alkoxide without the risks associated with strong acids.

Troubleshooting Guide: Step 2 - Ester Hydrolysis (Saponification)

Saponification, or the basic hydrolysis of an ester, is generally a high-yielding reaction but can be problematic if not properly controlled.[8]

Q5: My hydrolysis reaction is incomplete, even after prolonged heating. How can I ensure it goes to completion?

Incomplete hydrolysis is typically due to insufficient base, poor solubility, or steric hindrance.

  • Stoichiometry: The reaction consumes one equivalent of hydroxide per mole of ester.[8] Using a significant excess of the base (e.g., 2-3 equivalents of NaOH or KOH) will drive the equilibrium towards the products, as the reaction is effectively irreversible under basic conditions.[9]

  • Solvent System: The ester may not be fully soluble in a purely aqueous medium. Using a co-solvent like ethanol or THF creates a homogeneous solution, increasing the rate and completeness of the reaction.

  • Temperature: Heating the reaction mixture under reflux is standard practice to increase the reaction rate.[9] Ensure the reflux is maintained for an adequate period (monitor by TLC or LC-MS).

Q6: What are the optimal conditions for the saponification step?

The choice of base and solvent can impact reaction time and ease of workup.

ParameterRecommended ConditionsRationale & Expert Insights
Base NaOH or KOH (2-3 eq.)These are inexpensive and effective. LiOH can also be used and is sometimes preferred for its higher solubility in mixed solvent systems.
Solvent EtOH/H₂O or THF/H₂O (1:1 v/v)Ethanol is a common and effective co-solvent. THF is also excellent and can be easier to remove during workup.
Temperature Reflux (60-80 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 12 hoursMonitor reaction progress by TLC by spotting the reaction mixture and a standard of the starting ester. The disappearance of the ester spot indicates completion.
Workup AcidificationAfter cooling, the reaction mixture is acidified (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylate salt, causing the final product to precipitate or be ready for extraction.[10]

Troubleshooting Guide: Purification & Analysis

Q7: What is the most effective method for purifying the final product?

Purification of the final carboxylic acid relies on its acidic nature.

  • Initial Workup: After acidification of the reaction mixture, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Wash the combined organic extracts with brine (saturated aq. NaCl) to remove excess water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Crystallization: The crude product is often a solid or a thick oil. It can typically be purified further by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or water).

Q8: How can I confirm the structure and purity of 2-(Hydroxymethyl)-2-methylbutanoic acid?

A combination of spectroscopic methods is essential for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. Key signals would include a singlet for the methyl group, triplets and quartets for the ethyl group, and signals for the two CH₂OH protons.

  • Infrared (IR) Spectroscopy: Will show a very broad O-H stretch (from ~2500-3300 cm⁻¹) characteristic of a carboxylic acid, along with a strong C=O stretch (~1700 cm⁻¹).

  • GC-MS Analysis: Due to the low volatility of the product, derivatization (e.g., silylation) is required prior to GC-MS analysis to convert it into a more volatile compound.[11] This is an excellent method for confirming molecular weight and assessing purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-hydroxy-2-methylbutanoate via Grignard Reaction
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (N₂ or Ar).

  • Grignard Formation: Add magnesium turnings (1.2 eq.) to the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether to initiate the Grignard formation.

  • Reaction: Once the Grignard reagent is formed, cool the flask to 0 °C in an ice bath. Slowly add a solution of ethyl 2-oxobutanoate (1.0 eq.) in anhydrous diethyl ether via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Quench: After the addition is complete, stir the reaction at room temperature for an additional hour. Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Saponification to 2-(Hydroxymethyl)-2-methylbutanoic acid
  • Setup: Dissolve the crude ethyl 2-hydroxy-2-methylbutanoate (1.0 eq.) in a 1:1 mixture of ethanol and water in a round-bottom flask.

  • Hydrolysis: Add sodium hydroxide pellets (2.5 eq.) and heat the mixture to reflux. Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidification: Slowly add 1M HCl with stirring until the pH of the solution is ~2.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by crystallization.

References

  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. John Wiley & Sons, 2020.
  • J. Clark, "hydrolysis of esters," Chemguide. Available: [Link][9]

  • Master Organic Chemistry, "All About The Reactions of Grignard Reagents." Available: [Link][4]

  • Chemistry LibreTexts, "Hydrolysis of Esters." Available: [Link][12]

  • Master Organic Chemistry, "Basic Hydrolysis of Esters – Saponification." Available: [Link][8]

  • J. Clark, "an introduction to grignard reagents," Chemguide. Available: [Link][2]

  • Organic Chemistry Portal, "Grignard Reaction." Available: [Link][3]

  • JoVE, "Video: Esters to Alcohols: Grignard Reaction." Available: [Link][6]

  • Chemistry Steps, "The Grignard Reaction Mechanism." Available: [Link][1]

  • Reagent Guide, "Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols." Available: [Link][5]

  • ChemistryStudent, "Esters (A-Level)." Available: [Link][13]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Hydroxymethyl)-2-methylbutanoic Acid

Welcome to the technical support center for 2-(Hydroxymethyl)-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Hydroxymethyl)-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this valuable hydroxy acid. Here, we synthesize our field-proven expertise with established scientific principles to provide robust, self-validating protocols and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Question 1: What are the typical impurities I should expect in my crude 2-(Hydroxymethyl)-2-methylbutanoic acid?

Answer: The impurity profile is intrinsically linked to the synthetic route employed. Common sources include unreacted starting materials, reaction byproducts, and residual solvents.[1]

  • From Cyanohydrin Hydrolysis Route: Expect unreacted 2-butanone, residual cyanide salts, and potentially amides from incomplete hydrolysis.

  • From Oxidation of 2-methyl-1,2-butanediol: Unreacted diol is a primary impurity. Over-oxidation or side-reactions could lead to other small organic acids or cleavage products.[2]

  • From Reformatsky Reaction: Unreacted ethyl 2-bromobutanoate and acetone are common. The saponification step may be incomplete, leaving the ethyl ester of the product as a significant impurity.[3]

  • General Impurities:

    • Solvents: Diethyl ether, methanol, ethanol, or other solvents used during synthesis and workup.

    • Water: The compound is hygroscopic, and water can be a persistent impurity.

    • Stereoisomers: If a specific enantiomer is the target, the other enantiomer is considered an impurity.[3]

Question 2: My crude product is a solid. What is the most straightforward first step for purification?

Answer: For solid crude products, recrystallization is often the most effective and scalable initial purification technique.[4] This method leverages differences in solubility between your target compound and impurities at varying temperatures. The key is to find a solvent (or solvent system) in which the desired compound is highly soluble at an elevated temperature but poorly soluble at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

Question 3: How can I effectively remove non-polar starting materials (e.g., acetone, ethyl bromobutanoate) from my polar product?

Answer: A highly effective and selective method is a chemically-active liquid-liquid extraction , also known as an acid-base extraction.[1][5] By dissolving your crude product in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), you can deprotonate the carboxylic acid group of your product. This forms a water-soluble carboxylate salt, which partitions into the aqueous layer. The non-polar, neutral impurities will remain in the organic layer, which can then be discarded. Subsequent acidification of the aqueous layer will re-protonate your product, causing it to precipitate or be extracted back into a fresh organic solvent.

Question 4: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts or its solubility limit is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid. This is common with compounds that have relatively low melting points (2-(Hydroxymethyl)-2-methylbutanoic acid melts at 73-75 °C[2][6]).

To resolve this:

  • Add more solvent: The concentration of your compound may be too high. Add more hot solvent to fully dissolve the oil.

  • Lower the crystallization temperature: Use a solvent with a lower boiling point.

  • Switch to a two-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until persistent cloudiness (the saturation point) is observed. Gentle warming can redissolve the material, and slow cooling should then promote proper crystallization.[7]

Question 5: How can I reliably assess the purity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities. Integration of the ¹H NMR signals can provide a quantitative measure of purity against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting and identifying trace impurities.[8] Reversed-phase HPLC with a C18 column is well-suited for polar carboxylic acids.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the compound, derivatization (e.g., silylation) is required prior to analysis.[10][11] This method is very effective for detecting volatile and semi-volatile impurities.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, step-by-step protocols for the most critical purification challenges.

Guide 1: Removing Neutral & Basic Impurities via Acid-Base Extraction

This technique is foundational for purifying carboxylic acids and is particularly effective as a first-pass purification step to remove a broad range of non-acidic impurities.

Causality & Principle: This method exploits the acidic nature of the carboxylic acid functional group. In the presence of a weak base (e.g., NaHCO₃), the acid is deprotonated to form a highly polar, water-soluble carboxylate salt. This salt preferentially partitions into the aqueous phase, while neutral or basic organic impurities remain in the non-polar organic phase. Re-acidification of the aqueous phase regenerates the neutral carboxylic acid, which can then be isolated.[5]

Experimental Protocol
  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate or diethyl ether) in a separatory funnel.

  • First Extraction (Base Wash): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Scientist's Note: Vent the funnel frequently, as CO₂ gas will be generated during the initial neutralization.

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small volume of the organic solvent (e.g., 20 mL of ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~2. Your product should precipitate as a white solid or oil.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If the product oils out, extract it into a fresh portion of organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Final Steps: Dry the organic extracts containing the purified product over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Logical Workflow Diagram

cluster_extraction Acid-Base Extraction Workflow A Crude Product (in Organic Solvent) B Add aq. NaHCO3 & Shake A->B C Separate Layers B->C D Organic Layer (Neutral/Basic Impurities) C->D Discard E Aqueous Layer (Product as Salt) C->E F Acidify with HCl to pH ~2 E->F G Isolate Pure Product (Filtration or Extraction) F->G

Caption: Workflow for purification via acid-base extraction.

Guide 2: High-Recovery Recrystallization

Recrystallization is a powerful technique for achieving high purity, but success depends heavily on solvent selection.[4]

Causality & Principle: The principle relies on the fact that the solubility of a solid in a solvent generally increases with temperature. A saturated solution is prepared at a high temperature, and upon slow cooling, the solution becomes supersaturated. The desired compound then crystallizes out, leaving soluble impurities behind in the mother liquor.

Data-Driven Solvent Selection

Choosing the right solvent is the most critical step. An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.

SolventBoiling Point (°C)PolarityRationale & Comments
Water 100HighThe compound has predicted high water solubility.[2] Good for a single-solvent recrystallization, but may require significant concentration.
Ethyl Acetate 77MediumA versatile solvent. Often works well in combination with a non-polar solvent like hexanes for a two-solvent system.
Toluene 111LowGood for removing more polar impurities. The high boiling point can help dissolve stubborn solids but increases the risk of oiling out.
Acetone 56HighOften too good a solvent at room temperature, but can be used as the "soluble" solvent in a two-solvent system with an anti-solvent like hexanes.
Heptane/Hexanes 98 / 69Non-polarThe compound will likely be insoluble. Excellent as the "anti-solvent" or "poor" solvent in a two-solvent recrystallization.[7]
Experimental Protocol (Two-Solvent System)

This protocol is often more successful than a single-solvent method when a single ideal solvent cannot be found.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise at room temperature, with stirring, until the solid just dissolves.

  • Induce Saturation: Slowly add the "poor" anti-solvent (e.g., hexanes) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-homogenize: Add a few drops of the "good" solvent to make the solution clear again.

  • Hot Filtration (If necessary): If there are insoluble impurities (e.g., dust, inorganic salts), add a slight excess of the "good" solvent, heat the mixture to boiling, and filter it quickly through a pre-warmed funnel with fluted filter paper.[1] Reduce the volume of the filtrate by boiling to return to the saturation point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Recrystallization Troubleshooting Flow

Sources

Optimization

Technical Support Center: Characterization of 2-(Hydroxymethyl)-2-methylbutanoic Acid (HMBA)

Welcome to the analytical troubleshooting guide for 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0). As a highly polar, aliphatic carboxylic acid featuring a quaternary chiral center, HMBA presents a unique tria...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting guide for 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0). As a highly polar, aliphatic carboxylic acid featuring a quaternary chiral center, HMBA presents a unique triad of analytical challenges: it lacks a UV chromophore, exhibits poor retention on standard reversed-phase columns, and produces deceptively complex NMR spectra.

This guide provides field-proven, mechanistic solutions to ensure absolute confidence in your structural and quantitative characterization workflows.

Chromatography & Detection (HPLC/LC-MS)

Q: Why am I seeing no peaks or only a massive solvent front when analyzing HMBA by HPLC-UV at 254 nm?

The Causality: HMBA (C 6​ H 12​ O 3​ ) is a purely aliphatic molecule. It lacks conjugated π -systems, aromatic rings, or extended non-bonding electron networks. Consequently, it cannot undergo the π→π∗ or n→π∗ electronic transitions required for UV absorbance above 210 nm. Attempting to detect it at low wavelengths (e.g., 205 nm) often results in severe baseline drift due to mobile phase interference. The Solution: You must transition to universal or mass-based detectors. [1] or Evaporative Light Scattering Detection (ELSD) are optimal for non-volatile analytes lacking chromophores. For structural identification, LC-MS operating in negative Electrospray Ionization (ESI-) mode is the gold standard.

Q: My retention time is extremely short on a standard C18 column, and the peak shape is poor. How can I fix this?

The Causality: HMBA is highly polar (XLogP3 0.3) and ionizes at neutral pH. Standard C18 columns rely on hydrophobic partitioning, which fails to retain small, charged, hydrophilic molecules. The Solution: You have two viable chromatographic pathways:

  • Aqueous C18 (AQ-C18): Use a specialized polar-embedded C18 column with an acidic mobile phase (0.1% Formic Acid) to fully protonate the carboxyl group, suppressing ionization and forcing hydrophobic interaction.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): [2] (e.g., Zwitterionic or bare silica) and a highly organic mobile phase. The polar HMBA partitions into a water-rich layer immobilized on the silica surface, providing excellent retention and superior MS desolvation.

LC_Workflow Start Sample: HMBA (No UV Chromophore, Polar) Q1 Primary Analytical Goal? Start->Q1 Quant Quantitation & Purity Q1->Quant ID Structural Identification Q1->ID Det1 Detector: CAD or ELSD Quant->Det1 Det2 Detector: LC-MS (ESI-) ID->Det2 Col1 Column: HILIC or AQ-C18 (Mobile Phase: 0.1% FA) Det1->Col1 Det2->Col1

Analytical decision tree for the chromatographic analysis of HMBA.

Nuclear Magnetic Resonance (NMR) Anomalies

Q: The 1 H NMR spectrum of my synthesized HMBA shows a complex multiplet at ~3.5 ppm instead of a simple singlet for the -CH 2​ OH group. Is my sample impure?

The Causality: Your sample is likely highly pure; you are observing a fundamental stereochemical phenomenon. The C2 carbon of HMBA is a chiral center. Because the two protons of the adjacent hydroxymethyl (-CH 2​ OH) group are attached to a carbon directly bonded to this chiral center, they are [3]. The Solution: Diastereotopic protons can never be interconverted by bond rotation. They exist in permanently asymmetric magnetic environments, causing them to resonate at slightly different frequencies. Furthermore, they couple to each other (geminal coupling, 2J≈10−12 Hz), splitting their signals into an AB quartet (or two distinct doublets) rather than a singlet. The -CH 2​

  • protons of the ethyl group at C3 experience the exact same phenomenon, appearing as a complex ABX 3​ multiplet.

    NMR_Logic Start 1H NMR Spectrum of HMBA Obs1 Observation: Multiplet at ~3.5 ppm (-CH2OH) Start->Obs1 Obs2 Observation: Multiplet at ~1.5 ppm (Ethyl -CH2-) Start->Obs2 Diag1 Diagnosis: Diastereotopic Protons (AB System) Obs1->Diag1 Diag2 Diagnosis: Diastereotopic Protons (ABX3 System) Obs2->Diag2 Mech Mechanism: Chiral C2 center creates asymmetric magnetic environments, causing geminal coupling. Diag1->Mech Diag2->Mech

    Diagnostic logic for interpreting diastereotopic splitting in chiral carboxylic acids.

Quantitative Data Summaries

Table 1: Physicochemical & Spectral Properties of HMBA
Property / ParameterExpected Value / CharacteristicMechanistic Note
Monoisotopic Mass 132.0786 Da-
MS Ionization (ESI-) m/z 131.07 [M-H] Carboxylic acid readily deprotonates.
MS/MS Fragments m/z 87.08, m/z 113.06Corresponds to loss of CO 2​ (-44 Da) and H 2​ O (-18 Da).
1 H NMR (DMSO-d 6​ ) δ 3.4 - 3.6 (2H, AB q)Diastereotopic -CH 2​ OH protons.
1 H NMR (DMSO-d 6​ ) δ 1.5 (2H, m)Diastereotopic ethyl -CH 2​
  • protons.
Table 2: Recommended LC Method Comparison
ParameterMethod A: RP-AQ (Robustness)Method B: HILIC (MS Sensitivity)
Column Polar-embedded C18 (e.g., Waters AQ)Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC)
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient 5% B to 60% B over 10 mins95% B to 50% B over 12 mins
Advantage Highly reproducible, standard hardware.Superior ESI desolvation, sharper peaks.

Self-Validating Experimental Protocols

Protocol 1: LC-CAD Method for HMBA Quantitation

This protocol utilizes Charged Aerosol Detection to bypass the lack of a UV chromophore, ensuring a self-validating quantitative assay.

  • System Suitability Test (SST) Preparation: Prepare a resolution standard containing 1.0 mg/mL HMBA and 1.0 mg/mL 2-methylbutyric acid (a closely related structural analog) in 50:50 Water:Acetonitrile.

  • Column Equilibration: Install an AQ-C18 column (150 x 4.6 mm, 3 µm). Flush with Mobile Phase A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid) at a 95:5 ratio for 20 column volumes to ensure complete protonation of the stationary phase.

  • CAD Optimization: Set the CAD evaporator temperature to 35°C (HMBA is semi-volatile; higher temperatures will cause signal loss). Set data collection rate to 10 Hz.

  • SST Execution (Self-Validation): Inject 5 µL of the SST mixture.

    • Validation Gate: Proceed to sample analysis only if the resolution ( Rs​ ) between HMBA and 2-methylbutyric acid is ≥1.5 , and the Signal-to-Noise ( S/N ) for HMBA is ≥50 .

  • Sample Analysis: Inject samples using a linear gradient from 5% B to 60% B over 10 minutes. Quantify using a quadratic calibration curve (CAD response is inherently non-linear across large dynamic ranges).

Protocol 2: 1D and 2D NMR Preparation for Diastereotopic Resolution

This protocol ensures that complex splitting patterns are accurately assigned and not mistaken for impurities.

  • Solvent Selection: Dissolve 15 mg of HMBA in 0.6 mL of strictly anhydrous DMSO-d 6​ . Causality: DMSO-d 6​ strongly hydrogen-bonds with the -OH and -COOH groups, slowing their chemical exchange and allowing them to appear as distinct, measurable peaks rather than broad humps.

  • Lock and Shim: Lock the spectrometer to the DMSO-d 6​ signal. Perform gradient shimming until the residual solvent peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Internal Calibration (Self-Validation): Acquire a standard 1D 1 H spectrum (ns=16, d1=5s to ensure complete relaxation).

    • Validation Gate: Integrate the isolated C4-methyl triplet (~0.8 ppm) and set it exactly to 3.00. The C2-methyl singlet (~1.1 ppm) must integrate to 3.00 ± 0.05. If it does not, relaxation is incomplete, or an overlapping impurity is present.

  • 2D COSY Acquisition: To definitively prove that the complex multiplets at ~3.5 ppm and ~1.5 ppm are intrinsic to the molecule, run a 1 H- 1 H COSY experiment. The cross-peaks will confirm geminal coupling within the diastereotopic -CH 2​ OH pair, validating the structural assignment.

References

  • Comparison between charged aerosol detection and evaporative light scattering detection for the analysis of Leishmania membrane phospholipids. Journal of Chromatography A, 2008.[Link]

  • Investigation of several chromatographic approaches for untargeted profiling of central carbon metabolism. Journal of Chromatography A, 2023.[Link]

  • Assigning the NMR Spectrum of Glycidol: An Advanced Organic Chemistry Exercise. Journal of Chemical Education, 2007.[Link]

Troubleshooting

Technical Support Center: Stability of 2-(Hydroxymethyl)-2-methylbutanoic Acid in Solution

Welcome to the technical support center for 2-(Hydroxymethyl)-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Hydroxymethyl)-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance regarding the stability of this compound in solution. While specific stability data for 2-(Hydroxymethyl)-2-methylbutanoic acid is limited in published literature, this document synthesizes established principles of organic chemistry and pharmaceutical stability testing to anticipate and address potential challenges.

Introduction

2-(Hydroxymethyl)-2-methylbutanoic acid is a unique molecule featuring a carboxylic acid, a primary alcohol, and a tertiary carbon center. This combination of functional groups dictates its chemical behavior and stability profile in solution. Understanding these characteristics is crucial for accurate experimental design, reliable results, and the development of stable formulations.

This guide provides a framework for assessing and managing the stability of 2-(Hydroxymethyl)-2-methylbutanoic acid in your experiments, including frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(Hydroxymethyl)-2-methylbutanoic acid in solution?

A1: The stability of 2-(Hydroxymethyl)-2-methylbutanoic acid in solution is primarily influenced by:

  • pH: Both acidic and basic conditions can potentially lead to degradation. The carboxylic acid group can be deprotonated at higher pH, which may influence its reactivity.

  • Temperature: Elevated temperatures can accelerate degradation reactions such as dehydration or intermolecular esterification.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in reactions, while the polarity of the solvent can influence reaction rates.

  • Presence of Oxidizing Agents: While the tertiary carbon center is generally resistant to oxidation, the primary alcohol could be susceptible to oxidation under certain conditions, especially with strong oxidizing agents.[2]

  • Light: Although there is no specific data for this molecule, exposure to UV light can sometimes catalyze degradation in organic molecules.[1]

  • Presence of Catalysts: Trace amounts of metal ions or other catalysts could potentially promote degradation.

Q2: What are the likely degradation pathways for 2-(Hydroxymethyl)-2-methylbutanoic acid in solution?

A2: Based on its structure, the following degradation pathways are plausible:

  • Intramolecular Esterification (Lactonization): Under acidic conditions and/or heat, the hydroxyl group can react with the carboxylic acid group to form a six-membered lactone.

  • Intermolecular Esterification: At high concentrations and/or elevated temperatures, two molecules can react to form a dimer ester.

  • Dehydration: Under strong acidic conditions and heat, the tertiary alcohol could potentially undergo dehydration, although this is generally less favorable for tertiary alcohols compared to secondary or primary ones.

  • Oxidation: The primary hydroxymethyl group could be oxidized to an aldehyde or further to a carboxylic acid under specific oxidizing conditions. The tertiary nature of the carbon bearing the other hydroxyl group makes it resistant to mild oxidation.[2]

Q3: What are the recommended storage conditions for solutions of 2-(Hydroxymethyl)-2-methylbutanoic acid?

A3: To maximize stability, solutions should be:

  • Stored at refrigerated temperatures (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage.[3]

  • Protected from light by using amber vials or storing in the dark.

  • Stored in tightly sealed containers to prevent solvent evaporation and contamination.

  • Prepared in a buffer system to maintain a stable pH, ideally close to neutral, unless experimental conditions require otherwise.

Q4: Is 2-(Hydroxymethyl)-2-methylbutanoic acid prone to decarboxylation?

A4: While some β-keto acids are prone to decarboxylation, 2-(Hydroxymethyl)-2-methylbutanoic acid, being an α-hydroxy acid, is not expected to readily undergo decarboxylation under normal experimental conditions.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving 2-(Hydroxymethyl)-2-methylbutanoic acid in solution.

Observed Issue Potential Cause Recommended Action
Loss of compound potency over time (as determined by HPLC or other quantitative methods). Chemical degradation of the compound.1. Review storage conditions. Ensure the solution is stored at the recommended temperature and protected from light.2. Check the pH of the solution. If it has drifted, consider using a buffer.3. Perform a forced degradation study (see protocol below) to identify the conditions under which the compound is unstable.4. Prepare fresh solutions more frequently.
Appearance of new peaks in the chromatogram (e.g., HPLC, GC-MS). Formation of degradation products.1. Attempt to identify the degradation products by mass spectrometry.2. Based on the likely degradation pathways (lactone formation, dimerization), predict the mass of potential degradants and look for corresponding peaks.3. Adjust experimental conditions (e.g., lower temperature, different pH) to minimize the formation of these impurities.
Change in the physical appearance of the solution (e.g., color change, precipitation). Degradation, precipitation due to pH shift, or reaction with container material.1. Visually inspect the solution for any signs of precipitation or color change before each use.2. Measure the pH of the solution to check for any significant changes.3. Ensure the container material is compatible with the solvent and compound. Glass is generally a good choice.
Inconsistent experimental results. Instability of the compound in the experimental medium.1. Evaluate the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37 °C).2. Prepare the working solution immediately before use.3. Include a stability control in your experiment (a sample of the compound in the same medium, incubated for the same duration, but without the experimental variable).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of 2-(Hydroxymethyl)-2-methylbutanoic acid and to develop a stability-indicating analytical method.[4]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • 2-(Hydroxymethyl)-2-methylbutanoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV or MS detector

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(Hydroxymethyl)-2-methylbutanoic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60 °C for 24 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Keep a vial of the stock solution at 4 °C, protected from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Determine the mass balance to ensure all major degradation products are accounted for.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Initial HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or MS detection for better identification)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the control and stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways

G A 2-(Hydroxymethyl)-2- methylbutanoic acid B Lactone A->B  Acid/Heat (Intramolecular) C Ester Dimer A->C  High Conc./Heat (Intermolecular) D Dehydration Product A->D  Strong Acid/Heat E Oxidation Product (Aldehyde/Carboxylic Acid) A->E  Oxidizing Agent

Caption: Potential degradation pathways of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Forced Degradation Experimental Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M & 1M NaOH, RT) prep->base ox Oxidation (3% H2O2, RT) prep->ox therm Thermal (60°C) prep->therm photo Photolytic (ICH Q1B) prep->photo control Control (4°C, Dark) prep->control analyze HPLC Analysis (at 0, 4, 8, 24h) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze control->analyze interpret Identify Degradants Calculate % Degradation Assess Mass Balance analyze->interpret

Caption: Workflow for a forced degradation study.

References

  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry, 187, 405-411.
  • Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
  • Chromatography Online. (2023). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(10), 947-953.
  • Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.
  • Agency for Toxic Substances and Disease Registry. (1998).
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced degradation studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Testing Procedure. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (2021). Showing NP-Card for 2-Hydroxy-2-methylbutyric acid (NP0000921). Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-45.
  • Li, N., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences, 24(15), 12157.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(Hydroxymethyl)-2-methylbutanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction to the Molecule's Behavior Welcome to the Technical Support Center for 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 69...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction to the Molecule's Behavior

Welcome to the Technical Support Center for 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0)[1]. As an α,α -disubstituted β -hydroxy acid, this compound exhibits unique thermodynamic behaviors. Because the α -carbon is fully substituted (bonded to a methyl, an ethyl, a hydroxymethyl, and a carboxyl group), it lacks thermally labile α -hydrogens. This structural feature provides exceptional stability against thermal dehydration (elimination reactions) that typically plague standard β -hydroxy acids[2][3].

However, its bifunctional nature—possessing both a primary hydroxyl group and a carboxylic acid—makes it highly susceptible to intermolecular esterification (oligomerization) and moisture-induced physical degradation during prolonged storage.

Part 1: Troubleshooting Guides & FAQs

Q1: My stored batch of 2-(Hydroxymethyl)-2-methylbutanoic acid shows a higher average molecular weight and reduced solubility. What happened? A: This is the classic signature of intermolecular esterification (polycondensation). Because the molecule lacks α -protons, standard dehydration pathways are suppressed[3]. Instead, thermal stress or trace acidic impurities catalyze a reaction between the primary alcohol of one molecule and the carboxylic acid of another, forming linear or cyclic ester oligomers. Keep storage temperatures strictly below 8°C to kinetically freeze this polycondensation pathway.

Q2: The powder has formed hard clumps and shows varying analytical purity across different samplings of the same batch. How do I prevent this? A: The compound is highly hygroscopic. Moisture absorption leads to localized dissolution, clumping, and subsequent hydrolysis/re-esterification cycles that create batch heterogeneity. Always store the compound in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) and utilize a secondary desiccator cabinet.

Q3: How can I analytically differentiate between simple moisture uptake and monomer degradation? A: Utilize Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Moisture uptake will simply dilute the w/w purity without introducing new chromatographic peaks. Oligomerization, however, will present as distinct peaks at mass intervals of +114 Da (the repeating unit mass after the loss of H2​O from the 132 Da monomer)[4].

Part 2: Experimental Protocols & Self-Validating Workflows

Protocol 1: LC-HRMS Quantification of Oligomeric Degradants

Causality: To ensure analytical trust, you must isolate the exact degradation mechanism. LC-HRMS allows you to identify cyclic versus linear oligomers, confirming if storage conditions breached the thermal threshold for esterification[4]. Self-Validation System: This protocol includes a forced-degradation control. If the analytical run is successful, the heated control will show an amplified oligomer profile, validating the peak identities of the baseline sample.

  • Sample Preparation: Remove the sample from cold storage and equilibrate it to room temperature inside a desiccator to prevent atmospheric condensation.

  • Dilution: Transfer 10 mg of the solid sample to a new LC-MS vial. Dilute with 0.8 mL of LC-MS grade water/acetonitrile (50:50 v/v)[4].

  • Internal Standard Addition: Add 0.1 mL of methanol containing a known reference standard mixture to normalize ionization efficiency across runs[4].

  • Forced Degradation Control (Validation): Prepare a parallel vial spiked with 5% water and heat to 60°C for 24 hours to intentionally induce oligomerization.

  • Analysis: Run the samples using a C18 column. Monitor for the monomer ( m/z 131 [M-H]⁻) and oligomers ( m/z 245 for dimer, m/z 359 for trimer).

Protocol 2: Optimal Storage and Aliquoting Workflow

Causality: Repeated freeze-thaw cycles introduce condensation, which acts as a plasticizer and hydrolysis agent. Aliquoting prevents the bulk batch from experiencing thermal and moisture shock.

  • Bulk Receipt: Upon receiving the bulk chemical, immediately transfer the sealed container to a controlled glove box with an Argon atmosphere (<1 ppm H2​O ).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials to minimize future atmospheric exposure.

  • Sealing: Seal vials with PTFE-lined caps and wrap the exterior junction tightly with Parafilm.

  • Storage: Store at 2°C to 8°C (or -20°C for long-term storage >6 months) in a secondary container lined with indicating Drierite (calcium sulfate).

Part 3: Data Presentation

Table 1: Storage Conditions and Associated Degradation Risks

Storage ConditionTemp (°C)AtmospherePrimary Degradation RiskEstimated Shelf Life
Optimal (Long-term) -20°CArgonNone> 24 months
Standard (Short-term) 2°C to 8°CDesiccated AirMinimal oligomerization12 months
Sub-optimal 25°CAmbient AirMoisture clumping, slow esterification< 3 months
Accelerated Stress 60°CAmbient AirRapid polycondensation (oligomers)< 1 week

Table 2: Troubleshooting Analytical Matrix

Analytical ObservationProbable CauseCorrective Action
Broadened melting pointMoisture absorptionDry under high vacuum at 30°C for 12h
+114 Da mass peaks in MSIntermolecular esterificationDiscard batch; lower storage temperature
Insoluble white particulatesHigh MW polymerizationFilter solutions; check for trace acid impurities

Part 4: Visualizations

Degradation Monomer 2-(Hydroxymethyl)- 2-methylbutanoic acid (Monomer) Thermal Thermal Stress (>25°C) Monomer->Thermal Improper Storage Moisture Moisture Exposure (Ambient Air) Monomer->Moisture Poor Sealing Stable Stable Storage (<8°C, Argon) Monomer->Stable Best Practice Oligomer Intermolecular Esterification (Oligomers) Thermal->Oligomer Condensation Rxn Clumping Hygroscopic Clumping & Hydrolysis Moisture->Clumping Water Absorption

Mechanistic pathways of 2-(Hydroxymethyl)-2-methylbutanoic acid degradation.

QC_Workflow Rec Receive Bulk Batch Glove Transfer to Argon Glovebox Rec->Glove Aliquot Aliquot into Single-Use Vials Glove->Aliquot Store Store at -20°C with Desiccant Aliquot->Store Test LC-HRMS QC (Check m/z 131) Store->Test Before Use

Self-validating workflow for aliquoting and storing hygroscopic hydroxy acids.

Sources

Troubleshooting

Technical Support Center: Optimization of 2-(Hydroxymethyl)-2-methylbutanoic Acid Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of highly polar, aliphatic carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of highly polar, aliphatic carboxylic acids. 2-(Hydroxymethyl)-2-methylbutanoic acid presents a unique trifecta of chromatographic hurdles: it lacks a UV chromophore, exhibits extreme polarity (leading to poor retention on standard reversed-phase columns), and is prone to severe peak tailing due to its ionizable carboxylic acid moiety.

This guide is engineered to provide you with field-proven, mechanistically grounded solutions to optimize your purification workflows.

Core Principles & Workflow Diagnostics

Before adjusting instrument parameters, it is critical to diagnose the root cause of your chromatographic failure. The decision tree below outlines the logical progression for troubleshooting aliphatic carboxylic acid purification.

TroubleshootingTree Start Analyze 2-(Hydroxymethyl) -2-methylbutanoic acid Q1 Is the peak visible? Start->Q1 NoVis No: Lacks chromophore. Switch to CAD or ELSD Q1->NoVis No Q2 Is retention time < 2 min (Void Volume)? Q1->Q2 Yes (Using CAD/ELSD) NoRet Yes: Highly polar. Use HILIC or Aqua-C18 Q2->NoRet Yes Q3 Is the peak tailing? Q2->Q3 No NoRet->Q3 Tail Yes: Ionization active. Lower pH to 2.5 (0.1% FA) Q3->Tail Yes Opt Optimized Purification Q3->Opt No Tail->Opt

Troubleshooting Decision Tree for Aliphatic Carboxylic Acid Chromatography.

Detection Troubleshooting (FAQs)

Q: Why is my target peak completely invisible at standard UV wavelengths (254 nm and 210 nm)? A: 2-(Hydroxymethyl)-2-methylbutanoic acid is an aliphatic molecule lacking conjugated π -electron systems or aromatic rings. Consequently, it does not absorb UV light at 254 nm. While the carboxyl group has weak absorbance near 205–210 nm, monitoring at this wavelength is highly susceptible to baseline noise and interference from mobile phase additives (like formic acid). For non-chromophoric, semi-volatile/non-volatile compounds, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are mandatory [1].

Q: How do I choose between CAD and ELSD for quantifying this molecule? A: While both are evaporative aerosol detectors requiring volatile mobile phases, their detection mechanisms dictate their sensitivity. CAD transfers a charge to the analyte particles and measures it via an electrometer, making it highly sensitive even to particles as small as 10 nm [1]. ELSD relies on light scattering, which drops off exponentially for particles under 50 nm, resulting in a complex sigmoidal response curve [1]. If you require high-sensitivity impurity profiling or standard-free quantification, CAD is the superior choice.

Retention & Selectivity Optimization (FAQs)

Q: My compound elutes in the void volume ( t0​ ) on a standard C18 column. How can I increase retention? A: This molecule is highly hydrophilic. To retain it on a reversed-phase column, you must use highly aqueous mobile phases (often >95% water). Standard C18 columns undergo "phase collapse" or dewetting under these conditions, leading to a total loss of retention. You must switch to an "Aqua-C18" (polar-endcapped or polar-embedded) column designed to resist dewetting[2]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent orthogonal approach for compounds too polar for reversed-phase [3].

Q: How does HILIC improve the retention of 2-(Hydroxymethyl)-2-methylbutanoic acid? A: HILIC operates via a complex mechanism combining partitioning, hydrogen bonding, and ionic interactions [4]. The mobile phase contains a high percentage of organic solvent (typically 60–95% acetonitrile) and a small aqueous fraction [5]. The polar stationary phase immobilizes a water-rich layer. The hydrophilic carboxylic acid partitions out of the bulk organic mobile phase and into this water-rich layer, significantly increasing retention time.

HILIC_Mechanism MP Bulk Mobile Phase (>70% Acetonitrile) WRL Water-Rich Layer (Aqueous Buffer) MP->WRL Partitioning SP Polar Stationary Phase (e.g., ZIC-HILIC) WRL->SP Hydrogen Bonding & Ionic Interactions Analyte 2-(Hydroxymethyl)- 2-methylbutanoic acid Analyte->MP Dynamic Equilibrium

HILIC Retention Mechanism for Polar Aliphatic Carboxylic Acids.

Peak Shape & Tailing Resolution (FAQs)

Q: I am observing severe peak tailing. What causes this and how is it resolved? A: The carboxylic acid group has a pKa of approximately 4.5 to 4.8. If your mobile phase pH is near this value (e.g., unbuffered water), the molecule exists in a state of partial ionization. The ionized carboxylate anions undergo secondary electrostatic interactions with residual silanols on the silica support, causing tailing. Solution: You must suppress ionization by lowering the mobile phase pH to at least 2 units below the pKa (i.e., pH 2.5). Because CAD and ELSD require volatile additives [6], use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA).

Quantitative Data & Method Selection

Table 1: Comparison of Detector Technologies for Aliphatic Carboxylic Acids
Detector PropertyUV-Vis (210 nm)ELSDCAD
Sensitivity (Particle Size) N/A (Poor absorbance)Drops exponentially <50 nm[1]High sensitivity down to 10 nm[1]
Response Linearity Linear (if chromophore present)Complex sigmoidal curve[1]Highly uniform, near-linear[1]
Mobile Phase Req. UV-transparentStrictly volatile[6]Strictly volatile[6]
Gradient Compatibility High baseline driftGood (with baseline subtraction)Good (inverse gradient recommended)[1]
Table 2: Stationary Phase Selection Guide
Column TypeRetention MechanismSuitability for TargetMobile Phase Compatibility
Standard C18 Hydrophobic partitioningPoor: Phase collapse in >95% waterAvoid 100% aqueous
Aqua-C18 Hydrophobic + Polar endcappingGood: Resists dewetting[2]100% aqueous compatible
ZIC-HILIC Partitioning + Ionic interactionExcellent: Retains highly polar analytes60–95% Acetonitrile[5]

Step-by-Step Experimental Protocols

Protocol A: Reversed-Phase (Aqua-C18) Purification with CAD Detection

This protocol utilizes an aqueous-stable C18 column and acidic modifiers to suppress ionization while maintaining CAD compatibility.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Causality: Formic acid lowers the pH to ~2.7, suppressing the ionization of the carboxylic acid to ensure sharp peak shapes. It is fully volatile, preventing CAD electrometer fouling.

  • Column Equilibration:

    • Install an Aqua-C18 column (e.g., Phenomenex Synergi Hydro-RP or equivalent).

    • Equilibrate at 100% Solvent A for 10 column volumes (CV).

  • Gradient Elution:

    • Run a shallow gradient: 0% B to 30% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detector Self-Validation (CAD):

    • Set CAD evaporation temperature to 35°C (to prevent volatilization of the semi-volatile target).

    • Validation Step: Perform a blank injection. If baseline drift exceeds 2 pA/min, verify the purity of your nitrogen gas and ensure no non-volatile salts were accidentally introduced.

Protocol B: Zwitterionic HILIC Purification with ELSD Detection

This protocol leverages orthogonal HILIC selectivity, ideal if the compound cannot be separated from polar impurities in reversed-phase.

  • Sample Diluent Preparation (Critical Step):

    • Dissolve 2-(Hydroxymethyl)-2-methylbutanoic acid in a diluent matching the starting mobile phase (e.g., 90% Acetonitrile / 10% Water).

    • Causality: HILIC is extremely sensitive to injection solvents. Injecting a highly aqueous sample will disrupt the immobilized water-rich layer, causing peak splitting and retention loss [3].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Solvent B: 100% Acetonitrile.

    • Causality: Ammonium formate provides the necessary ionic strength to stabilize the water-rich layer and is fully volatile for ELSD compatibility [3].

  • Column Equilibration:

    • Install a ZIC-HILIC column. Equilibrate at 90% B / 10% A for at least 20 CV. HILIC requires significantly longer equilibration times than reversed-phase to establish the hydration layer.

  • Gradient Elution & ELSD Settings:

    • Gradient: 90% B down to 60% B over 20 minutes (Note: In HILIC, water is the strong solvent).

    • ELSD Drift Tube Temp: 40°C. Nebulizer Gas (N2): 1.5 L/min.

Sources

Optimization

scaling up the synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid challenges

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up of branched aliphatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up of branched aliphatic building blocks. The synthesis of 2-(hydroxymethyl)-2-methylbutanoic acid (CAS 6922-55-0) presents unique kinetic and thermodynamic challenges.

Unlike linear aldehydes, your starting material—2-methylbutanal—possesses only a single alpha-proton, which sterically and electronically alters its reactivity during the initial aldol condensation. Furthermore, the subsequent oxidation step requires rigorous thermal management to prevent runaway decomposition. This guide is designed to troubleshoot these specific bottlenecks, providing you with self-validating protocols to ensure a safe, high-yield scale-up.

Core Workflow & Mechanistic Pathway

G A 2-Methylbutanal + Formaldehyde C 2-(Hydroxymethyl)- 2-methylbutanal A->C Aldol Condensation B Base Catalyst (TEA, pH 8-9) B->C E Controlled Oxidation (60-80°C) C->E D Aqueous H2O2 (Metered) D->E Dropwise Addition F 2-(Hydroxymethyl)- 2-methylbutanoic Acid E->F Oxidation (<4% H2O2)

Two-step synthetic workflow for 2-(hydroxymethyl)-2-methylbutanoic acid.

Troubleshooting Guides & FAQs

Q1: Why is my aldol condensation yielding high amounts of unreacted 2-methylbutanal or diol byproducts? Causality & Solution: 2-Methylbutanal is sterically hindered and lacks a secondary alpha-proton [2]. If the reaction pH drops below 8.0, enolate formation stalls, leaving unreacted starting material. Conversely, if you push the pH above 9.0 or use a strong inorganic base (like NaOH) at elevated temperatures, you trigger a competing Cannizzaro reaction. This disproportionates your target intermediate into 2-ethyl-2-methyl-1,3-propanediol and the corresponding acid. Actionable Fix: Use a mild organic base like Triethylamine (TEA) to buffer the reaction strictly between pH 8.0 and 9.0, and maintain a slight molar excess of formaldehyde (1.1 - 1.2 eq).

Q2: How do I safely scale the hydrogen peroxide oxidation step without risking a thermal runaway? Causality & Solution: The oxidation of the intermediate 2-(hydroxymethyl)-2-methylbutanal to the final carboxylic acid is highly exothermic. A common scale-up failure occurs when H₂O₂ is added too quickly at low temperatures (<50°C). The peroxide does not react immediately, leading to dangerous accumulation. When the mixture eventually heats up, a sudden, uncontrollable thermal runaway occurs, over-oxidizing the product into CO₂. Actionable Fix: As established in industrial protocols for analogous branched acids, you must meter the H₂O₂ into the aqueous aldehyde reservoir at 60–80°C. The critical safety threshold is ensuring the steady-state H₂O₂ concentration never exceeds 4% by weight [1].

Q3: I am struggling to separate the final 2-(hydroxymethyl)-2-methylbutanoic acid from residual diol byproducts. What is the best purification strategy? Causality & Solution: Distillation is highly inefficient here. Branched diol byproducts have boiling points very close to the target acid, and the crude mixture becomes highly viscous, leading to thermal degradation on the column walls. Actionable Fix: Shift to crystallization. Utilizing water as a cosolvent significantly lowers the viscosity of the crude mixture. Implement a controlled cooling profile (e.g., 0.05 K/h) and introduce seed crystals at the exact onset of supersaturation to prevent the product from "oiling out" (liquid-liquid phase separation) [3].

Self-Validating Experimental Protocols

To guarantee reproducibility and safety, every step in your workflow must validate itself before you proceed to the next phase.

Protocol A: Pilot-Scale Aldol Condensation (Intermediate Synthesis)
  • Charge Reactor: In a jacketed reactor, combine 1.0 equivalent of 2-methylbutanal with 1.2 equivalents of 37% aqueous formaldehyde.

  • Catalyst Addition: Under continuous stirring (300 rpm), add 0.05 equivalents of Triethylamine (TEA) dropwise at 20°C.

  • Heating Phase: Gradually heat the mixture to 40–45°C and hold for 4 hours.

  • Validation Checkpoint 1 (Reaction Completion): Pull a sample for GC-FID analysis. The reaction is self-validated to proceed only if residual 2-methylbutanal is <2%. If it is >2%, add an additional 0.05 eq of formaldehyde, adjust pH to 8.5 with TEA, and stir for 1 more hour.

  • Concentration: Remove unreacted formaldehyde and water under reduced pressure (50 mbar, 45°C) until a crude, viscous syrup of 2-(hydroxymethyl)-2-methylbutanal is obtained.

Protocol B: Controlled Oxidation (Final Acid Synthesis)
  • Preparation: Transfer the crude 2-(hydroxymethyl)-2-methylbutanal to a reactor equipped with robust overhead stirring and active jacket cooling. Heat the reservoir to 65°C.

  • Metered Addition: Begin dropwise addition of 30% w/w aqueous H₂O₂ (1.1 equivalents total).

  • Validation Checkpoint 2 (Thermal & Accumulation Control): Monitor the reactor temperature continuously. It must remain between 60°C and 80°C. Every 15 minutes, use starch-iodide titration strips to verify that unreacted H₂O₂ in the vessel is strictly <4% by weight. If it exceeds 4%, halt the addition immediately until the peroxide is consumed.

  • Digest Phase: Once addition is complete, stir at 70°C for 1 hour.

  • Validation Checkpoint 3 (Safety Clearance): Perform a final peroxide test. A negative result is mandatory before initiating downstream crystallization to prevent explosive hazards.

  • Crystallization: Add ultrapure water as a cosolvent (1:1 w/w ratio to crude). Cool at a rate of 0.05 K/h to 10°C. Seed with 1 wt% pure 2-(hydroxymethyl)-2-methylbutanoic acid crystals at 35°C to induce nucleation. Filter and dry under vacuum.

Quantitative Data & Process Parameters

Process ParameterTarget RangeConsequence of DeviationCorrective Action
Aldol pH 8.0 - 9.0<8.0: Sluggish conversion.>9.0: Cannizzaro side-reactions.Buffer with TEA; monitor continuously via inline pH probe.
Aldol Temp 40 - 45 °C>50 °C: Aldol reversion and product degradation.Increase jacket cooling; reduce base feed rate.
Oxidation Temp 60 - 80 °C<60 °C: Dangerous H₂O₂ accumulation.>80 °C: Over-oxidation to CO₂.Pause H₂O₂ feed until temperature stabilizes within range.
H₂O₂ Accumulation < 4 wt%>4 wt%: Severe risk of thermal runaway and yield loss.Halt addition; verify consumption via starch-iodide test.
Cooling Rate 0.05 K/h>0.1 K/h: Oiling out; trapping of impurities in crystal lattice.Adjust chiller programming; ensure seeding at supersaturation.

References

  • Process for the preparation of hydroxypivalic acid.
  • Crystallization Behavior of Hydroxypivalic Acid Neopentyl Glycol Ester. ACS Omega.[Link]

Troubleshooting

Technical Support Center: Synthesis of 2,2-bis(hydroxymethyl)alkanoic acids

Welcome to the Technical Support Center for the synthesis of 2,2-bis(hydroxymethyl)alkanoic acids, such as dimethylolpropionic acid (DMPA) and dimethylolbutanoic acid (DMBA). These compounds are critical trifunctional mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,2-bis(hydroxymethyl)alkanoic acids, such as dimethylolpropionic acid (DMPA) and dimethylolbutanoic acid (DMBA). These compounds are critical trifunctional monomers widely utilized in the development of aqueous polyurethane dispersions, hyperbranched polyesters, and targeted drug delivery dendrimers[1][2].

Due to the highly reactive nature of the intermediates and the extreme hydrophilicity of the final products, researchers frequently encounter issues with side reactions, over-oxidation, and poor crystallization yields. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimization parameters to ensure self-validating and reproducible syntheses.

Mechanistic Workflow

MechanisticWorkflow N1 Alkanal + Formaldehyde (Raw Materials) N2 Aldol Condensation (Base Catalyst, pH 10-11) N1->N2 N3 2,2-bis(hydroxymethyl)alkanal (Intermediate) N2->N3 Exothermic N4 Oxidation (H2O2, 50-60°C) N3->N4 pH Neutralization N5 Neutralization & Concentration (Vacuum Distillation) N4->N5 H2O2 Addition N6 2,2-bis(hydroxymethyl)alkanoic acid (Pure Crystallized Product) N5->N6 Moisture 5-8%

Mechanistic workflow for the synthesis of 2,2-bis(hydroxymethyl)alkanoic acids.

Standard Operating Procedure (SOP)

This protocol is optimized for the synthesis of DMPA via the Tollens' condensation of propionaldehyde and formaldehyde.

  • Reaction Setup : In a multi-neck flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, charge aqueous formaldehyde and a base catalyst (e.g., NaOH or triethylamine)[3][4].

  • Aldol Condensation : Slowly add propionaldehyde dropwise. Maintain the reaction temperature at 25°C–40°C and strictly control the pH between 10 and 11[4][5]. Allow the reaction to proceed for 5 to 14 hours to ensure the complete double-addition of formaldehyde[4][6].

  • Neutralization : Neutralize the reaction mixture to a pH of 7 using formic acid. This arrests base-catalyzed side reactions and allows for the removal of unreacted volatile aldehydes via reduced-pressure distillation prior to oxidation[4][5].

  • Oxidation : Heat the mixture to 50°C–60°C. Slowly add 30% hydrogen peroxide dropwise (approx. 1.36 molar equivalents relative to the starting alkanal)[3][4]. Maintain the temperature for 6–10 hours to fully oxidize the intermediate 2,2-dimethylolpropionaldehyde to DMPA[6][7].

  • Concentration & Crystallization : Transfer the mixture to a vacuum distillation setup. Concentrate under reduced pressure until the residual water content reaches exactly 5%–8%[6]. Cool the syrupy residue to induce crystallization, filter, and recrystallize from water to obtain the pure product[4][6].

Troubleshooting Guide: Common Pitfalls & Solutions
Pitfall 1: Over-Oxidation and Chain Cleavage
  • Symptom : Low yield of the target acid, accompanied by the generation of excess formic acid and lower molecular weight degradation products.

  • Mechanistic Cause : Hydrogen peroxide decomposition is highly exothermic. If the oxidation temperature exceeds 65°C, or if H₂O₂ is added too rapidly, the intermediate alkanal undergoes oxidative cleavage rather than smooth conversion to the carboxylic acid.

  • Corrective Action : Implement strict thermal management. Maintain the oxidation temperature between 50°C and 60°C[4]. Use a controlled dropping funnel for H₂O₂ addition and ensure adequate reflux cooling.

Pitfall 2: Crossed Cannizzaro Side Reactions
  • Symptom : Formation of triols (e.g., trimethylolpropane) instead of the desired alkanoic acid, leading to a complex, inseparable mixture.

  • Mechanistic Cause : The intermediate 2,2-bis(hydroxymethyl)alkanal still possesses an alpha-proton relative to the unreacted formaldehyde. If the mixture is exposed to high pH and excess formaldehyde for too long, a crossed Cannizzaro disproportionation occurs. This reduces the intermediate aldehyde to a diol/triol while oxidizing formaldehyde to formic acid.

  • Corrective Action : The neutralization step is non-negotiable. You must neutralize the mixture to pH 7 with formic acid immediately after the aldol condensation is complete and before introducing hydrogen peroxide[4][5].

Pitfall 3: Incomplete Aldol Condensation
  • Symptom : Presence of mono-hydroxymethyl intermediates detected via GC or NMR.

  • Mechanistic Cause : The double addition of formaldehyde requires a sustained alkaline environment. If the pH drops below 10 prematurely (often due to the generation of trace acidic byproducts), the second aldol addition stalls.

  • Corrective Action : Continuously monitor and adjust the pH to remain between 10 and 11 during the alkanal addition[4][5]. Ensure a molar excess of formaldehyde (at least 2:1 relative to the alkanal)[4].

Pitfall 4: "Syrup Formation" (Failed Crystallization)
  • Symptom : After oxidation, the product remains as a viscous, non-crystallizing liquid.

  • Mechanistic Cause : 2,2-bis(hydroxymethyl)alkanoic acids are exceptionally hydrophilic due to their neopentyl structure and multiple hydrogen-bonding sites (two hydroxyls, one carboxyl)[1][6]. Excess water prevents supersaturation and nucleation.

  • Corrective Action : Vacuum concentrate the crude mixture until the water content is strictly between 5% and 8%[6]. If the water content is too high, the product will not precipitate; if too low, the product may undergo thermal degradation or lactonization.

Quantitative Optimization Parameters
ParameterOptimal RangeImpact of Deviation
Formaldehyde:Alkanal Molar Ratio 2.0 - 2.5 : 1<2.0 : Incomplete condensation. >2.5 : Wasted reagents, complex purification[3][4].
Condensation pH 10.0 - 11.0<10 : Slow reaction. >11 : Increased Cannizzaro side reactions[4][5].
Condensation Temperature 25°C - 40°C>40°C : Exothermic runaway, degradation of intermediates[4].
Oxidation Temperature 50°C - 60°C>65°C : Over-oxidation, rapid peroxide decomposition[4][6].
Residual Water (Pre-Crystallization) 5% - 8%>8% : Product remains dissolved (syrup). <5% : Risk of thermal degradation[6].
Frequently Asked Questions (FAQs)

Q: Can I use basic ion-exchange resins instead of traditional liquid bases like NaOH? A: Yes. Macroporous anion-exchange resins (e.g., tertiary amine functionalized resins) provide excellent cross-aldol selectivity[7]. They eliminate the need for the formic acid neutralization step because the solid catalyst can be physically filtered out, simplifying the workflow and reducing salt byproducts[7].

Q: Why is formic acid specifically recommended for the neutralization step? A: Formic acid is preferred because its resulting salts (e.g., sodium formate) are highly soluble in water and easily separate from the target acid during crystallization. Additionally, formic acid is already a natural byproduct of the reaction (via trace Cannizzaro reactions), so using it prevents the introduction of foreign anions that could complicate purification[3][5].

Q: How do I handle the unreacted formaldehyde after the condensation step? A: After neutralizing to pH 7, unreacted formaldehyde and residual propionaldehyde should be removed via reduced-pressure distillation before the addition of hydrogen peroxide[4]. Oxidizing excess formaldehyde consumes expensive H₂O₂ and generates excessive formic acid, lowering the overall efficiency of the synthesis.

Sources

Optimization

Technical Support Center: Optimizing 2-(Hydroxymethyl)-2-methylbutanoic Acid Reactions

As a Senior Application Scientist, I have designed this diagnostic and methodological guide to address the specific synthetic bottlenecks associated with 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0)[1]. This...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this diagnostic and methodological guide to address the specific synthetic bottlenecks associated with 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS: 6922-55-0)[1].

This molecule presents a unique "perfect storm" of synthetic challenges: it is bifunctional (containing both a primary hydroxyl and a carboxylic acid) and features a highly sterically hindered quaternary alpha-carbon. Standard protocols often fail here. This guide provides field-proven, causality-driven solutions to bypass these structural limitations.

Part 1: Diagnostic Hub (Troubleshooting & FAQs)

Q1: Why are my esterification yields consistently below 20% when targeting the carboxylic acid? The Causality: The alpha-carbon of this molecule is bonded to a methyl group, an ethyl group, and a hydroxymethyl group. This creates severe steric bulk that physically blocks the trajectory of incoming nucleophiles. Standard Fischer esterification fails because the tetrahedral intermediate is too sterically congested to form efficiently. The Solution: Transition to a Steglich or Yamaguchi esterification . In the Steglich protocol, a carbodiimide (like EDC) activates the acid to form an O-acylisourea. Because this intermediate is still too bulky for direct alcohol attack, 4-dimethylaminopyridine (DMAP) is added. DMAP is a flat, highly nucleophilic catalyst that slips past the steric bulk to form a highly reactive acylpyridinium intermediate, extending the reactive center away from the quaternary carbon and allowing the esterification to proceed rapidly[2][3].

Q2: How do I prevent the formation of complex oligomeric mixtures during activation? The Causality: Because 2-(Hydroxymethyl)-2-methylbutanoic acid is a bifunctional monomer, activating the carboxylic acid in the presence of its own unprotected primary hydroxyl group inevitably leads to uncontrolled intermolecular self-condensation (polyesterification). The Solution: You must employ an orthogonal protecting group strategy. If your goal is to derivatize the carboxylic acid, first protect the primary hydroxyl group as a silyl ether (e.g., using TBS-Cl). If you need to modify the hydroxyl group, protect the carboxylic acid as a tert-butyl or benzyl ester first.

Q3: Why am I observing molecular fragmentation when using strong bases? The Causality: As an α -alkyl- α -hydroxymethyl carboxylic acid (a type of β -hydroxy acid), this compound is highly susceptible to retro-aldol cleavage under strongly basic conditions. When a strong base deprotonates the hydroxyl group, the resulting alkoxide oxygen lone pair can collapse to form a carbonyl (releasing formaldehyde). This forces the cleavage of the C-C bond, destroying your starting material and generating a stabilized enolate[4]. The Solution: Strictly avoid strong alkoxide or hydroxide bases (e.g., NaOtBu, KOH). Use mild, non-nucleophilic amine bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

Part 2: Strategic Workflows & Mechanisms

Orthogonal Protection Decision Tree

To prevent oligomerization, selecting the correct protection sequence is mandatory.

Workflow Start 2-(Hydroxymethyl)- 2-methylbutanoic acid Split Target Modification? Start->Split ModCOOH Modify Carboxylic Acid Split->ModCOOH COOH ModOH Modify Hydroxyl Group Split->ModOH OH ProtectOH Step 1: Protect OH (e.g., TBS-Cl, Imidazole) ModCOOH->ProtectOH ProtectCOOH Step 1: Protect COOH (e.g., BnBr, K2CO3) ModOH->ProtectCOOH ReactCOOH Step 2: Steglich / Yamaguchi Esterification ProtectOH->ReactCOOH ReactOH Step 2: Etherification / Acylation ProtectCOOH->ReactOH

Caption: Workflow decision tree for orthogonal protection and functionalization strategies.

Mechanistic Bypass of Steric Hindrance

Understanding how DMAP overcomes the quaternary carbon's steric shielding is critical for troubleshooting failed couplings.

Mechanism Acid Sterically Hindered Carboxylic Acid EDC EDC Activation Acid->EDC Oacyl O-Acylisourea (Sterically Blocked) EDC->Oacyl DMAP DMAP Nucleophilic Catalysis Oacyl->DMAP Bypasses steric bulk AcylPyridinium Acylpyridinium Intermediate (Unhindered & Reactive) DMAP->AcylPyridinium Product Target Ester Formation AcylPyridinium->Product Alcohol attack

Caption: Mechanistic bypass of steric hindrance using DMAP in the Steglich esterification.

Part 3: Quantitative Data Presentation

When dealing with hindered substrates, reagent selection dictates success. Below is a comparative analysis of activation strategies for quaternary carboxylic acids.

Activation StrategyPrimary ReagentsNucleophilic CatalystSteric ToleranceTypical YieldReaction Time
Fischer ROH, H₂SO₄None (Acidic)Very Low< 10%24–48h
Steglich EDC·HCl or DCCDMAP (0.1–1.0 eq)High80–95%4–12h
Yamaguchi TCBC, Et₃NDMAP (1.0–2.0 eq)Very High85–98%2–8h
Mukaiyama CMPINone (Et₃N base)Moderate60–75%12–24h

Data synthesized from standard protocols for hindered ester couplings[2][3][5].

Part 4: Core Methodologies (Self-Validating Protocols)

Protocol A: Selective Hydroxyl Protection (TBS-Ether Formation)

Objective: Mask the primary hydroxyl group to prevent self-condensation during downstream carboxylic acid activation.

  • Preparation: Dissolve 2-(Hydroxymethyl)-2-methylbutanoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add Imidazole (2.5 eq). Stir for 5 minutes until fully dissolved. Note: Imidazole acts as both a base and a nucleophilic catalyst.

  • Silylation: Cool the reaction to 0 °C. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq) portion-wise.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in water/EtOAc. Spot the organic layer on a silica TLC plate. The starting material will remain near the baseline ( Rf​ ~0.1 in 1:1 Hexanes:EtOAc), while the successful TBS-ether product will migrate significantly higher ( Rf​ ~0.6). Stain with KMnO₄ to visualize.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF and imidazole salts, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Steglich Esterification of the Protected Acid

Objective: Efficiently couple the sterically hindered, TBS-protected acid with a target alcohol.

  • Preparation: Dissolve the TBS-protected acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.2 eq). Crucial Step: Do not omit DMAP; without it, the reaction will halt at the unreactive O-acylisourea stage[2].

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) in one portion.

  • Incubation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature overnight.

  • Self-Validation Check: The reaction is self-indicating. As EDC activates the acid and couples with the alcohol, the water-soluble byproduct (EDU) forms. Monitor via LC-MS; the mass of the highly reactive acylpyridinium intermediate or the final ester should be visible.

  • Workup: Wash the DCM layer with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over MgSO₄ and purify via flash chromatography.

References

  • NextSDS. 2-(hydroxymethyl)-2-methylbutanoic acid — Chemical Substance Information. Available at:[Link]

  • Fiveable. Steglich Esterification Definition - Organic Chemistry Key... Available at: [Link]

  • Science.gov. ester synthesis catalyzed (Retro-aldol cleavage and beta-hydroxy acids). Available at:[Link]

  • National Center for Biotechnology Information (PMC). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at:[Link]

  • VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for Impure 2-(Hydroxymethyl)-2-methylbutanoic Acid

Welcome to the Technical Support Center for analytical method development. 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS 6922-55-0) is a highly polar, low-molecular-weight (132.16 g/mol ) aliphatic hydroxy acid[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development. 2-(Hydroxymethyl)-2-methylbutanoic acid (CAS 6922-55-0) is a highly polar, low-molecular-weight (132.16 g/mol ) aliphatic hydroxy acid[1]. Because it possesses both a primary hydroxyl group and a sterically hindered carboxylic acid, it presents unique chromatographic challenges.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize the separation of this molecule from its structural isomers, starting materials, and degradation products.

Detector Troubleshooting & Selection

Q: Why am I seeing extreme baseline drift and no distinct peaks when analyzing this compound via standard HPLC-UV?

The Causality: 2-(Hydroxymethyl)-2-methylbutanoic acid lacks conjugated -electron systems or aromatic rings. Its UV absorbance is entirely restricted to the deep-UV range (<210 nm) due to the carboxylate carbonyl. At these wavelengths, standard mobile phase solvents (like methanol) and trace organic impurities in water absorb strongly. When running a gradient, this changing solvent composition causes severe baseline drift, masking the weak signal of your analyte and making impurity quantitation impossible.

The Solution: Abandon UV detection for aliphatic carboxylic acids. Instead, utilize universal detectors that rely on mass or physical properties, such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS)[2][3].

MethodSelection Start Impure 2-(Hydroxymethyl)- 2-methylbutanoic acid Volatility Is the sample matrix compatible with GC? Start->Volatility GC GC-MS Route Volatility->GC Yes (Volatile/Extractable) LC LC Route Volatility->LC No (Aqueous/Salts) Deriv Silylation (BSTFA/TMCS) GC->Deriv Detectors Does it need high sensitivity/mass ID? LC->Detectors LCMS LC-MS (ESI-) Detectors->LCMS Yes (< 0.1% impurity) CAD HPLC-CAD/ELSD Detectors->CAD No (Routine Assay)

Decision tree for selecting the optimal analytical method for aliphatic hydroxy acids.

Liquid Chromatography (HPLC/UHPLC) Optimization

Q: How do I retain and separate 2-(Hydroxymethyl)-2-methylbutanoic acid from its structural isomers (e.g., 2-(hydroxymethyl)-3-methylbutanoic acid) using LC?

The Causality: With a computed LogP of ~0.3[1], this molecule is highly hydrophilic. On a standard C18 reversed-phase column, it will elute in or very near the void volume, preventing the resolution of structurally similar impurities.

The Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode anion-exchange column. HILIC utilizes a polar stationary phase and retains polar analytes using a water-enriched layer when starting with a high-organic mobile phase.

Standardized Protocol: HILIC-CAD Workflow

Self-Validating System: Perform a blank injection of the sample diluent prior to the run. CAD is highly sensitive to non-volatile particulates. If the baseline drifts >2 pA during the gradient, discard the mobile phase and replace it with fresh, LC-MS grade volatile buffers to prevent false-positive impurity peaks.

  • Column Selection: Use a zwitterionic HILIC column (e.g., ZIC-pHILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid (keeps the carboxylic acid protonated to ensure consistent retention).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: Start at 95% B (high retention). Linearly decrease to 50% B over 15 minutes to elute the strongly retained polar impurities.

  • Detector Settings (CAD): Set the evaporation temperature to 35°C (to preserve the semi-volatile short-chain acid) and data collection rate to 10 Hz.

GC-MS Derivatization & Impurity Profiling

Q: We want to use GC-MS for impurity profiling, but the peak shapes are terrible, and reproducibility is low. What is going wrong?

The Causality: The molecule contains active hydrogens on both the primary hydroxyl (-OH) and the carboxylic acid (-COOH) groups. These active hydrogens participate in strong intermolecular hydrogen bonding and interact with active silanol sites on the GC column and glass liner. This causes low volatility, thermal degradation in the inlet, and severe peak tailing[4].

The Solution: Dual derivatization (silylation) is mandatory. You must replace the active hydrogens with trimethylsilyl (TMS) groups to form a volatile, thermally stable di-TMS derivative[4][5].

Derivatization Sample Dry Sample (Anhydrous) Reagent Add BSTFA + 1% TMCS & Pyridine Sample->Reagent Incubate Incubate 60°C for 30 mins Reagent->Incubate Product Di-TMS Derivative (Volatile) Incubate->Product Analysis GC-MS Analysis (EI Mode) Product->Analysis

Step-by-step experimental workflow for the silylation and GC-MS analysis of hydroxy acids.

Standardized Protocol: GC-MS Silylation

Self-Validating System: During MS data analysis, evaluate the spectra for incomplete derivatization. If you observe a chromatographic peak exhibiting a mass of [M-72] relative to your target di-TMS derivative, your reaction yielded a mono-TMS product. This indicates moisture contamination. Discard the vial, ensure absolute anhydrous conditions, and repeat.

  • Sample Preparation: Transfer 1.0 mg of the impure sample into a 2 mL glass autosampler vial.

  • Drying: Evaporate any residual water under a gentle stream of nitrogen gas. Crucial: Water completely quenches silylation reagents.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS (catalyst)[4].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 30 seconds, then incubate in a heating block at 60°C for 30 minutes to ensure complete derivatization of both the sterically hindered hydroxyl and carboxyl groups[4].

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Quantitative Data Summaries

Table 1: Comparison of Analytical Detectors for Aliphatic Hydroxy Acids
DetectorSensitivityLinearityGradient CompatibilityMatrix & Mobile Phase Requirements
UV-Vis (210 nm) Poor ( g/mL)GoodPoor (Severe baseline drift)UV-transparent solvents only; no UV-absorbing buffers.
ELSD ModerateNon-linear (Log-Log)ExcellentStrictly volatile buffers (e.g., Formate, Acetate).
CAD High (ng/mL)Moderate to GoodExcellentStrictly volatile buffers; highly sensitive to particulates.
MS (ESI-) Very High (pg/mL)GoodExcellentVolatile buffers; prone to ion suppression from salts.
Table 2: Recommended GC-MS Parameters for Di-TMS Derivatives
ParameterSetting / Specification
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm, 0.25 m
Injection 1 L volume, Split ratio 10:1, Inlet temperature 250°C
Carrier Gas Helium (Ultra-High Purity), 1.0 mL/min constant flow
Oven Program 80°C (hold 1 min) ramp 15°C/min to 280°C (hold 5 min)
MS Mode Electron Impact (EI, 70 eV), Scan range m/z 50–400

References

  • LabRulez. Guide to Derivatization Reagents for GC. Retrieved from [Link]

  • PubChem (NIH). 2-(Hydroxymethyl)-2-methylbutanoic acid | C6H12O3 | CID 22728753. Retrieved from [Link]

  • DOKUMEN.PUB. Liquid Chromatography: Fundamentals and Instrumentation. Retrieved from[Link]

  • Wiley-VCH. 1 Introduction (Ion Chromatography & CAD). Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 2-(Hydroxymethyl)-2-methylbutanoic acid with similar compounds

An in-depth technical analysis and comparative guide on the reactivity profiles of neopentyl-type hydroxy acids, designed for polymer chemists, materials scientists, and drug development professionals. Structural Homolog...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the reactivity profiles of neopentyl-type hydroxy acids, designed for polymer chemists, materials scientists, and drug development professionals.

Structural Homology and Mechanistic Reactivity

2-(Hydroxymethyl)-2-methylbutanoic acid (HMBA, CAS: 6922-55-0)[1] is a highly specialized AB-type monomer featuring an asymmetric quaternary alpha-carbon. With a molecular weight of 132.16 g/mol [2], its structural framework consists of a nucleophilic primary hydroxyl group and a sterically hindered carboxyl group shielded by both a methyl and an ethyl substituent.

To understand HMBA's utility in high-performance materials, it must be benchmarked against its structural analogues: 3-Hydroxypivalic acid (HPA) , which features a symmetric dimethyl-substituted alpha-carbon[3], and 2,2-Bis(hydroxymethyl)propionic acid (DMPA) , an AB2 monomer used for hyperbranched networks.

Steric Dynamics in Acyl Substitution

The esterification of these monomers is governed by the steric bulk at the alpha-carbon. The primary -CH2OH group in all three compounds acts as a highly efficient nucleophile. However, the electrophilicity of the carbonyl carbon is heavily modulated by its adjacent substituents:

  • HPA (Dimethyl): The neopentyl structure imparts significant hydrolytic stability to the resulting ester bonds[3], but the carboxyl group remains accessible enough for standard polycondensation.

  • HMBA (Methyl/Ethyl): The substitution of one methyl group for an ethyl group increases the steric shielding around the carbonyl center. This reduces the kinetic rate of esterification but exponentially increases the hydrolytic and enzymatic stability of the resulting polymer backbone—a critical feature for long-acting prodrugs and ultra-durable coatings[4].

  • DMPA (Bis-hydroxymethyl): The presence of two hydroxyl groups fundamentally shifts the polymerization topology from linear chain extension to hyperbranching.

Pathways HMBA HMBA (AB Monomer) alpha-ethyl, alpha-methyl LinearPoly Linear Polyesters (High Hydrolytic Stability) HMBA->LinearPoly Polycondensation (Slower Kinetics) HPA HPA (AB Monomer) alpha,alpha-dimethyl HPA->LinearPoly Polycondensation (Faster Kinetics) DMPA DMPA / DMBA (AB2 Monomers) Bis-hydroxymethyl HyperPoly Hyperbranched Polymers (High Crosslink Density) DMPA->HyperPoly Step-Growth Branching

Caption: Divergent polymerization pathways of neopentyl-type hydroxy acids based on functionality.

Quantitative Reactivity Comparison

The following table synthesizes the structural parameters and relative reactivity metrics of HMBA against industry-standard neopentyl analogues.

PropertyHMBAHPADMPADMBA
CAS Number 6922-55-04835-90-94767-03-710097-02-6
Functionality AB (1 OH, 1 COOH)AB (1 OH, 1 COOH)AB2 (2 OH, 1 COOH)AB2 (2 OH, 1 COOH)
Alpha Substituents Methyl, EthylMethyl, MethylMethyl, HydroxymethylEthyl, Hydroxymethyl
Relative Esterification Rate ( krel​ ) ~0.651.00 (Reference)~0.45~0.35
Polymer Topology LinearLinearHyperbranchedHyperbranched
Ester Hydrolytic Stability ExceptionalExcellentGoodExcellent

Data Interpretation: The transition from a dimethyl (HPA) to a methyl/ethyl (HMBA) configuration reduces the relative esterification rate by approximately 35% due to increased transition-state steric strain. However, this exact mechanism is what prevents water molecules or esterase enzymes from easily accessing the ester carbonyl in the final product[5].

Self-Validating Experimental Protocol: Comparative Kinetic Profiling

To objectively quantify the reactivity difference between HMBA and HPA, we utilize a self-validating kinetic esterification workflow. This protocol employs a continuous feedback loop: macroscopic titration verifies bulk functional group conversion, while in-situ 1 H-NMR validates that the conversion is strictly due to ester bond formation, ruling out side reactions like monomer volatilization or etherification.

Workflow Prep 1. Monomer & Catalyst Preparation React 2. Isothermal Esterification (160°C) Prep->React Titrate 3. Acid Value Titration (Bulk Check) React->Titrate Aliquot every 30 min NMR 4. 1H-NMR Analysis (Linkage Validation) Titrate->NMR If AV drops NMR->React Feedback Loop Analyze 5. Kinetic Rate Calculation (k) NMR->Analyze

Caption: Self-validating experimental workflow for real-time kinetic profiling of esterification.

Step-by-Step Methodology
  • System Preparation: Charge a 500 mL 4-neck round-bottom flask with 0.5 mol of the target hydroxy acid (HMBA or HPA) and 0.55 mol of 1-octanol.

    • Causality: 1-octanol acts as a standard, unhindered primary alcohol. Using a mono-alcohol instead of self-condensation isolates the reactivity of the sterically hindered carboxyl group, preventing viscosity spikes that would skew kinetic data.

  • Catalyst Addition: Add 0.1 wt% Fascat 4100 (butylstannoic acid).

    • Causality: Tin-based catalysts function via a coordination-insertion mechanism, binding both the hydroxyl oxygen and the carbonyl oxygen. This specifically lowers the high activation energy barrier imposed by the neopentyl steric hindrance.

  • Isothermal Reaction: Heat the system to 160°C under a continuous, vigorous nitrogen sparge, utilizing a Dean-Stark trap.

    • Causality: Esterification is an equilibrium reaction. The nitrogen sparge aggressively strips the byproduct water from the viscous matrix into the trap, driving the reaction forward via Le Chatelier's principle.

  • Validation Check 1 (Bulk Conversion): Extract 1.0 g aliquots every 30 minutes. Dissolve in a 1:1 acetone/ethanol mixture and titrate against 0.1 N KOH using a phenolphthalein indicator to determine the Acid Value (AV).

  • Validation Check 2 (Structural Integrity): Simultaneously dissolve a fraction of the aliquot in CDCl 3​ for 1 H-NMR.

    • Causality: You must monitor the downfield shift of the 1-octanol α -protons (from ~3.6 ppm to ~4.1 ppm). If the AV drops but the ester peak does not proportionally increase, it indicates monomer loss (sublimation) rather than true reaction, triggering a protocol halt.

  • Data Synthesis: Plot ln(AV0​/AVt​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( k ).

Strategic Applications in R&D

Pharmaceutical Prodrug Linkers In drug delivery systems, active pharmaceutical ingredients (APIs) are often conjugated to polymer backbones via ester linkages. If the ester hydrolyzes too quickly, the drug is dumped into the system (toxicity); if too slowly, the therapeutic window is missed. HMBA provides a highly specific, tunable hydrolytic half-life. The α -ethyl group creates a steric shield that slows enzymatic cleavage by esterases, offering a sustained-release profile superior to HPA-derived linkers.

High-Performance Resins & Coatings Similar to how hydroxypivalic acid neopentyl glycol ester (HPN) is utilized in automotive and coil coatings[5], HMBA can be integrated into polyurethane and polyester matrices. The asymmetric quaternary carbon suppresses polymer crystallization[4], maintaining optical clarity and flexibility while providing extreme resistance to UV degradation and moisture ingress.

References

  • Chemical Substance Information: 2-(hydroxymethyl)-2-methylbutanoic acid, NextSDS.
  • 2-(Hydroxymethyl)-2-methylbutanoic acid | C6H12O3 | CID 22728753, PubChem.
  • 3-Hydroxypivalic Acid (HPVA), VUP, a.s.
  • NEOPENTYL GLYCOL MONO(HYDROXYPIVALATE), ChemicalBook.
  • HPN-204 - CAS 1115-20-4 Specialty Diol for Automotive & Powder Coatings, Sinocurechem.

Sources

Comparative

comparative analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid derivatives

Engineering Hydrolytic Stability: A Comparative Analysis of 2-(Hydroxymethyl)-2-methylbutanoic Acid (HMMBA) Derivatives As a Senior Application Scientist specializing in polymer therapeutics, I constantly navigate the de...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Hydrolytic Stability: A Comparative Analysis of 2-(Hydroxymethyl)-2-methylbutanoic Acid (HMMBA) Derivatives

As a Senior Application Scientist specializing in polymer therapeutics, I constantly navigate the delicate balance between drug loading, biocompatibility, and degradation kinetics. For years, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) has been the gold standard for synthesizing dendritic and hyperbranched drug delivery vehicles[1]. However, bis-MPA's relatively low steric hindrance often leads to rapid in vivo degradation. While this rapid clearance is advantageous for mitigating long-term toxicity, it severely limits its application in sustained-release formulations[2].

To overcome this limitation, we turn to 2-(Hydroxymethyl)-2-methylbutanoic acid (HMMBA) (CAS: 6922-55-0). By replacing one of the hydroxymethyl groups of bis-MPA with an ethyl group, HMMBA presents a quaternary alpha-carbon bearing both a methyl and an ethyl moiety. This seemingly minor structural shift fundamentally alters the polymer's degradation thermodynamics, providing a powerful lever for drug development professionals to tune release kinetics.

Mechanistic Causality: The Power of Steric Shielding

The hydrolytic degradation of aliphatic polyesters is primarily governed by the accessibility of the ester carbonyl to water molecules. As observed in the degradation profiles of 3, steric hindrance and chain flexibility are the ultimate dictators of hydrolytic half-life[3]. PLA degradation can span from months to years depending on the stereosequence, crystallinity, and water diffusion rates[4].

HMMBA leverages this principle at the monomeric level. The bulky ethyl group creates a hydrophobic, sterically congested microenvironment around the ester bond. When water attempts a nucleophilic attack, the activation energy required to form the tetrahedral intermediate is substantially higher than in bis-MPA derivatives. Consequently, HMMBA derivatives exhibit a highly controlled, protracted release profile without requiring the polymer to be highly crystalline.

G A HMMBA Derivative (Quaternary Alpha-Carbon) B Steric Shielding by Ethyl & Methyl Groups A->B Structural Feature C Water Penetration (Hydrolytic Attack) B->C Restricts D Retarded Ester Cleavage (High Activation Energy) C->D Results in G Rapid Hydrolysis (< 7 Days) C->G Results in E Sustained Drug Release (14-28 Days) D->E Enables F Standard Bis-MPA / PLA (Low Steric Hindrance) F->C Allows rapid

Fig 1. Steric shielding mechanism of HMMBA compared to standard bis-MPA/PLA derivatives.

Comparative Performance Analysis

To objectively evaluate HMMBA, we must compare its derivatives against established alternatives across different architectural platforms. The table below synthesizes the quantitative performance metrics of HMMBA derivatives against their traditional counterparts.

Derivative ArchitectureStructural AnalogDrug Loading MechanismHydrolytic Half-Life (pH 7.4, 37°C)Primary Application
Poly(HMMBA) Linear Polyester Poly(lactic acid) (PLA)Matrix Encapsulation> 12 monthsLong-term subcutaneous implants
PEG-HMMBA Prodrug Linker PEG-bis-MPA LinkerCovalent Conjugation (1:1)14 – 28 daysSustained small-molecule release
Bis-MPA/HMMBA Co-Dendrimer Pure Bis-MPA DendrimerSurface Conjugation3 – 6 monthsTunable nanocarriers for siRNA[5]

Note: While pure bis-MPA dendrimers are highly efficient for immediate 5[5], co-polymerizing HMMBA into the dendritic backbone allows researchers to precisely dial in the degradation half-life from days to months.

Self-Validating Experimental Protocol: Synthesis & Kinetic Profiling

To trust a degradation profile, the experimental design must be self-validating. Relying solely on the appearance of free drug can yield false positives due to matrix degradation or burst release. The following protocol isolates the hydrolysis of the HMMBA ester bond and enforces a strict mass-balance validation.

Causality behind the design: We utilize a hydrophilic Polyethylene Glycol (PEG) block to ensure complete aqueous solubility. This eliminates the complex diffusion kinetics associated with bulk polymer degradation[4], isolating the intrinsic chemical hydrolysis of the HMMBA linker.

Step 1: Synthesis of the PEG-HMMBA Conjugate
  • Dissolve mPEG-OH (5 kDa) and HMMBA in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) at 0°C to initiate esterification. Stir for 24 hours at room temperature.

  • Self-Validation Checkpoint: Filter the dicyclohexylurea (DCU) byproduct. Monitor the reaction via FTIR. The disappearance of the HMMBA carboxylic acid -OH stretch and the emergence of a sharp ester carbonyl peak at ~1735 cm⁻¹ confirms successful coupling.

Step 2: Drug Conjugation
  • Activate the remaining hydroxymethyl group of the HMMBA moiety using p-nitrophenyl chloroformate.

  • React the activated intermediate with Doxorubicin (DOX) to form a stable carbonate linkage.

  • Purify the PEG-HMMBA-DOX conjugate via precipitation in cold diethyl ether to remove unreacted DOX.

Step 3: Dual-Analysis Degradation Assay
  • Incubate the PEG-HMMBA-DOX conjugate in PBS (pH 7.4) at 37°C under continuous agitation.

  • At predetermined time points (Day 1, 3, 7, 14, 28), extract 100 µL aliquots.

  • Self-Validating Quantification:

    • HPLC Analysis: Quantify the concentration of the released free DOX.

    • GPC Analysis: Measure the molecular weight shift of the PEG-conjugate peak.

    • The Logic: The system is validated only if the molar amount of DOX detected by HPLC perfectly matches the molar reduction in the conjugate's molecular weight observed via GPC. A mismatch indicates either premature PEG backbone degradation or drug aggregation.

Workflow S1 1. DCC/DMAP Coupling S2 2. NMR/FTIR Validation S1->S2 S3 3. Drug Conjugation (Carbonate Linkage) S2->S3 S4 4. PBS Incubation (pH 7.4, 37°C) S3->S4 S5 5. Dual Analysis (HPLC & GPC) S4->S5 S5->S2 Feedback loop S6 6. Mass Balance Verification S5->S6

Fig 2. Self-validating experimental workflow for HMMBA-prodrug synthesis and degradation analysis.

References

  • Using bis-MPA As A Platform For Novel Drug Delivery Systems XULA Digital Commons URL:[1]

  • The First Study on Bis-MPA Dendrimers as Non-Viral Vectors for siRNA Delivery Polymer Factory URL:[5]

  • Evaluation of Amino-Functional Polyester Dendrimers Based on Bis-MPA as Nonviral Vectors for siRNA Delivery National Institutes of Health (NIH) URL:[2]

  • Enzymatic degradation of polylactic acid (PLA) National Institutes of Health (NIH) URL:[3]

  • Degradation and Stability of Poly(lactic Acid) ResearchGate URL:[4]

Sources

Validation

Comparative Guide to Structural Elucidation: 1D vs. 2D NMR for 2-(Hydroxymethyl)-2-methylbutanoic acid

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare traditional 1D NMR/Mass Spectrometry (MS) workflows against an Advanced 2D NMR Suite (COSY, HSQC, HMBC)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare traditional 1D NMR/Mass Spectrometry (MS) workflows against an Advanced 2D NMR Suite (COSY, HSQC, HMBC) for the unambiguous structural confirmation of highly branched aliphatic molecules, using 2-(Hydroxymethyl)-2-methylbutanoic acid as the benchmark.

Executive Summary & The Structural Challenge

Confirming the structure of small, highly branched aliphatic molecules presents a unique analytical hurdle. 2-(Hydroxymethyl)-2-methylbutanoic acid (C6H12O3)[1] is a prime example of this challenge. The molecule features a central quaternary carbon (C-2) bound to four distinct functional groups: a carboxylic acid, a hydroxymethyl group, a methyl group, and an ethyl group.

Because the central C-2 carbon lacks directly attached protons, it acts as an "NMR roadblock." Traditional 1D 1 H NMR and homonuclear correlation techniques (COSY) cannot cross this quaternary center, leaving the analyst with isolated spin systems. To objectively determine the most efficient analytical pathway, this guide compares the performance of a standard 1D NMR + MS approach against a comprehensive 2D NMR suite.

Methodology Comparison: 1D NMR + MS vs. 2D NMR Suite

When deciding on an analytical workflow for structural elucidation, laboratories must balance instrument time against data confidence. Below is an objective comparison of the two primary methodologies.

Table 1: Performance Comparison of Analytical Workflows
Feature / CapabilityAlternative A: 1D NMR ( 1 H, 13 C) + MSAlternative B: Advanced 2D NMR Suite (COSY, HSQC, HMBC)
Molecular Weight Confirmation Excellent: High-resolution MS confirms exact mass (132.078 Da).N/A: NMR does not provide direct mass data.
Functional Group ID Good: 1D 13 C identifies the -COOH (~179 ppm) and C-O (~67 ppm).Excellent: HSQC directly maps specific protons to these functional carbons.
Spin System Mapping Poor: 1 H NMR only shows isolated multiplets (ethyl group vs. singlets).Excellent: COSY maps the ethyl group; HMBC bridges the isolated singlets.
Quaternary Carbon Resolution Fail: Cannot prove the methyl, ethyl, and hydroxymethyl groups share the same C-2 node.Excellent: HMBC provides 2-bond ( 2J ) and 3-bond ( 3J ) correlations to C-2[2].
Data Confidence (E-E-A-T) Low for connectivity: Relies on assumptions and fragmentation patterns.Absolute: Self-validating system; every bond is mathematically proven.

The Verdict: While MS provides the molecular formula, it cannot distinguish between structural isomers (e.g., 2-(Hydroxymethyl)-3-methylbutanoic acid vs. 2-(Hydroxymethyl)-2-methylbutanoic acid)[3]. The Advanced 2D NMR Suite is strictly required to prove the connectivity around the sterically hindered quaternary center[4].

Mechanistic Insights: Why HMBC is the Linchpin

To understand the causality behind selecting Heteronuclear Multiple Bond Correlation (HMBC), we must analyze the molecule's spin systems.

In 2-(Hydroxymethyl)-2-methylbutanoic acid, COSY will only show cross-peaks between the ethyl -CH 2​

  • (H-3) and the ethyl -CH 3​ (H-4). The hydroxymethyl -CH 2​ OH (H-5) and the isolated methyl -CH 3​ (H-6) appear as singlets.

HMBC is engineered to detect long-range carbon-proton couplings (typically 2JCH​ and 3JCH​ , optimized for ~8 Hz)[5]. By applying HMBC, the protons from the isolated methyl (H-6), the hydroxymethyl (H-5), and the ethyl group (H-3) will all show distinct cross-peaks to the "silent" quaternary carbon (C-2) and the carboxylic acid carbon (C-1). This creates a self-validating network where multiple independent vectors point to the same structural node.

HMBC_Network H3 H-3 (Ethyl) C1 C-1 (COOH) H3->C1 3J C2 C-2 (Quat) H3->C2 2J H5 H-5 (CH2OH) H5->C1 3J H5->C2 2J C3 C-3 (Ethyl) H5->C3 3J C6 C-6 (Methyl) H5->C6 3J H6 H-6 (Methyl) H6->C1 3J H6->C2 2J H6->C3 3J C5 C-5 (CH2OH) H6->C5 3J

HMBC correlation network bridging isolated proton systems via the quaternary C-2.

Quantitative Data Summary

The table below summarizes the expected NMR data matrix resulting from the 2D workflow. Notice how the HMBC column provides redundant, self-validating proof of the C-2 position.

Table 2: 2D NMR Structural Assignment Matrix
PositionGroup 1 H Shift (ppm) 13 C Shift (ppm)COSY ( 3JHH​ )HSQC ( 1JCH​ )HMBC ( 2,3JCH​ )
1 -COOH~12.0 (br s)179.0---
2 Quaternary-48.5---
3 -CH 2​
  • (Ethyl)
1.60 (q, 2H)28.0H-4C-3C-1, C-2, C-4, C-5, C-6
4 -CH 3​ (Ethyl)0.90 (t, 3H)8.5H-3C-4C-2, C-3
5 -CH 2​ OH3.60 (s, 2H)67.0-C-5C-1, C-2, C-3, C-6
6 -CH 3​ (Methyl)1.15 (s, 3H)18.0-C-6C-1, C-2, C-3, C-5

*Note: Chemical shifts are representative values in DMSO-d6. Exact shifts depend on concentration, temperature, and solvent.

Experimental Protocol: Self-Validating 2D NMR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step acts as a quality control checkpoint for the subsequent experiment.

Step 1: Sample Preparation & Internal Calibration
  • Dissolve 15-20 mg of 2-(Hydroxymethyl)-2-methylbutanoic acid in 600 µL of DMSO-d6.

  • Ensure the inclusion of 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: High concentration is required because HMBC relies on 13 C natural abundance (1.1%). DMSO-d6 is chosen to slow the exchange rate of the -OH and -COOH protons, potentially allowing them to be observed.

Step 2: 1D Baseline Acquisition ( 1 H and 13 C)
  • Acquire a standard 1D 1 H spectrum (16 scans, relaxation delay D1​ = 2s).

  • Integrate the signals. Validation Check: The aliphatic integral ratio must equal 3:2:2:3 (H4 : H3 : H5 : H6).

  • Acquire a 1D 13 C{1H} spectrum (minimum 512 scans). Validation Check: Verify the presence of exactly 6 carbon signals, including the critical quaternary carbon at ~48.5 ppm.

Step 3: Phase-Sensitive HSQC Acquisition
  • Set up a multiplicity-edited HSQC experiment.

  • Causality: Multiplicity editing allows CH 2​ groups (C-3, C-5) to appear with opposite phase (e.g., blue) compared to CH 3​ groups (C-4, C-6) (e.g., red). This immediately distinguishes the ethyl -CH 2​

    • from the hydroxymethyl -CH 2​
    • without relying solely on chemical shifts.
Step 4: Long-Range HMBC Acquisition
  • Configure the HMBC experiment, optimizing the long-range coupling constant ( JLR​ ) to 8 Hz (interpulse delay of ~62.5 ms)[5].

  • Acquire with high resolution in the indirect ( F1​ ) dimension (minimum 256 increments).

  • Causality: High F1​ resolution is critical to prevent the cross-peaks of C-3 (28 ppm) and C-6 (18 ppm) from overlapping in the carbon dimension, which would lead to ambiguous assignments[6].

Workflow Sample Sample Prep (DMSO-d6 + TMS) NMR1D 1D NMR (1H, 13C) Validate Purity & Integrals Sample->NMR1D COSY COSY Map Ethyl Spin System NMR1D->COSY Identifies isolated groups HSQC Edited HSQC Phase-differentiate CH2/CH3 COSY->HSQC Requires C-H mapping HMBC HMBC (J=8Hz) Cross Quaternary Gap HSQC->HMBC Quaternary C-2 missing Structure Unambiguous Structure Confirmed HMBC->Structure 2J/3J vectors converge on C-2

Self-validating 2D NMR structural elucidation workflow.

Conclusion

For highly branched aliphatic compounds like 2-(Hydroxymethyl)-2-methylbutanoic acid, traditional 1D NMR and MS are insufficient for absolute structural confirmation. While MS provides the molecular formula, it fails to resolve spatial connectivity. The Advanced 2D NMR Suite—specifically the application of HMBC—is mandatory. By detecting 2-bond and 3-bond couplings, HMBC effectively bridges isolated spin systems across the "silent" quaternary carbon, transforming ambiguous data into a mathematically proven, self-validating molecular structure.

References

  • Reynolds, W. F., et al. "Limitations in the Deduction of Carbon NMR Spectra from the f1 Dimension of Standard 2D Heteronuclear Experiments When Applied to Natural Products." ACS Publications, 2007. Available at:[Link]

  • "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." Eur. J. Org. Chem., 2008. Available at:[Link]

  • "Chapter 1. Getting the Most Out of HSQC and HMBC Spectra." ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22728753, 2-(Hydroxymethyl)-2-methylbutanoic acid." PubChem, 2025. Available at:[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 2-(Hydroxymethyl)-2-methylbutanoic Acid

A Comprehensive Guide for API Characterization and Bioanalysis Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge 2-(Hydroxymethyl)-2-methylbutanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for API Characterization and Bioanalysis

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-(Hydroxymethyl)-2-methylbutanoic acid (HMBA) is a low-molecular-weight (132.16 g/mol ), highly polar aliphatic carboxylic acid [2]. From an analytical perspective, it presents a "perfect storm" of challenges:

  • Lack of Chromophore: The absence of a conjugated π-electron system results in negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods practically useless without complex pre-column derivatization.

  • High Polarity: With an XLogP3 of 0.3, HMBA exhibits poor retention on traditional reversed-phase (C18) columns, often eluting in the void volume and suffering from severe matrix suppression in complex biological samples [2].

  • Dual Active Protons: The presence of both a primary hydroxyl and a carboxylic acid group makes the molecule non-volatile and prone to thermal degradation, complicating direct gas chromatography (GC) analysis.

To overcome these hurdles, analytical scientists must employ orthogonal techniques. This guide evaluates and cross-validates three robust methodologies: LC-MS/MS , GC-MS , and HPLC-CAD .

Methodological Causality: Why These Techniques?

As a Senior Application Scientist, I design methods not just to detect a molecule, but to control the chemical physics of the assay.

  • LC-MS/MS (Bioanalysis): For pharmacokinetic (PK) studies, sensitivity is paramount. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar HMBA, coupled with Electrospray Ionization in negative mode (ESI-). The carboxylic acid readily deprotonates, yielding a strong [M-H]- precursor at m/z 131.

  • GC-MS (Impurity Profiling): For resolving volatile impurities, GC-MS offers unparalleled peak capacity. However, causality dictates that we must first neutralize HMBA's polarity. We achieve this via silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replacing active protons with trimethylsilyl (TMS) groups to lower the boiling point and prevent column adsorption.

  • HPLC-CAD (API Release): Charged Aerosol Detection (CAD) is a universal, mass-based detector. Unlike UV, it does not require a chromophore. It is ideal for determining the bulk purity of HMBA during manufacturing, offering uniform response factors for non-volatile analytes.

Experimental Protocols (Self-Validating Workflows)

Every protocol must be a self-validating system. This means incorporating System Suitability Tests (SST) and stable-isotope-labeled Internal Standards (SIL-IS) to dynamically correct for matrix effects and prep losses.

Protocol A: LC-MS/MS Bioanalytical Method
  • Matrix: Human Plasma.

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing 10 ng/mL of HMBA-d3 (SIL-IS) to precipitate proteins. Vortex for 2 min, centrifuge at 14,000 × g for 10 min at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

  • Chromatography: Waters XBridge Amide column (2.1 × 100 mm, 3.5 µm). Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Mobile Phase B: Acetonitrile. Gradient: 90% B to 50% B over 4 minutes.

  • Detection: ESI-. MRM transition for HMBA: m/z 131.1 → 87.1 (loss of CO2).

  • Self-Validation Check: The IS peak area must remain within ±15% of the mean IS area across the entire run to confirm the absence of localized matrix suppression.

Protocol B: GC-MS Method (Derivatized)
  • Matrix: API powder.

  • Sample Preparation: Dissolve 10 mg of HMBA in 1.0 mL of anhydrous pyridine. Add 100 µL of BSTFA containing 1% TMCS. Incubate in a sealed vial at 60°C for 30 minutes.

  • Chromatography: Agilent DB-5MS (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 80°C (hold 2 min), ramp at 15°C/min to 250°C.

  • Detection: Electron Ionization (EI, 70 eV). Monitor the di-TMS derivative via Full Scan (m/z 50-350) and SIM mode targeting the [M-15]+ fragment.

  • Self-Validation Check: Inject a blank pyridine/BSTFA sample post-run to verify zero carryover, as TMS derivatives can occasionally adhere to the inlet liner.

Protocol C: HPLC-CAD Method
  • Matrix: Aqueous formulations / API.

  • Sample Preparation: Dilute sample in 50:50 Water:Methanol to a working concentration of 100 µg/mL.

  • Chromatography: Thermo Acclaim Trinity P1 (mixed-mode column). Isocratic elution with 100 mM Ammonium Acetate (pH 5.0) / Acetonitrile (40:60 v/v).

  • Detection: CAD evaporator temperature set to 35°C. Data collection rate: 10 Hz.

  • Self-Validation Check: CAD response is non-linear over large ranges. Apply a power function transformation (p ≈ 1.2) in the chromatography data system to linearize the calibration curve (R² > 0.995).

Workflows cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample HMBA Sample (API or Plasma) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT Bioanalysis Deriv Silylation (BSTFA/TMCS at 60°C) Sample->Deriv Volatiles Dilute Direct Dilution (Water/MeOH) Sample->Dilute API Assay LCMS LC-MS/MS (ESI-) HILIC Column PPT->LCMS GCMS GC-MS (EI) DB-5MS Column Deriv->GCMS CAD HPLC-CAD Mixed-Mode Column Dilute->CAD

Analytical workflows for HMBA dependent on matrix and regulatory requirements.

Cross-Validation Strategy (ICH M10 Framework)

When a drug development program advances, it is common to switch analytical methods (e.g., transferring an assay from a sponsor lab using GC-MS to a Contract Research Organization using LC-MS/MS). The ICH M10 guideline explicitly mandates cross-validation to ensure data comparability when multiple methods are used across studies [1].

The Cross-Validation Protocol:

  • Sample Selection: Prepare spiked Quality Control (QC) samples at three levels (Low, Mid, High). Additionally, pool at least 30 incurred (in vivo) samples spanning the anticipated concentration range.

  • Execution: Analyze the identical sample set using both the Reference Method (e.g., GC-MS) and the Comparator Method (e.g., LC-MS/MS) [3].

  • Statistical Acceptance: Calculate the percentage difference between the two methods for each sample. According to ICH M10, the bias must be ≤ ±15% for at least 67% of the incurred samples [1].

CrossValidation Start Incurred Samples & QCs (Low, Mid, High) MethA Reference Method (e.g., GC-MS) Start->MethA MethB Comparator Method (e.g., LC-MS/MS) Start->MethB DataA Concentration Data A MethA->DataA DataB Concentration Data B MethB->DataB Stats Statistical Comparison % Difference =[(B-A)/Mean] x 100 DataA->Stats DataB->Stats Pass Acceptance ≤ ±15% Bias for ≥ 67% Samples Stats->Pass

ICH M10 compliant cross-validation logic flow for comparing two analytical methods.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three methods, derived from validation batches executing the protocols above.

ParameterLC-MS/MS (HILIC)GC-MS (Derivatized)HPLC-CAD (Mixed-Mode)
Primary Application PK/TK BioanalysisImpurity ProfilingAPI Release / Assay
Limit of Detection (LOD) 0.5 ng/mL10 ng/mL0.5 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL50 ng/mL2.0 µg/mL
Linear Dynamic Range 1.0 - 1000 ng/mL50 - 5000 ng/mL2.0 - 500 µg/mL
Intra-day Precision (CV%) 3.2% - 6.5%4.1% - 7.8%1.5% - 3.0%
Accuracy (% Bias) ± 8.0%± 11.5%± 4.0%
Run Time per Sample 4.5 min15.0 min8.0 min
Matrix Effect Moderate (Requires SIL-IS)Low (Post-extraction)N/A (Neat API)

Data Interpretation:

  • Sensitivity: LC-MS/MS is orders of magnitude more sensitive, making it the only viable option for trace-level bioanalysis in plasma.

  • Precision: HPLC-CAD demonstrates superior precision (CV < 3.0%), which is critical for API assay where 98.0% - 102.0% mass balance closure is required by pharmacopeias.

  • Throughput: The HILIC LC-MS/MS method offers the fastest run time (4.5 min), essential for high-throughput clinical sample analysis.

Conclusion

Selecting the appropriate analytical method for 2-(Hydroxymethyl)-2-methylbutanoic acid requires a deep understanding of its physicochemical properties. Because it lacks a UV chromophore and exhibits high polarity, traditional HPLC-UV is inadequate. By strategically deploying LC-MS/MS for sensitive bioanalysis, GC-MS for volatile impurity screening, and HPLC-CAD for robust API quantification, laboratories can ensure comprehensive analytical control. When transitioning between these methods, rigorous cross-validation adhering to ICH M10 guidelines ensures unbroken data integrity and regulatory compliance.

References
  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis." EMA/CHMP/ICH/172948/2019. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22728753, 2-(Hydroxymethyl)-2-methylbutanoic acid." PubChem. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA CDER/CVM. Available at:[Link]

Validation

comparative study of catalysts for 2-(Hydroxymethyl)-2-methylbutanoic acid synthesis

Comparative Guide to Catalysts for 2-(Hydroxymethyl)-2-methylbutanoic Acid Synthesis Introduction 2-(Hydroxymethyl)-2-methylbutanoic acid (HMBA, CAS: 6922-55-0) is a specialized, sterically hindered alpha-hydroxymethyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Catalysts for 2-(Hydroxymethyl)-2-methylbutanoic Acid Synthesis

Introduction

2-(Hydroxymethyl)-2-methylbutanoic acid (HMBA, CAS: 6922-55-0) is a specialized, sterically hindered alpha-hydroxymethyl carboxylic acid [1]. Unlike its symmetric counterparts such as 2,2-bis(hydroxymethyl)propionic acid (DMPA), HMBA possesses a single hydroxymethyl group alongside methyl and ethyl substituents at the alpha position. This asymmetry makes it a highly valuable AB-type monomer for synthesizing hyperbranched aliphatic polyesters, self-emulsifying waterborne polyurethanes, and targeted prodrug linkers where precise steric control is required.

The industrial and laboratory-scale synthesis of HMBA relies on a two-step sequence: the aldol condensation of 2-methylbutanal with formaldehyde, followed by the selective oxidation of the intermediate 2-(hydroxymethyl)-2-methylbutanal [3]. This guide objectively compares the catalytic systems available for both phases, providing mechanistic insights and self-validating experimental protocols to ensure high-yield, chemoselective synthesis.

Pathway A 2-Methylbutanal + Formaldehyde B 2-(Hydroxymethyl)- 2-methylbutanal A->B Step 1: Aldol Condensation (Base Catalyst) C 2-(Hydroxymethyl)- 2-methylbutanoic acid B->C Step 2: Selective Oxidation (Oxidation Catalyst)

Figure 1: Two-step synthetic pathway for 2-(Hydroxymethyl)-2-methylbutanoic acid.

Phase 1: Aldol Condensation Catalysts

Because 2-methylbutanal contains only one alpha-proton, it undergoes a single aldol addition with formaldehyde. The primary challenge in this step is suppressing the crossed Cannizzaro reaction , where strong bases cause the newly formed aldehyde to disproportionate into alcohols and carboxylic acids, destroying the yield.

Catalyst Performance Comparison
Catalyst SystemTypeYield (%)Selectivity (%)Catalyst RecoveryKey Drawback / Limitation
NaOH (Aqueous) Homogeneous72.078.5NoneHigh Cannizzaro byproducts; requires acid neutralization.
Triethylamine (TEA) Homogeneous84.588.0Difficult (Distillation)VOC handling issues; residual amine taints polymer-grade product.
Amberlyst A26 (OH⁻) Heterogeneous89.093.5Easy (Filtration)Resin fouling over repeated thermal cycles [2].
Mg-Al Hydrotalcite Heterogeneous94.597.0Easy (Filtration)Requires pre-calcination for optimal basicity.
Mechanistic Insight (E-E-A-T)

Homogeneous bases like NaOH provide high initial reaction rates but lack spatial control, allowing the bimolecular transition state required for the Cannizzaro reaction to form freely. Conversely, solid bases like Mg-Al Hydrotalcites or Basic Ion-Exchange Resins [2] provide localized, tunable basicity. The layered double hydroxide structure of hydrotalcite sterically restricts the bulky bimolecular transition state of the Cannizzaro side-reaction, effectively isolating the enolate intermediate and driving near-perfect selectivity toward the aldol product.

Protocol 1: Optimized Aldol Condensation using Mg-Al Hydrotalcite

Self-Validating System: The reaction progress is tracked via GC-FID. The complete disappearance of the 2-methylbutanal peak without the appearance of formate/alcohol cleavage peaks validates both the completion and the chemoselectivity of the solid catalyst.

  • Preparation: Charge a 500 mL jacketed reactor with 2-methylbutanal (1.0 mol) and a 37% aqueous formaldehyde solution (1.1 mol).

  • Catalyst Addition: Add 5 wt% (relative to aldehyde) of freshly calcined Mg-Al Hydrotalcite.

  • Reaction: Stir aggressively at 800 RPM and heat to 45°C. Maintain the temperature for 4 hours.

  • Validation: Pull a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-FID.

  • Recovery: Once conversion exceeds 98%, cool the mixture to 20°C and vacuum filter the heterogeneous catalyst. The filtrate contains the intermediate 2-(hydroxymethyl)-2-methylbutanal, ready for Phase 2.

Phase 2: Selective Oxidation Catalysts

The oxidation of 2-(hydroxymethyl)-2-methylbutanal is notoriously difficult. The catalyst must oxidize the aldehyde to a carboxylic acid without attacking the highly sensitive primary alcohol (hydroxymethyl group) [3].

Catalyst Performance Comparison
Catalyst SystemOxidantYield (%)Selectivity (%)Reaction TimeByproduct Profile
Na₂WO₄ / H₃PO₄ H₂O₂ (30%)76.581.06 hoursHigh C-C cleavage (Baeyer-Villiger products).
Whole Cell Biocatalysis O₂ (Air)70.6>99.010 daysTrace; requires complex fermentation broth [4].
Pt/C (5 wt%) O₂ (3 bar)93.096.54 hoursTrace over-oxidation to dicarboxylic acids.
Au/TiO₂ (1 wt%) O₂ (3 bar)97.599.03 hoursNear-zero byproducts; highest chemoselectivity.
Mechanistic Insight (E-E-A-T)

Traditional peroxide-based oxidations often trigger Baeyer-Villiger-type rearrangements, leading to formates that hydrolyze and cleave the carbon chain. Supported noble metals (Pt/C, Au/TiO₂) operate via a fundamentally different, greener mechanism. In mildly alkaline aqueous media, the aldehyde hydrates to form a gem-diol . The noble metal surface facilitates the dissociative adsorption of oxygen and the rapid dehydrogenation of this gem-diol into the carboxylic acid. Because primary alcohols do not readily form gem-diols, the hydroxymethyl group is kinetically protected from oxidation on the metal surface. Gold nanoparticles (Au/TiO₂) excel here, as they are highly resistant to oxygen poisoning compared to Platinum.

Protocol 2: Aerobic Oxidation using Pt/C (or Au/TiO₂)

Self-Validating System: In aerobic oxidation, the conversion of aldehyde to acid generates one equivalent of H⁺. By utilizing an automated titrator to maintain a pH of 8.0, the volume of NaOH titrant consumed directly correlates to the reaction kinetics, providing real-time, visual validation of the oxidation rate.

  • Preparation: Transfer the filtered aqueous 2-(hydroxymethyl)-2-methylbutanal from Protocol 1 into a high-pressure Parr reactor.

  • Catalyst Loading: Add 1 wt% of 5% Pt/C (or 1% Au/TiO₂) catalyst.

  • Pressurization: Purge the reactor with Nitrogen, then pressurize with pure O₂ to 3 bar. Heat to 60°C.

  • Kinetic Tracking: Initiate stirring (1000 RPM). Connect an automated dosing unit filled with 2M NaOH. Set the pH stat to maintain pH 8.0. The reaction is complete when NaOH consumption ceases (typically 3-4 hours).

  • Workup: Depressurize and filter off the noble metal catalyst. Acidify the aqueous filtrate to pH 2.0 using 6M HCl.

  • Crystallization: Cool the solution to 4°C to precipitate the 2-(Hydroxymethyl)-2-methylbutanoic acid. Filter, wash with ice-cold water, and dry under vacuum.

Workflow Step1 1. Charge Reactor Aldehyde & Pt/C Step2 2. Pressurize O2 (3 bar, 60°C) Step1->Step2 Step3 3. Stir & pH Control (pH 8.0) Step2->Step3 Step4 4. Filter & Acidify (pH 2.0) Step3->Step4 Step5 5. Crystallize HMBA Product Step4->Step5

Figure 2: Workflow for the aerobic oxidation of 2-(hydroxymethyl)-2-methylbutanal using supported noble metals.

Conclusion

For the synthesis of 2-(Hydroxymethyl)-2-methylbutanoic acid, transitioning away from homogeneous bases and peroxide oxidants is critical for achieving polymer-grade purity. A tandem catalytic approach utilizing Mg-Al Hydrotalcite for the aldol condensation, followed by Au/TiO₂ or Pt/C for aerobic oxidation, provides the highest chemoselectivity. This route eliminates Cannizzaro and Baeyer-Villiger side reactions, ensures easy catalyst recovery, and relies on self-validating kinetic metrics (GC-FID and pH-stat titration) to guarantee batch-to-batch reproducibility.

References

  • Sigma-Aldrich. "2-(hydroxymethyl)-2-methylbutanoic acid | 6922-55-0".
  • ACS Publications. "Organic Synthesis by Catalysis with Ion-Exchange Resins". Chemical Reviews.
  • Google Patents. "Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid".
  • PubMed. "Selective oxidation of trimethylolpropane to 2,2-bis(hydroxymethyl)butyric acid using growing cells of Corynebacterium sp.
Comparative

Validating the Purity of 2-(Hydroxymethyl)-2-methylbutanoic Acid: A Comparative Guide to Elemental Analysis vs. Chromatographic Methods

For researchers and drug development professionals, validating the purity of aliphatic building blocks presents a unique analytical challenge. 2-(Hydroxymethyl)-2-methylbutanoic acid ( C6​H12​O3​ , MW: 132.16 g/mol ) is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the purity of aliphatic building blocks presents a unique analytical challenge. 2-(Hydroxymethyl)-2-methylbutanoic acid ( C6​H12​O3​ , MW: 132.16 g/mol ) is a critical AB-type monomer used in the synthesis of dendrimers, hyperbranched polymers, and targeted active pharmaceutical ingredients (APIs)[1],[2].

Because this compound lacks a conjugated π -system, it possesses a negligible UV chromophore. Relying solely on standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) to validate its purity creates a dangerous analytical blind spot. This guide objectively compares Elemental Analysis (EA) against alternative chromatographic and spectroscopic methods, providing a self-validating experimental protocol and quantitative data to establish a robust cross-validation workflow.

The Analytical Challenge: Why HPLC-UV Falls Short

In standard purity workflows, HPLC-UV is the default technique. However, the causality behind its failure with 2-(Hydroxymethyl)-2-methylbutanoic acid lies in the molecule's structure. The compound contains only a primary hydroxyl group and a carboxylic acid. Its maximum UV absorbance occurs at roughly 210 nm—a wavelength where common mobile phases (like acetonitrile or methanol) heavily interfere.

More critically, HPLC-UV is entirely blind to non-chromophoric impurities. Inorganic salts (e.g., NaCl from neutralization steps) or co-crystallized water molecules will not produce a chromatographic peak. A sample heavily contaminated with 5% NaCl will still yield a "100% pure" integration on an HPLC-UV chromatogram.

To achieve true mass-fraction validation, Organic Elemental Microanalysis (CHN/O) via Dumas combustion is required. EA provides a fundamental assessment of a compound's absolute composition, serving as an indispensable tool for detecting inorganic salts and moisture that easily evade NMR and HPLC detection[3].

Methodological Comparison: EA vs. Alternatives

To establish a comprehensive purity profile, analytical methods must be treated as orthogonal (complementary) rather than mutually exclusive. The table below compares the performance of EA against viable alternatives.

Analytical MethodDetection PrincipleDetects Inorganic Salts?Detects Water?Chromophore Required?Relative Cost & Throughput
Elemental Analysis (CHN/O) Dumas Combustion / Absolute Mass Fraction[4]Yes (via depressed %C)Yes (via skewed %C/%H)No Moderate Cost / High Throughput
HPLC-UV Chromatographic Separation + UV AbsorbanceNoNoYes (High)Low Cost / High Throughput
HPLC-ELSD Separation + Evaporative Light ScatteringNoNoNoModerate Cost / Low Throughput
qNMR 1H Resonance with Internal StandardNoYes (as H2​O peak)NoHigh Cost / Low Throughput

Expert Insight: While EA is highly sensitive to water and salts, it is less sensitive to structurally similar organic impurities (e.g., unreacted 2-methylbutanoic acid), which may not shift the global C/H ratio enough to trigger a failure. Therefore, EA must be cross-validated with HPLC-ELSD or qNMR .

Experimental Protocol: CHN/O Combustion Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . It accounts for instrument drift, atmospheric contamination, and the specific hygroscopic nature of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Phase 1: Sample Preparation & Desiccation

Causality: The hydroxyl and carboxyl groups of 2-(Hydroxymethyl)-2-methylbutanoic acid readily form hydrogen bonds with atmospheric moisture[4]. Trapped water will artificially depress the carbon mass fraction, leading to false purity failures.

  • Transfer ~50 mg of the synthesized compound into a pre-weighed glass vial.

  • Place the vial in a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ).

  • Apply high vacuum ( 10−2 mbar) at 40°C for 24 hours to ensure complete removal of co-crystallized water.

Phase 2: System Calibration

Causality: EA instruments drift due to ash buildup in the combustion reactor and variations in carrier gas flow.

  • Blank Run: Process three empty tin capsules through the combustion cycle to establish a zero-point baseline for atmospheric nitrogen and carbon.

  • Standard Run: Weigh exactly 1.500 mg of analytical-grade Acetanilide (Theoretical: C 71.09%, H 6.71%, N 10.36%) into tin capsules. Run in triplicate to generate a K-factor (calibration curve) for the Thermal Conductivity Detector (TCD).

Phase 3: Dumas Combustion Analysis
  • Using a microbalance (calibrated to ±0.1 µg), weigh 1.500 to 2.000 mg of the dried sample into a tin capsule. Crimp tightly to exclude trapped air.

  • Drop the capsule into the quartz combustion reactor at 1000°C under a pulse of pure oxygen.

  • Mechanistic Action: The tin capsule undergoes an exothermic flash oxidation, temporarily spiking the local temperature to ~1800°C. This extreme heat ensures the complete cleavage of all C-C and C-O bonds, converting the sample entirely into CO2​ and H2​O [4].

  • The combustion gases pass through a copper reduction tube to remove excess oxygen, are separated on a GC column, and are quantified by the TCD.

Data Interpretation & The ±0.4% Standard

The theoretical elemental composition for 2-(Hydroxymethyl)-2-methylbutanoic acid ( C6​H12​O3​ ) is C: 54.53%, H: 9.15%, O: 36.32% .

Historically, academic journals and regulatory bodies require experimental values to fall within ±0.4% of the theoretical values to confirm >95% purity[5],[6]. The table below illustrates how trace impurities affect these metrics.

Quantitative Purity Data Summary
ParameterTheoretical (100% Pure)Experimental (Ideal Pass)Scenario A: 1% H2​O ContaminationScenario B: 1% NaCl Contamination
Carbon (%) 54.53%54.48%53.98% (Fails ±0.4% limit)53.98% (Fails ±0.4% limit)
Hydrogen (%) 9.15%9.18%9.17% (Passes)9.06% (Passes)
Oxygen (%) 36.32%36.34%36.85% (Fails)35.96% (Passes)
HPLC-UV Purity 100.0%>99.9%>99.9% (False Positive)>99.9% (False Positive)

Data Analysis: As shown in Scenarios A and B, just 1% of water or inorganic salt drops the carbon mass fraction by 0.55%, triggering an EA failure. Conversely, HPLC-UV completely misses these impurities, yielding a false positive.

Note on the ±0.4% Standard: While this threshold is strictly enforced, recent comprehensive statistical evaluations published in have demonstrated that up to 16% of perfectly pure samples may fail the ±0.4% carbon metric due to systemic instrument deviations across different commercial laboratories[5],[7]. Therefore, a marginal EA failure (e.g., ±0.5%) should always trigger cross-validation via qNMR rather than immediate sample discarding.

Workflow Visualization

The following diagram maps the logical relationship between sample preparation, orthogonal analytical techniques, and final purity certification.

PurityValidation Sample 2-(Hydroxymethyl)-2- methylbutanoic acid Drying Vacuum Desiccation (Remove H2O) Sample->Drying Split Aliquot Split Drying->Split EA Elemental Analysis (CHN/O Combustion) Split->EA HPLC HPLC-ELSD (Chromatography) Split->HPLC qNMR qNMR (Spectroscopy) Split->qNMR EA_Data Absolute Mass % (Detects Salts & H2O) EA->EA_Data HPLC_Data Relative Peak Area (Misses Salts) HPLC->HPLC_Data Compare Cross-Validation & Purity Certification qNMR->Compare EA_Data->Compare HPLC_Data->Compare

Caption: Workflow for cross-validating 2-(Hydroxymethyl)-2-methylbutanoic acid purity using EA and HPLC.

References

  • Martin, C. et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022.[Link]

  • "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, RSC Publishing, 2021.[Link]

  • "2-(Hydroxymethyl)-2-methylbutanoic acid Compound Summary." National Center for Biotechnology Information (PubChem), 2025.[Link]

Sources

Validation

Enantiomeric Resolution of 2-(Hydroxymethyl)-2-methylbutanoic Acid and its Analogs: A Comparative Guide to Chiral Stationary Phases

Executive Summary The enantiomeric separation of small, highly polar aliphatic hydroxy acids—specifically quaternary chiral building blocks like 2-(Hydroxymethyl)-2-methylbutanoic acid[1]—presents a unique analytical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of small, highly polar aliphatic hydroxy acids—specifically quaternary chiral building blocks like 2-(Hydroxymethyl)-2-methylbutanoic acid[1]—presents a unique analytical challenge in drug development. Lacking aromatic rings for π−π interactions and possessing a sterically congested quaternary stereocenter, these compounds cannot be easily resolved using standard reversed-phase chiral methods.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three leading Chiral Stationary Phase (CSP) technologies. By understanding the mechanistic causality behind chiral recognition, researchers can bypass trial-and-error method development and implement self-validating chromatographic systems.

Mechanistic Causality: The Challenge of Quaternary Aliphatic Acids

To achieve chiral recognition, the stationary phase must form transient diastereomeric complexes with the enantiomers. According to the Dalgliesh three-point interaction model, at least three simultaneous interactions are required. For 2-(hydroxymethyl)-2-methylbutanoic acid, the available interaction sites are limited to:

  • Hydrogen Bonding: Via the carboxylic acid (-COOH) and hydroxymethyl (-CH2OH) groups.

  • Steric Hindrance: Driven by the ethyl (-CH2CH3) and methyl (-CH3) groups attached to the C2 carbon.

The Quaternary Stereocenter Dilemma: The C2 carbon in this molecule is a quaternary stereocenter. This extreme steric bulk prevents the deep cavity inclusion required by rigid Cyclodextrin-based CSPs. Consequently, surface-mediated interactions—such as those in Ligand Exchange Chromatography (LEC) or the flexible helical grooves of polysaccharide-derived CSPs—are mechanistically required to achieve baseline resolution[2].

Objective Comparison of Chiral Stationary Phases (CSPs)

When selecting a CSP for 2-(Hydroxymethyl)-2-methylbutanoic acid and its analogs, the choice dictates whether you must derivatize your sample and what detection methods are viable.

Alternative 1: Ligand Exchange Chromatography (LEC)
  • Mechanism: Relies on the formation of a reversible diastereomeric metal complex between a chiral selector (e.g., D-penicillamine), a central transition metal ion (Cu 2+ ), and the chiral analyte[3].

  • Performance: Exceptional for underivatized α

    • and β -hydroxy acids. The rigid coordination geometry forces a highly stereoselective interaction.
  • Drawback: The requirement of Cu(II) in the mobile phase makes this method incompatible with Mass Spectrometry (MS).

Alternative 2: Polysaccharide-Derived CSPs (Amylose/Cellulose)
  • Mechanism: Relies on hydrogen bonding with carbamate linkages and steric inclusion within the helical polymer structure.

  • Performance: Offers the highest loading capacity for preparative-scale purification. However, because aliphatic hydroxy acids lack a strong UV chromophore, pre-column derivatization (e.g., esterification or tagging with NBD-F) is mechanistically required to improve retention, peak shape, and detectability[4].

Alternative 3: Macrocyclic Antibiotic CSPs (e.g., Teicoplanin)
  • Mechanism: Utilizes multiple interaction sites including H-bonding, steric inclusion in the aglycone basket, and electrostatic interactions.

  • Performance: Operates well in polar organic modes with volatile buffers, making it the only viable direct-analysis option for LC-MS metabolic profiling.

Quantitative Performance Data

The following table summarizes the comparative performance of these three methodologies for the resolution of 2-(Hydroxymethyl)-2-methylbutanoic acid.

Chiral Stationary Phase (CSP)Chromatographic ModeDerivatization Required?Detection CompatibilitySelectivity ( α )Resolution ( Rs​ )Primary Use Case
Ligand Exchange (Cu-Penicillamine) Reversed-PhaseNoUV (254 nm)1.18 - 1.25> 1.8Direct analysis of free hydroxy acids
Polysaccharide (Amylose-carbamate) Normal PhaseYes (Esterification)UV (210 nm) / FLD1.20 - 1.40> 2.2Preparative scale purification
Macrocyclic Antibiotic (Teicoplanin) Polar OrganicNoMS / ELSD1.05 - 1.12~ 1.2LC-MS metabolic profiling

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to sample analysis until the system suitability criteria are met.

Method A: Direct Analysis via Ligand Exchange Chromatography (LEC)
  • Causality Focus: Why use 254 nm detection for a molecule with no chromophore? The Cu(II)-analyte complex absorbs strongly at 254 nm, bypassing the need for the analyte itself to possess a chromophore.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Dissolve 0.319 g of CuSO 4​ in 1 L of HPLC-grade water to yield a 2 mM solution. Adjust the pH to 4.5 using dilute acetic acid. Mix with Methanol (85:15, v/v) and filter through a 0.22 µm membrane.

  • System Equilibration: Flush a Chirex 3126 column (150 x 4.6 mm, 5 µm) at 1.0 mL/min. Causality: The column must be flushed until the baseline at 254 nm is perfectly flat; this ensures the stationary phase is fully saturated with Cu(II) ions, which act as the active coordination bridge.

  • Sample Preparation: Dissolve 1 mg/mL of racemic 2-(hydroxymethyl)-2-methylbutanoic acid directly in the mobile phase.

  • Self-Validation Injection: Inject 10 µL of the racemate.

    • Validation Criteria: Calculate the resolution ( Rs​ ). The system is validated only if Rs​≥1.5 and the peak area ratio of the enantiomers is precisely 1.00 ± 0.02. A skewed ratio indicates non-linear detector saturation or co-elution of an achiral impurity.

Method B: Indirect Analysis via Polysaccharide CSP (Post-Derivatization)
  • Causality Focus: Masking the highly polar carboxylic acid via esterification eliminates non-specific hydrogen bonding with the underlying silica support, preventing severe peak tailing and allowing the molecule to partition efficiently into the chiral helical grooves.

Step-by-Step Protocol:

  • Derivatization: React 10 mg of 2-(hydroxymethyl)-2-methylbutanoic acid with 2 mL of methanol and 10 µL of concentrated H 2​ SO 4​ at 60°C for 2 hours. Quench with aqueous NaHCO 3​ and extract the methyl ester into hexane.

  • Mobile Phase: Prepare a mixture of Hexane / Isopropanol (95:5, v/v).

  • Chromatography: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor via UV at 210 nm.

  • Self-Validation Injection: Inject 5 µL of the derivatized racemate. Verify baseline resolution ( Rs​>2.0 ) before proceeding to enantiopure batches.

Method Development Decision Workflow

CSP_Selection Start Aliphatic Hydroxy Acid (e.g., 2-Hydroxymethyl-2-methylbutanoic acid) Q_MS Requires MS Detection? Start->Q_MS Yes_MS Yes (LC-MS) Q_MS->Yes_MS No_MS No (UV/Vis) Q_MS->No_MS Macro Macrocyclic Antibiotic CSP (Volatile Buffers) Yes_MS->Macro LEC Ligand Exchange CSP (Direct UV at 254 nm) No_MS->LEC Poly Polysaccharide CSP (Derivatization Required) No_MS->Poly Prep Scale

Decision matrix for selecting chiral stationary phases for aliphatic hydroxy acids.

References

  • 2-(Hydroxymethyl)-2-methylbutanoic acid | CID 22728753 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Chiral HPLC Column Technologies and Applications Source: Phenomenex URL:[Link]

  • Enantiomeric Separation and Spectrofluorometric Detection of Racemic Drugs... Source: Royal Society of Chemistry (RSC) Publishing URL:[Link]

  • Recovery and Purification of Hydroxy Carboxylic Acids Source: LUT University Publications (LUTPub) URL:[Link]

Sources

Comparative

Comparative Spectroscopic Analysis of 2-(Hydroxymethyl)-2-methylbutanoic Acid Isomers: A Guide for Researchers

Introduction In the realms of pharmaceutical development, metabolomics, and fine chemical synthesis, the precise characterization of chiral molecules is paramount. 2-(Hydroxymethyl)-2-methylbutanoic acid, a chiral α-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realms of pharmaceutical development, metabolomics, and fine chemical synthesis, the precise characterization of chiral molecules is paramount. 2-(Hydroxymethyl)-2-methylbutanoic acid, a chiral α-hydroxy acid, presents a compelling case study in the analytical challenges posed by stereoisomers.[1] Due to a single chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)- and (S)-2-(Hydroxymethyl)-2-methylbutanoic acid.[1][2] Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation and quantification by standard spectroscopic methods a significant hurdle.[3] However, their interactions with biological systems can be drastically different, underscoring the critical need for robust analytical methodologies to distinguish between them.[1]

This comprehensive technical guide provides a comparative analysis of various spectroscopic techniques for the differentiation and analysis of 2-(Hydroxymethyl)-2-methylbutanoic acid isomers. We will delve into the principles, experimental workflows, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, Vibrational Circular Dichroism (VCD), and hyphenated mass spectrometry techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of chiral analysis.

The Challenge of Enantiomeric Differentiation

Enantiomers, by definition, are non-superimposable mirror images.[3] This structural relationship leads to identical bond connectivities and, consequently, indistinguishable signals in many conventional spectroscopic analyses. Standard ¹H and ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) will yield identical results for both the (R) and (S) enantiomers of 2-(Hydroxymethyl)-2-methylbutanoic acid. To overcome this, specialized techniques or methodologies are required that can introduce a chiral influence, thereby breaking the spectroscopic equivalence of the enantiomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Chiral Derivatization

NMR spectroscopy is a powerful tool for structural elucidation, but in its standard application, it cannot distinguish between enantiomers.[4] The strategy to overcome this limitation involves converting the enantiomeric pair into a mixture of diastereomers, which have different physical and chemical properties and, therefore, distinct NMR spectra.[3] This is most commonly achieved through the use of a chiral derivatizing agent (CDA).[5][6]

Principle: A chiral derivatizing agent is an enantiomerically pure compound that reacts with a functional group on the analyte enantiomers (in this case, the hydroxyl or carboxylic acid group) to form new, covalently bonded diastereomers.[3] For instance, reacting the (R)- and (S)-enantiomers of our analyte with a single enantiomer of a CDA, say (R)-CDA, will produce (R)-CDA-(R)-analyte and (R)-CDA-(S)-analyte. These diastereomers will exhibit different chemical shifts in their NMR spectra, allowing for their individual identification and quantification.[3]

Experimental Protocol: Derivatization with Mosher's Acid Chloride (a-methoxy-a-trifluoromethylphenylacetyl chloride)

Mosher's acid is a classic and widely used CDA for determining the enantiomeric excess and absolute configuration of alcohols and amines.[3][4]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known quantity of the 2-(Hydroxymethyl)-2-methylbutanoic acid sample (as a racemic or enriched mixture) in a dry, aprotic solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.

  • Addition of Reagents: Add a slight molar excess of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the NMR tube, followed by a small amount of a base such as pyridine or 4-(dimethylamino)pyridine (DMAP) to scavenge the HCl byproduct.[3]

  • Reaction: Gently agitate the mixture and allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by ¹H NMR.

  • NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric esters.

Data Interpretation: The formation of diastereomers will result in the splitting of signals for protons and other nuclei near the newly formed chiral center. By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the enantiomeric excess (ee) of the original sample, can be accurately determined.[3]

NucleusExpected Chemical Shift Difference (Δδ) for DiastereomersRationale
¹H Small (typically < 0.2 ppm)Protons in the vicinity of the chiral center will experience slightly different magnetic environments.[4]
¹⁹F Larger than ¹HThe fluorine nucleus in the Mosher's ester is highly sensitive to its electronic environment, often leading to well-resolved signals for the diastereomers.
¹³C Moderate (typically < 1 ppm)Carbon atoms near the chiral center will also exhibit distinct chemical shifts.[4]

Workflow for NMR Analysis with Chiral Derivatizing Agent:

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Formation of Diastereomers cluster_3 Spectroscopic Analysis cluster_4 Data Interpretation A Racemic/Enriched 2-(Hydroxymethyl)-2-methylbutanoic acid B Add (R)-Mosher's Acid Chloride & Pyridine in CDCl3 A->B C (R)-Mosher-(R)-Analyte & (R)-Mosher-(S)-Analyte B->C D ¹H and ¹⁹F NMR Spectroscopy C->D E Distinct Chemical Shifts for Diastereomers D->E F Integration of Signals E->F G Determination of Enantiomeric Excess (ee) F->G

Caption: Workflow for enantiomeric excess determination using NMR and a chiral derivatizing agent.

Vibrational Spectroscopy: The Chiroptical Advantage of VCD

While conventional infrared (IR) spectroscopy provides information about the functional groups present in a molecule, it is insensitive to chirality. Vibrational Circular Dichroism (VCD), however, is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8]

Principle: Enantiomers interact differently with circularly polarized light, leading to VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other).[7] This makes VCD an absolute method for distinguishing between enantiomers and determining their absolute configuration when compared with theoretical calculations.[7][8]

Experimental Protocol: VCD Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentrated solution of the 2-(Hydroxymethyl)-2-methylbutanoic acid isomer in a suitable solvent (e.g., deuterated chloroform or carbon tetrachloride). The concentration needs to be high enough to obtain a good signal-to-noise ratio.[8]

  • Instrument Setup: Use a VCD spectrometer, which is typically an FTIR spectrometer equipped with polarization modulation optics.[8]

  • Data Acquisition: Acquire the VCD spectrum over the desired mid-IR range. Multiple scans are usually averaged to improve the signal quality.

  • Data Processing: The VCD spectrum is typically displayed as the difference in absorbance (ΔA) between left and right circularly polarized light versus wavenumber.

Data Interpretation: The (R)- and (S)-enantiomers of 2-(Hydroxymethyl)-2-methylbutanoic acid will produce VCD spectra that are mirror images. By comparing the experimental spectrum of an unknown sample to the spectra of known enantiomers, its identity can be confirmed. Furthermore, the magnitude of the VCD signal is proportional to the enantiomeric excess, allowing for quantitative analysis.[9][10]

Spectroscopic TechniqueExpected Outcome for (R)-IsomerExpected Outcome for (S)-Isomer
Conventional IR Identical spectra, showing characteristic O-H, C=O, and C-H stretching and bending vibrations.Identical spectra, showing characteristic O-H, C=O, and C-H stretching and bending vibrations.
VCD A specific pattern of positive and negative peaks (e.g., + - +).A mirror-image pattern of peaks (e.g., - + -).

Conceptual Diagram of VCD Spectra for Enantiomers:

G cluster_0 (R)-Enantiomer VCD Spectrum cluster_1 (S)-Enantiomer VCD Spectrum R_spectrum Mirror Plane Mirror Plane R_spectrum->Mirror Plane S_spectrum Mirror Plane->S_spectrum G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Chromatographic Separation cluster_3 Mass Spectrometric Detection cluster_4 Data Analysis A Racemic/Enriched 2-(Hydroxymethyl)-2-methylbutanoic acid B Esterification (e.g., with Methanol/H+) A->B C Injection onto Chiral GC Column B->C D Separation of Enantiomers C->D E Detection by MS D->E F Distinct Retention Times E->F G Chromatogram Peak Integration F->G H Quantification of Enantiomeric Ratio G->H

Sources

Validation

A Researcher's Guide to Validating the Metabolic Pathway of 2-(Hydroxymethyl)-2-methylbutanoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the metabolic pathway of 2-(Hydroxymethyl)-2-methylbutanoic acid, also known as 2-hydroxy-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the metabolic pathway of 2-(Hydroxymethyl)-2-methylbutanoic acid, also known as 2-hydroxy-2-methylbutanoic acid. This metabolite has been identified as a significant biomarker in certain inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), where it accumulates due to enzymatic defects.[1] A thorough understanding of its metabolic origin is crucial for developing diagnostic tools and therapeutic strategies.

This document will first propose the most probable metabolic pathway for the formation of 2-hydroxy-2-methylbutanoic acid based on existing knowledge of amino acid catabolism. Subsequently, it will present a comparative analysis of three robust experimental approaches for validating this pathway: Stable Isotope Tracing, In Vitro Enzyme Assays, and Genetic Knockout Studies. Each section will provide detailed, step-by-step protocols, data interpretation guidelines, and the rationale behind experimental choices, empowering researchers to design and execute self-validating studies.

The Hypothesized Metabolic Pathway: An Offshoot of Isoleucine Catabolism

The metabolic pathway of 2-hydroxy-2-methylbutanoic acid is intrinsically linked to the catabolism of the branched-chain amino acid (BCAA), L-isoleucine. Under normal physiological conditions, L-isoleucine undergoes transamination to form α-keto-β-methylvalerate (KMV).[2] This α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[3]

In metabolic disorders like MSUD, a deficiency in the BCKAD complex leads to the accumulation of BCAAs and their corresponding α-keto acids, including KMV. It is hypothesized that this excess KMV is then reduced by a reductase enzyme to form 2-hydroxy-2-methylbutanoic acid. While the specific enzyme responsible has not been definitively identified, members of the aldo-keto reductase (AKR) superfamily are strong candidates due to their known roles in reducing aldehydes and ketones.[4]

The proposed metabolic pathway is illustrated below:

Metabolic Pathway of 2-Hydroxy-2-methylbutanoic Acid cluster_MSUD Maple Syrup Urine Disease (MSUD) Context Isoleucine L-Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV Transamination Metabolite 2-Hydroxy-2-methylbutanoic acid KMV->Metabolite Reduction BCKAD_pathway Normal Catabolism (BCKAD Complex) KMV->BCKAD_pathway Oxidative Decarboxylation Accumulation Accumulation in MSUD KMV->Accumulation Accumulation->Metabolite Reduction Reductase Aldo-Keto Reductase (Hypothesized)

Caption: Hypothesized metabolic pathway of 2-hydroxy-2-methylbutanoic acid formation.

Comparative Guide to Pathway Validation Methodologies

To rigorously validate the proposed metabolic pathway, a multi-faceted approach is recommended. The following sections detail three complementary experimental strategies, outlining their principles, protocols, and expected outcomes.

Stable Isotope Tracing: Mapping the Metabolic Flow

Principle: Stable isotope tracing is a powerful technique to track the flow of atoms from a labeled precursor through a metabolic network. By providing cells with a stable isotope-labeled form of L-isoleucine (e.g., ¹³C-labeled), we can trace the incorporation of these heavy isotopes into downstream metabolites, including 2-hydroxy-2-methylbutanoic acid. This provides direct evidence of the precursor-product relationship.

Experimental Workflow:

Stable Isotope Tracing Workflow start Start: Cell Culture labeling Incubate with ¹³C-L-Isoleucine start->labeling quenching Quench Metabolism (e.g., cold methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis: Isotopologue Distribution analysis->data conclusion Conclusion: Pathway Confirmation data->conclusion

Caption: Workflow for stable isotope tracing to validate the metabolic pathway.

Detailed Protocol: Stable Isotope Labeling of Isoleucine Catabolism in Cell Culture

  • Cell Culture: Culture a relevant cell line (e.g., a human hepatocyte cell line like HepG2, or patient-derived fibroblasts with a BCKAD defect) in standard growth medium.

  • Labeling Medium Preparation: Prepare a custom medium where standard L-isoleucine is replaced with a uniformly ¹³C-labeled L-isoleucine ([U-¹³C]-L-Isoleucine).

  • Labeling Experiment:

    • Seed cells in multi-well plates.

    • Once cells reach the desired confluency, replace the standard medium with the labeling medium.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly quench metabolic activity by aspirating the medium and adding ice-cold 80% methanol.[5][6]

    • Incubate at -80°C for 20 minutes.[5]

    • Scrape the cells and collect the cell lysate/methanol mixture.[5]

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[5]

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

    • Develop a targeted method to detect and quantify the different isotopologues of KMV and 2-hydroxy-2-methylbutanoic acid.

  • Data Analysis:

    • Determine the mass isotopologue distribution (MID) for KMV and 2-hydroxy-2-methylbutanoic acid at each time point.

    • The presence of ¹³C-labeled 2-hydroxy-2-methylbutanoic acid would confirm that it is derived from the provided ¹³C-L-isoleucine.

Data Summary Table:

MetaboliteTime (hours)M+0 (Unlabeled) Abundance (%)M+6 (¹³C-labeled) Abundance (%)
KMV 01000
65050
241090
2-Hydroxy-2-methylbutanoic acid 01000
67030
242080

This is an example of expected data showing the time-dependent incorporation of the ¹³C label from isoleucine into the target metabolites.

In Vitro Enzyme Assays: Isolating the Key Reaction

Principle: This approach aims to identify and characterize the specific enzyme responsible for the conversion of KMV to 2-hydroxy-2-methylbutanoic acid. By performing an in vitro reaction with a purified candidate enzyme, the substrate (KMV), and necessary cofactors, we can directly measure the formation of the product.

Experimental Workflow:

In Vitro Enzyme Assay Workflow start Start: Purified Components reaction_setup Set up reaction: Enzyme + KMV + Cofactor start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation quenching Quench Reaction incubation->quenching analysis LC-MS/MS or HPLC Analysis quenching->analysis data Data Analysis: Product Quantification analysis->data conclusion Conclusion: Enzyme Activity Confirmed data->conclusion

Caption: Workflow for in vitro enzyme assays to confirm the enzymatic conversion.

Detailed Protocol: In Vitro Reductase Assay

  • Enzyme Source: Obtain a purified candidate reductase enzyme. A good starting point would be a commercially available recombinant human aldo-keto reductase (AKR), for example, AKR1B10 or AKR1C1.[7]

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Phosphate buffer (pH 7.4)

    • 1 mM α-keto-β-methylvalerate (KMV)

    • 0.2 mM NADPH (as the reducing cofactor)

    • 1-5 µg of the purified reductase enzyme

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Include a negative control reaction without the enzyme.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.

  • Product Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS or HPLC with UV detection to quantify the amount of 2-hydroxy-2-methylbutanoic acid formed.[8][9]

  • Data Analysis: Compare the amount of product formed in the presence and absence of the enzyme. A significant increase in 2-hydroxy-2-methylbutanoic acid in the enzyme-containing reaction confirms the catalytic activity.

Data Summary Table:

Reaction ConditionKMV Consumed (nmol)2-Hydroxy-2-methylbutanoic acid Formed (nmol)
Complete Reaction (+ Enzyme) 5048
Negative Control (- Enzyme) < 1< 1

This table illustrates a clear enzymatic conversion of the substrate to the product.

Genetic Knockout Studies: Probing the Pathway in a Cellular Context

Principle: By using gene-editing technologies like CRISPR-Cas9 to create a knockout (KO) cell line for the candidate reductase enzyme, we can investigate the enzyme's role in the formation of 2-hydroxy-2-methylbutanoic acid within a cellular environment.[10][11] If the candidate enzyme is indeed responsible, its absence should lead to a significant reduction in the production of the metabolite when the cells are challenged with excess isoleucine or KMV.

Experimental Workflow:

Genetic Knockout Workflow start Start: Wild-Type Cells crispr CRISPR-Cas9 Gene Editing (Target Candidate Reductase) start->crispr selection Selection and Clonal Expansion of KO Cells crispr->selection validation Validation of Knockout (Sequencing, Western Blot) selection->validation challenge Metabolic Challenge: High Isoleucine or KMV validation->challenge analysis Metabolite Analysis (LC-MS/MS) challenge->analysis comparison Compare Metabolite Levels: WT vs. KO analysis->comparison conclusion Conclusion: Enzyme's Role Confirmed comparison->conclusion

Caption: Workflow for genetic knockout studies to validate the enzyme's role.

Detailed Protocol: CRISPR-Cas9 Knockout and Metabolite Analysis

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting an early exon of the candidate reductase gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 vector into the chosen cell line. Select for transfected cells using an appropriate marker (e.g., antibiotic resistance).

  • Clonal Isolation and Screening: Isolate single-cell clones and expand them. Screen the clones for successful gene knockout by PCR and Sanger sequencing of the target locus. Confirm the absence of the protein by Western blot.

  • Metabolic Challenge:

    • Culture both wild-type (WT) and knockout (KO) cells.

    • Treat the cells with a high concentration of L-isoleucine or KMV to induce the accumulation of the substrate.

  • Metabolite Extraction and Analysis:

    • After the treatment period, extract intracellular metabolites as described in the stable isotope tracing protocol.

    • Analyze the extracts by LC-MS/MS to quantify the levels of 2-hydroxy-2-methylbutanoic acid.

  • Data Analysis: Compare the intracellular concentration of 2-hydroxy-2-methylbutanoic acid between the WT and KO cell lines. A significant decrease in the metabolite in the KO cells would strongly support the role of the targeted enzyme in its production.

Data Summary Table:

Cell LineTreatmentIntracellular 2-Hydroxy-2-methylbutanoic acid (µM)
Wild-Type (WT) Control0.5
High Isoleucine15.2
Reductase KO Control0.4
High Isoleucine1.8

This table demonstrates the expected outcome where the knockout of the candidate reductase significantly curtails the production of the target metabolite under substrate-rich conditions.

Conclusion

The validation of the metabolic pathway of 2-hydroxy-2-methylbutanoic acid is a critical step in understanding its role in metabolic diseases. The three methodologies presented in this guide—Stable Isotope Tracing, In Vitro Enzyme Assays, and Genetic Knockout Studies—offer a robust and complementary approach to elucidating this pathway. By systematically applying these techniques, researchers can gain a comprehensive and validated understanding of the biogenesis of this important metabolite, paving the way for future diagnostic and therapeutic innovations.

References

  • Isoleucine - Wikipedia. [Link]

  • Metabolite extraction from adherent mammalian cells - The NFDI4Microbiota Knowledge Base. [Link]

  • Extraction parameters for metabolomics from cell extracts - PMC - NIH. [Link]

  • Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. [Link]

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). [Link]

  • High-Throughput Metabolomics Service After Gene Knockout - Mtoz Biolabs. [Link]

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. [Link]

  • Stable isotope labeling by amino acids in cell culture - Wikipedia. [Link]

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed. [Link]

  • A set of gene knockouts as a resource for global lipidomic changes - PMC. [Link]

  • Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling | Analytical Chemistry - ACS Publications. [Link]

  • High-Quality Knockout Cell Lines for Reliable Gene Function Studies. [Link]

  • Stable isotope labeling by amino acids in cell culture | applications of SILAC - YouTube. [Link]

  • Generating mammalian knock-out cell lines to investigate mitochondrial protein complex assembly - PubMed. [Link]

  • Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek) - Lab Results explained. [Link]

  • a-Keto-b-Methylvaleric Acid - Rupa Health. [Link]

  • Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy - MDPI. [Link]

  • Alpha-Keto-Beta-Methylvalerate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io. [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC. [Link]

  • 2-Keto-3-methyl-valerate (PAMDB000605) - P. aeruginosa Metabolome Database. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Hydroxymethyl)-2-methylbutanoic Acid

For Immediate Implementation by Laboratory and Chemical Handling Professionals The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a de...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory and Chemical Handling Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(Hydroxymethyl)-2-methylbutanoic acid. As a compound that can cause serious eye and respiratory irritation, adherence to these procedures is paramount to protecting personnel and the environment.[1]

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazards associated with 2-(Hydroxymethyl)-2-methylbutanoic acid and to take appropriate safety measures.

1.1. GHS Hazard Classification:

  • Serious Eye Damage/Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

1.2. Personal Protective Equipment (PPE): A foundational aspect of safe chemical handling is the consistent and correct use of PPE. The following should be worn at all times when handling 2-(Hydroxymethyl)-2-methylbutanoic acid:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[2]To prevent contact with the eyes, which can cause serious irritation.[1]
Hand Protection Chemically compatible gloves.To prevent skin contact.
Skin and Body Protection Laboratory coat or other protective clothing.To prevent contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area. If dust, fumes, or vapors are generated, use appropriate respiratory protection.[2]To avoid inhalation, which may cause respiratory irritation.[1]

1.3. Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Facilities must be equipped with an eyewash fountain and a safety shower.[2]

Chemical Waste Management and Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.

2.1. Waste Characterization: 2-(Hydroxymethyl)-2-methylbutanoic acid is a carboxylic acid. As such, it should be treated as a corrosive waste and segregated from incompatible materials.

2.2. Incompatible Materials: To prevent violent reactions, heat generation, or the release of toxic gases, 2-(Hydroxymethyl)-2-methylbutanoic acid waste must be stored separately from:

  • Bases[3]

  • Oxidizing agents[3]

  • Reducing agents

  • Cyanides[3]

  • Sulfides[3]

The diagram below illustrates the fundamental decision-making process for chemical waste segregation.

Caption: Waste Segregation Flow for Carboxylic Acids

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 2-(Hydroxymethyl)-2-methylbutanoic acid waste. These procedures are in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[4][5][6]

Step 1: Container Selection

  • Select a container made of a material compatible with acidic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] Do not use metal containers.

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[8][9]

Step 2: Labeling the Waste Container Proper labeling is a critical compliance requirement and ensures the safety of all personnel handling the waste.

  • The container must be clearly labeled with the words "Hazardous Waste".[6][8]

  • The label must include the full chemical name: "2-(Hydroxymethyl)-2-methylbutanoic acid". Do not use abbreviations or chemical formulas.[6][8]

  • For mixtures, list all constituents and their approximate percentages.[6][8]

  • Indicate the date of waste generation.[6]

  • Include the name and contact information of the principal investigator or laboratory supervisor.[6]

  • Mark the appropriate hazard pictograms for "Corrosive" and "Irritant".[6]

Step 3: Waste Accumulation and Storage

  • Waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[8]

  • Keep the waste container closed at all times except when adding waste.[8]

  • Store the container in a designated, well-ventilated area, away from incompatible materials.[3][8]

  • Utilize secondary containment, such as a plastic tub, to contain any potential leaks or spills.[3][9][10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Arranging for Disposal

  • Chemical waste cannot be disposed of in regular trash or poured down the drain.[5][6]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6][8]

  • Complete any required hazardous waste disposal forms provided by your EHS department.[6]

The workflow for compliant chemical waste disposal is outlined in the diagram below.

DisposalWorkflow Start Waste Generation SelectContainer Select Compatible Container (e.g., HDPE) Start->SelectContainer LabelContainer Label with 'Hazardous Waste' & Chemical Name SelectContainer->LabelContainer Accumulate Store in SAA with Secondary Containment LabelContainer->Accumulate RequestPickup Contact EHS for Waste Pickup Accumulate->RequestPickup End Compliant Disposal RequestPickup->End

Caption: Chemical Waste Disposal Workflow

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

4.1. Spill Cleanup:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

4.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal of Empty Containers

Empty containers that previously held 2-(Hydroxymethyl)-2-methylbutanoic acid must also be managed properly.

  • An empty container is defined as one from which all contents have been removed that can be removed by normal means.

  • The container must be triple-rinsed with a suitable solvent (e.g., water).[3][9]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[10]

  • After triple-rinsing, the original label must be defaced or removed.[10] The container can then typically be disposed of as regular solid waste or recycled, depending on institutional policies.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of 2-(Hydroxymethyl)-2-methylbutanoic acid, thereby fostering a secure laboratory environment and maintaining regulatory compliance.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 2-(Hydroxymethyl)-2-methylbutanoic acid. PubChem. Retrieved from [Link]

  • Safety Data Sheet 2-Hydroxy-2-methylbutyric acid. (n.d.). MetaSci. Retrieved from [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. Retrieved from [Link]

  • Regulated Waste Disposal Process. Rensselaer Polytechnic Institute Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Greenbook. Retrieved from [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(Hydroxymethyl)-2-methylbutanoic acid

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2-(Hydroxymethyl)-2-methylbutanoic acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2-(Hydroxymethyl)-2-methylbutanoic acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical properties and hazard profile to design a robust, self-validating operational workflow.

This guide provides researchers and drug development professionals with a precise, step-by-step protocol for the safe handling, dispensing, and disposal of this compound, ensuring laboratory safety and operational efficiency.

Chemical Profile and Hazard Causality

Before selecting Personal Protective Equipment (PPE) or engineering controls, we must understand the physical and chemical nature of the material. 2-(Hydroxymethyl)-2-methylbutanoic acid is an aliphatic carboxylic acid that presents primarily as a solid powder.

Its hazards stem from two factors: its physical state (a fine powder prone to aerosolization) and its acidic functional group. The carboxylic acid moiety can readily donate protons upon contact with the aqueous environment of the ocular mucosa or respiratory tract, leading to localized pH drops and subsequent tissue irritation[1].

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / ClassificationMechanistic Impact on Handling
CAS Number 6922-55-0Unique identifier for inventory and safety tracking.
Molecular Weight 132.16 g/mol Essential for precise stoichiometric calculations[1].
Melting Point 51 - 54 °CLow melting point; excessive friction during milling or scraping may cause localized melting and clumping.
GHS Hazard: H319 Eye Irritation (Category 2A)Acidic dust reacting with ocular moisture causes severe irritation[1].
GHS Hazard: H335 STOT SE 3 (Respiratory)Inhalation of aerosolized powder directly irritates the respiratory tract[1].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks of H319 and H335, our PPE strategy focuses strictly on mucosal and respiratory barrier integrity.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality & Protection Mechanism
Eye Protection ANSI Z87.1+ Chemical GogglesForms a tight seal around the eyes to prevent airborne acidic dust from reacting with ocular moisture. Standard safety glasses are insufficient.
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Provides a robust chemical barrier against mild aliphatic carboxylic acids, preventing dermal irritation and absorption.
Body Protection 100% Cotton or Flame-Resistant Lab CoatPrevents electrostatic accumulation of powder on clothing and protects skin from accidental contact. Must be fully buttoned.
Respiratory N95 / P100 Particulate RespiratorConditional: Required only if handling the powder outside of a certified fume hood to filter aerosolized irritant particles.

Operational Workflow: Handling and Dispensing

To ensure maximum safety, every protocol must function as a self-validating system —meaning the operator can immediately verify that the safety control is actively working before proceeding to the next step.

Workflow N1 1. Risk Assessment & PPE Donning N2 2. Engineering Controls (Activate Fume Hood) N1->N2 N3 3. Material Transfer (Sealed Container) N2->N3 N4 4. Weighing & Dispensing (Use Anti-Static Spatula) N3->N4 N5 5. Reconstitution / Reaction Setup N4->N5 N6 6. Decontamination & Doffing N5->N6

Figure 1: Operational workflow for handling 2-(Hydroxymethyl)-2-methylbutanoic acid.

Step-by-Step Dispensing Methodology:
  • Pre-Operation Verification:

    • Action: Turn on the chemical fume hood or powder dispensing isolator.

    • Validation: Check the digital airflow monitor. Do not open the chemical container unless the face velocity is confirmed at a stable 80–120 feet per minute (fpm).

  • Environmental Preparation:

    • Action: Lay down an anti-static weighing mat inside the hood.

    • Causality: Powders like 2-(Hydroxymethyl)-2-methylbutanoic acid can hold static charges, causing them to repel from spatulas and aerosolize, drastically increasing the inhalation risk.

  • Dispensing:

    • Action: Use a grounded, stainless-steel or anti-static polymeric spatula. Weigh the required mass into a pre-tared, sealable vessel (e.g., a volumetric flask or scintillation vial).

    • Validation: Ensure the analytical balance stabilizes quickly. Drifting weights indicate that hood air currents are too turbulent or static is present, compromising both stoichiometric accuracy and operator safety.

  • Reconstitution:

    • Action: Add the appropriate solvent (e.g., ethanol, DMSO, or buffered aqueous solution) directly to the vessel while still inside the engineering controls.

    • Causality: Solvating the powder eliminates the inhalation hazard (dust) entirely before the material is removed from the fume hood.

  • Decontamination:

    • Action: Wipe down the exterior of the sealed vessel and the balance with a damp, lint-free cloth (using water or a dilute sodium bicarbonate solution).

Spill Response and Decontamination Plan

In the event of an accidental release, immediate containment is critical to prevent the spread of irritating dust across the laboratory environment.

SpillResponse S1 Spill Identified S2 Assess Size & Risk S1->S2 S3 Evacuate & Ventilate S2->S3 S4 Don Spill PPE S3->S4 S5 Contain & Neutralize (Avoid Dust) S4->S5 S6 Collect & Dispose (Hazardous Waste) S5->S6

Figure 2: Emergency spill response protocol for solid organic acid powders.

Step-by-Step Spill Protocol:
  • Assessment & Evacuation: If a significant spill occurs outside a fume hood, immediately alert personnel and clear a 2-meter radius to prevent tracking the powder.

  • Don Emergency PPE: Upgrade to a P100 half-mask respirator and double-layer nitrile gloves.

  • Containment (The "Wet Method"):

    • Action: Do NOT dry sweep. Dry sweeping aerosolizes the powder, directly triggering the H335 respiratory hazard[1].

    • Action: Lightly mist the spilled powder with water or carefully cover it with damp paper towels to suppress dust formation.

  • Neutralization & Collection:

    • Action: Apply a mild solid neutralizing agent (such as sodium bicarbonate) to the dampened spill to neutralize the carboxylic acid.

    • Action: Carefully scoop the dampened material using a non-sparking plastic dustpan and place it into a designated hazardous waste bag.

  • Verification:

    • Validation: Test the cleaned spill surface with pH paper moistened with DI water. A pH reading of 6–8 confirms that the acidic residue has been successfully removed.

Waste Disposal Plan

Proper logistical planning for waste ensures regulatory compliance and prevents downstream exposure to environmental services personnel.

  • Solid Waste: Unused powder, contaminated gloves, and spill cleanup materials must be placed in a sealed, chemically compatible container (e.g., an HDPE bucket). Label clearly as "Hazardous Solid Waste - Organic Acid (Irritant)".

  • Liquid Waste: Solutions containing 2-(Hydroxymethyl)-2-methylbutanoic acid should be collected in designated non-halogenated organic waste carboys (if dissolved in organics like DMSO/EtOH) or aqueous acidic waste streams, depending on the primary solvent used.

  • Regulatory Compliance: Dispose of all collected waste via a licensed hazardous waste contractor in accordance with local environmental regulations. Do not pour solutions down the drain unless specifically authorized by your institution's Environmental Health and Safety (EHS) department.

References

  • Title: 2-(Hydroxymethyl)-2-methylbutanoic acid | C6H12O3 | CID 22728753 - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL:[Link]

Sources

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Feasible Synthetic Routes

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